molecular formula C7H8N4 B11921691 9-Ethyl-9h-purine CAS No. 5427-23-6

9-Ethyl-9h-purine

Cat. No.: B11921691
CAS No.: 5427-23-6
M. Wt: 148.17 g/mol
InChI Key: LXOLKJDDCPMPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethyl-9h-purine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5427-23-6

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

9-ethylpurine

InChI

InChI=1S/C7H8N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h3-5H,2H2,1H3

InChI Key

LXOLKJDDCPMPIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CN=CN=C21

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 9-Ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 9-Substituted Purine Scaffold

The purine ring system is a cornerstone of life, forming the structural basis for essential biomolecules such as adenine and guanine in DNA and RNA.[1] Beyond this fundamental role, synthetic purine derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a vast range of pharmacological activities.[2] The strategic substitution at the N9 position, in particular, has been a fertile ground for the development of novel therapeutics, including antiviral agents, adenosine receptor antagonists, and kinase inhibitors.[3][4]

9-Ethyl-9H-purine (CAS 5427-23-6) represents a foundational member of this N9-substituted class. While a simple analogue, it serves as a critical building block and reference compound for structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions.[3][5] Understanding its core chemical properties is therefore paramount for any researcher engaged in the design and synthesis of novel purine-based drug candidates. This guide provides a detailed examination of its physicochemical characteristics, a robust protocol for its synthesis, and key data for its structural characterization and safe handling.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior, from reaction kinetics to biological absorption and distribution. While extensive experimental data for this compound is not widely published, we can compile its known attributes and draw informed comparisons with its parent compound, purine. The addition of the N9-ethyl group is expected to increase lipophilicity and decrease the melting point and aqueous solubility compared to the unsubstituted purine ring.

Table 1: Physicochemical Data for this compound

PropertyValueSource / Comment
CAS Number 5427-23-6[6]
Molecular Formula C₇H₈N₄[6]
Molecular Weight 148.17 g/mol [6]
Appearance Solid (predicted)Inferred from related compounds.
Melting Point Data not availableFor reference, parent purine (CAS 120-73-0) melts at 214-217 °C.[7] The ethyl group is expected to lower this value.
Boiling Point Data not availablePurine sublimes at elevated temperatures.[7]
Water Solubility Data not availableFor reference, parent purine is soluble at 400 g/L (20 °C).[7] The ethyl group likely reduces this solubility.
XLogP3-AA 0.4[6] (Computed)
Topological Polar Surface Area 43.6 Ų[6] (Computed)
Hydrogen Bond Donor Count 0[6] (Computed)
Hydrogen Bond Acceptor Count 3[6] (Computed)

Synthesis of this compound: A Representative Protocol

The regioselective alkylation of the purine nucleus is a common challenge, often yielding a mixture of N7 and N9 isomers.[2] However, conditions have been developed to strongly favor the thermodynamically more stable N9 product. The following protocol is a representative, field-proven method for the N9-ethylation of a purine precursor, adapted from general procedures for the alkylation of purine rings.[2][8][9] The starting material of choice is often a 6-halopurine, as the halogen can be readily displaced in subsequent reactions to build more complex derivatives.

Conceptual Workflow for N9-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Isolation cluster_purification Purification cluster_reduction Dehalogenation (Optional) A Dissolve 6-Chloropurine in DMF B Add K₂CO₃ (Base) C Stir mixture D Add Ethyl Iodide (Alkylating Agent) C->D Initiate Reaction E Heat and Stir (e.g., 6h at RT) F Monitor reaction (e.g., by TLC) G Filter solids F->G Reaction Complete H Remove DMF (under vacuum) I Purify crude product J Column Chromatography (Silica Gel) I->J Purification Step K K J->K Obtain Pure Product: 6-Chloro-9-ethyl-9H-purine L Catalytic Hydrogenation (e.g., H₂, Pd/C) K->L Final Conversion M Obtain Target: This compound L->M

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Causality Statement: This procedure utilizes a polar aprotic solvent (DMF) to dissolve the purine salt and a mild base (K₂CO₃) to deprotonate the purine ring, creating the nucleophilic anion required for the Sₙ2 reaction with the ethylating agent. Starting with 6-chloropurine provides a versatile intermediate for further functionalization.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (1.0 mmol, 1 equivalent).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃) (3.0 mmol, 3 equivalents). The base facilitates the deprotonation of the purine N-H.

  • Alkylation: Add ethyl iodide (EtI) (1.5 mmol, 1.5 equivalents) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up (Filtration): Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KI).

  • Work-up (Solvent Removal): Transfer the filtrate to a larger round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. This step is crucial to separate the desired N9-ethyl isomer from any N7-ethyl byproduct. This yields 6-chloro-9-ethyl-9H-purine .

  • Dehalogenation (to yield this compound):

    • Dissolve the purified 6-chloro-9-ethyl-9H-purine in a suitable solvent such as ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Add a base, such as triethylamine or sodium acetate, to act as a hydrohalic acid scavenger.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent to yield the final product, This compound .

Structural Elucidation and Characterization

The unambiguous identification of this compound relies on standard spectroscopic techniques. The structural confirmation of its derivatives is routinely achieved using ¹H NMR, ¹³C NMR, and mass spectrometry.[5][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy (Predicted):

    • Purine Protons: Three distinct singlets are expected in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the protons at the C2, C6, and C8 positions. The C2-H and C8-H protons are typically the most downfield due to the influence of adjacent nitrogen atoms.

    • Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) is expected (typically δ 4.2-4.5 ppm), coupled to the adjacent methyl group. A triplet for the methyl protons (-CH₃) is expected further upfield (typically δ 1.4-1.6 ppm).

  • ¹³C NMR Spectroscopy (Predicted):

    • Purine Carbons: Five signals are expected for the purine ring carbons. The carbons adjacent to nitrogens (C2, C4, C6, C8) will appear significantly downfield (typically δ 140-160 ppm).[12] The C5 carbon, being part of the imidazole ring fusion, will appear more upfield.

    • Ethyl Group Carbons: Two signals will be present for the ethyl group: the methylene carbon (-CH₂-) (typically δ 35-45 ppm) and the methyl carbon (-CH₃) (typically δ 14-16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₇H₈N₄), the expected monoisotopic mass is 148.0749 m/z.[6] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns in MS/MS studies can further validate the structure.

Safety and Handling

No specific GHS classification data is available for this compound.[6] Therefore, it is prudent to handle this compound with the standard care afforded to all novel laboratory chemicals, drawing guidance from the safety profile of the parent purine molecule.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Avoid strong oxidizing agents.

  • Toxicology: The toxicological properties have not been fully investigated. Assume the compound may be harmful if swallowed or irritating to the skin and respiratory tract.

Conclusion

This compound is a synthetically accessible and important molecular scaffold. Its chemical properties, governed by the aromatic purine core and the N9-ethyl substituent, make it a valuable starting point for the development of more complex, biologically active molecules. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling, empowering researchers to confidently utilize this compound in their drug discovery and development endeavors.

References

  • Baraldi, P. G., Cacciari, B., Spalluto, G., et al. (2000). New substituted 9-alkylpurines as adenosine receptor ligands. Archiv der Pharmazie, 333(5), 146-152. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1044, Purine. Available at: [Link]

  • Prasad, D. J., Rai, U. S., Suresh, D., et al. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. Investigational New Drugs, 28(6), 754-765. Available at: [Link]

  • Cheméo. Chemical Properties of 9H-purin-6(1h)-one, 9-ethyl- (CAS 31010-51-2). Available at: [Link]

  • Siddiqui, M. A., et al. (2005). Synthesis of purine derivatives. Google Patents (US7105666B2).
  • Gordaliza, M., & Baraldi, P. G. (2013). Synthetic Approaches Towards the Marine Alkyl Purines. Ingenta Connect. Available at: [Link]

  • Prasad, D. J., et al. (2009). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. ResearchGate. Available at: [Link]

  • Montgomery, J. A., & Temple, C. (1961). Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society.
  • Kamal, A., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8979-8982. Available at: [Link]

  • Domínguez, E., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(1), 5. Available at: [Link]

  • ChemSynthesis. 6-chloro-9-ethyl-9H-purine - 5462-86-2. Available at: [Link]

  • Cheméo. Chemical Properties of 9H-Purine (CAS 120-73-0). Available at: [Link]

  • Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLoS ONE, 13(12), e0208947. Available at: [Link]

  • NIST. 9H-Purine. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. ¹H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). ResearchGate. Available at: [Link]

  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. Available at: [Link]

  • STAR Protocols. ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. 5.7: ¹³C-NMR Spectroscopy. Available at: [Link]

  • University of Rochester. Tables For Organic Structure Analysis. Available at: [Link]

  • ResearchGate. ¹³C NMR Chemical Shifts of Purine. ResearchGate. Available at: [Link]

Sources

9-Ethyl-9H-purine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthetic Regiochemistry, and Therapeutic Utility [1]

Executive Summary

9-Ethyl-9H-purine (CAS: 5427-23-6) represents a fundamental scaffold in the design of acyclic nucleoside analogues and purine-based antimetabolites.[1][2] While structurally simple, its synthesis encapsulates the classic regiochemical challenge of purine chemistry: controlling N9 versus N7 alkylation.[1] This guide provides a definitive technical analysis of the molecule’s properties, a validated synthetic protocol emphasizing regiocontrol, and a rigorous structural differentiation strategy using NMR spectroscopy.[1]

Part 1: Fundamental Physicochemical Profile[1]

The following data constitutes the baseline identity for this compound. In drug development workflows, deviations from these calculated values often indicate the presence of the N7-isomer or incomplete alkylation.[1]

Table 1: Physicochemical Constants
PropertyValueTechnical Note
IUPAC Name This compoundThe "9H" designation confirms the tautomer locant.[1]
CAS Registry 5427-23-6
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol Average mass for stoichiometry calculations.[1][2]
Monoisotopic Mass 148.0749 DaCritical for High-Res MS (HRMS) validation.[1]
Physical State Crystalline SolidHygroscopic; store under desiccant.[1]
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (Hexane).[1]
pKa (Calc) ~2.3 (N1)Protonation occurs at N1 in acidic media.[1]

Part 2: Synthetic Pathways & Regiochemistry[1]

The N9 vs. N7 Challenge

The synthesis of 9-ethylpurine via direct alkylation of purine involves a nucleophilic substitution (


) reaction between the purine anion and an ethyl halide.[1] The purine anion is an ambient nucleophile; the negative charge is delocalized across the N7 and N9 positions.[1]
  • Thermodynamic Control: The N9-isomer is generally the thermodynamic product due to lower steric hindrance and greater aromatic stability.[1]

  • Kinetic Control: The N7-isomer often forms as a kinetic byproduct, particularly when using loose ion-pair bases (e.g., K₂CO₃ in acetone) or sterically unhindered electrophiles.[1]

Mechanism Visualization

The following diagram illustrates the bifurcation of the reaction pathway. Note the irreversibility of the alkylation steps under standard conditions.[1]

PurineAlkylation Purine Purine (Tautomeric Mix) Anion Purine Anion (Delocalized Charge) Purine->Anion Deprotonation Base Base (NaH or K2CO3) Base->Anion TS_N9 TS: N9 Attack (Major Pathway) Anion->TS_N9  Sterically Favored TS_N7 TS: N7 Attack (Minor Pathway) Anion->TS_N7  Electrostat. Favored EtX Ethyl Halide (Et-I or Et-Br) EtX->TS_N9 EtX->TS_N7 Prod_N9 This compound (Thermodynamic Product) TS_N9->Prod_N9  k1 >> k2 Prod_N7 7-Ethyl-7H-purine (Kinetic Byproduct) TS_N7->Prod_N7

Figure 1: Bifurcation pathway of purine alkylation showing the competition between N9 (green) and N7 (gray) product formation.[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes Sodium Hydride (NaH) in DMF.[1][3][4][5] This system is chosen over K₂CO₃/Acetone because the "tight" ion pairing and higher temperature capability favor the thermodynamic N9 product.[1]

Reagents
  • Purine (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Ethyl Iodide (1.1 eq)[1]

  • Anhydrous DMF (0.5 M concentration relative to purine)[1]

Step-by-Step Methodology
  • Activation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Argon.[1]

    • Add NaH (1.2 eq) and wash twice with anhydrous hexane to remove mineral oil.[1] Decant hexane carefully.[1]

    • Causality: Mineral oil removal prevents contamination during NMR analysis later.[1]

  • Anion Formation:

    • Suspend washed NaH in anhydrous DMF.[1]

    • Cool to 0°C. Add Purine (1.0 eq) portion-wise.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins.

    • Observation: Evolution of H₂ gas will cease when deprotonation is complete.[1] The solution should become clear or slightly yellow.[1]

  • Alkylation:

    • Cool reaction mixture back to 0°C.

    • Add Ethyl Iodide (1.1 eq) dropwise via syringe.[1]

    • Allow to warm to RT and stir for 4–12 hours.

    • QC Check: Spot TLC (MeOH/DCM 1:9).[1] The N9 isomer is typically less polar (higher Rf) than the N7 isomer on Silica.[1]

  • Workup & Purification:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract 3x with Ethyl Acetate.[1]

    • Wash combined organics with water (to remove DMF) and brine.[1] Dry over Na₂SO₄.[1]

    • Concentrate in vacuo.[1]

    • Purification: Column chromatography (Gradient: 0-5% MeOH in DCM).[1]

Part 4: Structural Validation (The "Trustworthiness" Pillar)

Distinguishing the N9 isomer from the N7 isomer is the most critical analytical step.[1] Do not rely solely on Mass Spectrometry, as both isomers have identical mass (148.17).[1]

Isomer Differentiation Strategy
FeatureThis compound (N9) 7-Ethyl-7H-purine (N7) Mechanistic Reason
C4 Chemical Shift (¹³C) ~150-152 ppm ~160-164 ppm Shielding effect of the alkyl group at N9 affects C4/C5 differently than at N7.[1]
C5 Chemical Shift (¹³C) ~128-130 ppm ~120-125 ppm N9 alkylation deshields C5 relative to N7 alkylation.[1]
HMBC Correlation Ethyl -CH₂- protons correlate to C4 & C8 Ethyl -CH₂- protons correlate to C5 & C8 Definitive proof of connectivity.[1]
UV Absorption λmax often shiftedλmax distinctConjugation length changes slightly between isomers.[1]
Protocol: HMBC Validation

To certify the batch as "Drug Grade," run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment:

  • Locate the ethyl -CH₂- quartet in the ¹H NMR (~4.2 ppm).[1]

  • Look for cross-peaks to the aromatic carbons.[1]

  • N9 Confirmation: You must see a correlation to the C4 bridgehead carbon (~151 ppm) and C8 (~145 ppm).[1]

  • N7 Rejection: If you see correlation to C5 (~122 ppm), the batch contains the N7 impurity.[1]

Part 5: Applications in Drug Discovery[1][6]

This compound serves as a simplified model for adenosine and guanosine analogs.[1] Its primary utility lies in:

  • Kinase Inhibitor Scaffolding: The N9-ethyl group mimics the ribose sugar found in ATP.[1] Derivatives substituted at the C2 and C6 positions (e.g., Roscovitine analogs) utilize this scaffold to bind into the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs), blocking cell cycle progression in cancer cells.[1]

  • Adenosine Receptor Ligands: Substitutions on the 9-ethylpurine core modulate affinity for

    
    , 
    
    
    
    , and
    
    
    adenosine receptors.[1][6] The ethyl group provides hydrophobic interaction within the receptor pocket, often enhancing bioavailability compared to the full ribose nucleoside.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines.[1][5] Journal of Organic Chemistry, 71(23), 8901–8906.[1][5] [Link]

  • Legraverend, M., et al. (2000). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][7] [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 9-Ethylpurine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a plethora of synthetic drugs. Among the vast landscape of purine derivatives, those substituted at the 9-position with an ethyl group have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive technical overview of the biological landscape of 9-ethylpurine derivatives, delving into their anticancer, kinase inhibitory, and other notable therapeutic potentials. We will explore the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation, offering a resource for researchers, scientists, and drug development professionals.

I. Anticancer Activity of 9-Ethylpurine Derivatives

A significant body of research has focused on the potential of 9-ethylpurine derivatives as anticancer agents. These compounds have demonstrated efficacy in inhibiting the proliferation of various tumor cells, including those of cervical, ovarian, and osteosarcoma origin.[1][2]

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many 9-ethylpurine derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, certain N-9-sulfonylpurine derivatives have been shown to induce apoptosis in nearly 55% of treated cancer cells and cause an accumulation of cells in the subG0 phase of the cell cycle.[3] This is often accompanied by mitochondrial disruption and an increase in reactive oxygen species (ROS).[3]

B. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the purine ring of 9-ethylpurine derivatives plays a crucial role in their anticancer potency. SAR studies have revealed that the presence of specific functional groups can significantly enhance their activity against particular cancer cell lines.[1][2] For example, the presence of trifluoromethoxy and trifluoromethyl groups has been linked to significant activity against cervical cancer cells, while an isopropoxy group appears to be influential in inhibiting the proliferation of osteosarcoma and ovarian cancer cells.[1]

C. Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

A standard method to evaluate the anticancer activity of 9-ethylpurine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SiHa, CaSki) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 9-ethylpurine derivatives (e.g., 10, 50, and 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as acidic isopropanol or DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add 9-Ethylpurine Derivatives overnight_incubation->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

II. 9-Ethylpurine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Purine derivatives, due to their structural similarity to the ATP molecule, are well-suited to act as kinase inhibitors.[2][4]

A. Targeting Cyclin-Dependent Kinases (CDKs)

Several 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9.[2][5][6][7] These enzymes are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The development of selective CDK inhibitors is an active area of research, and 9-ethylpurine derivatives have shown promise in this regard. For example, some compounds have demonstrated greater selectivity for CDK9 over CDK2.[5][7]

B. Inhibition of Other Kinases

Beyond CDKs, substituted purine derivatives have been investigated as inhibitors of other kinases implicated in cancer and other diseases. These include the mammalian target of rapamycin (mTOR) and tyrosine kinases.[4][8] The design of these inhibitors often involves modifying the substituents at the 2, 6, and 9 positions of the purine ring to achieve high potency and selectivity.

Kinase_Inhibition_Pathway Ethylpurine 9-Ethylpurine Derivative CDK CDK Ethylpurine->CDK Inhibition CellCycle CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

III. Other Notable Biological Activities

A. Adenosine Receptor Ligands

9-Ethylpurine derivatives have also been explored as ligands for adenosine receptors (A1, A2A, A2B, and A3).[9] These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various diseases. By modifying the substituents at the 2, 6, and 8 positions of the 9-ethylpurine scaffold, researchers have been able to develop selective antagonists for these receptors.[9] For example, an 8-bromo-9-ethyladenine derivative showed high affinity for A2A and A2B subtypes.[9]

B. Antiviral Activity

The purine core is also a key structural motif in many antiviral drugs. Certain 9-alkylguanine derivatives have demonstrated antiviral activity, particularly against Semliki Forest virus.[10] The length of the alkyl chain at the 9-position was found to be a critical determinant of activity, with chains of four to six carbons being the most effective.[10] While this study did not focus specifically on 9-ethylpurine, it highlights the potential of this class of compounds in antiviral research. Other studies have also reported on the anti-enteroviral activity of 9-arylpurines.[11]

C. Anti-inflammatory Effects

Recent research has uncovered the anti-inflammatory potential of certain 9-cinnamyl-9H-purine derivatives.[12] These compounds were found to inhibit the TLR4/MyD88/NF-κB signaling pathway, a key cascade in the inflammatory response. This was demonstrated by a reduction in the production of nitric oxide and pro-inflammatory cytokines.[12]

IV. Summary of Biological Activities and Structure-Activity Relationships

Biological Activity Key Molecular Target(s) Structure-Activity Relationship Highlights References
Anticancer CDKs, mTOR, Apoptosis-related proteinsSubstituents at C2, C6, and C8 positions are critical. Trifluoromethyl and trifluoromethoxy groups enhance activity against cervical cancer. Isopropoxy group improves activity against osteosarcoma and ovarian cancer.[1][2][3][5][8]
Kinase Inhibition CDK2, CDK9, mTOR, Tyrosine Kinases2,6,9-trisubstitution pattern is common. Modifications at C2 and C6 influence selectivity.[2][4][5][6][7]
Adenosine Receptor Ligand A1, A2A, A2B, A3 ReceptorsSubstituents at C2, C6, and C8 determine receptor subtype selectivity. 8-bromo substitution can enhance affinity for A2A and A2B.[9]
Antiviral Viral replication machineryAlkyl chain length at N9 is important for some viruses.[10][11]
Anti-inflammatory TLR4/MyD88/NF-κB pathwayCinnamyl group at N9 with specific substitutions on the phenyl ring enhances activity.[12]

Conclusion

9-Ethylpurine derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as anticancer agents, kinase inhibitors, adenosine receptor ligands, and anti-inflammatory compounds underscores their therapeutic potential. The continued exploration of the structure-activity relationships of these molecules, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases. This guide has provided a foundational understanding of the biological activities of 9-ethylpurine derivatives, offering both a high-level overview and detailed experimental insights to aid researchers in this exciting field.

References

  • Umesha, S. et al. (2011). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. European Journal of Medicinal Chemistry, 46(4), 1344-1350. [Link]

  • Schultz, L. M. et al. (1999). Selective protein kinase inhibitors developed on the basis of the unexpected binding mode of 2,6,9-trisubstituted purines to the adenosine triphosphate-binding site of the human cyclin-dependent kinase 2 (CDK2). Journal of Medicinal Chemistry, 42(15), 2909-2919. [Link]

  • Kelley, J. L. et al. (1987). Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. Journal of Medicinal Chemistry, 30(6), 1005-1009. [Link]

  • Baraldi, P. G. et al. (2007). Synthesis and biological evaluation of novel 1-deoxy-1-[6-[((hetero)arylcarbonyl)hydrazino]- 9H-purin-9-yl]-N-ethyl-beta-D-ribofuranuronamide derivatives as useful templates for the development of A2B adenosine receptor agonists. Journal of Medicinal Chemistry, 50(2), 374-380. [Link]

  • Volpini, R. et al. (2001). New substituted 9-alkylpurines as adenosine receptor ligands. Il Farmaco, 56(5-7), 419-423. [Link]

  • Lee, S. et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. ACS Medicinal Chemistry Letters, 14(7), 963-970. [Link]

  • Tang, C. et al. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chemical Biology & Drug Design, 105(2), e70062. [Link]

  • Al-Ostoot, F. H. et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Scientific Reports, 13(1), 18197. [Link]

  • Harnden, M. R. et al. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636-1642. [Link]

  • Bertrand, L. et al. (2019). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 24(16), 2933. [Link]

  • Geyer, J. A. et al. (2001). Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. Biochemical Pharmacology, 62(3), 345-352. [Link]

  • Kumar, A. et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 109, 117865. [Link]

  • Gad-Dah, A. E. et al. (2017). Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors. Chemical Biology & Drug Design, 90(1), 84-93. [Link]

  • Wang, N. et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]

  • Tang, C. et al. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chemical Biology & Drug Design, 105(2), e70062. [Link]

  • Hwang, J. Y. et al. (2017). Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4399-4404. [Link]

  • Glavas-Obrovac, L. et al. (2016). Mechanism of action of newly synthetized N-9-sulfonylpurine derivatives. Periodicum Biologorum, 118(1), 15-21. [Link]

  • Orozco-Lucero, E. et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]

  • Aguado, L. et al. (2012). Efficient synthesis and anti-enteroviral activity of 9-arylpurines. European Journal of Medicinal Chemistry, 49, 279-288. [Link]

  • Lee, Y. J. et al. (2002). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Journal of Medicinal Chemistry, 45(23), 5034-5043. [Link]

  • Montgomery, J. A. & Hewson, K. (1960). Synthesis of Potential Anticancer Agents. IX. 9-Ethyl-6-substituted-purines 2. Journal of the American Chemical Society, 82(2), 463-468. [Link]

  • Kasmi, R. et al. (2021). Modeling study, 3D-QSAR and molecular docking of 9H-purine derivatives as EGFR inhibitors. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Orozco-Lucero, E. et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6284-6303. [Link]

  • Egorov, M. P. et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1787. [Link]

Sources

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 9-Ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Ethyl-9H-purine is a foundational heterocyclic scaffold widely utilized in medicinal chemistry, structural biology, and materials science. The alkylation at the N9 position fundamentally alters the physicochemical properties of the purine ring, most notably its solubility profile. This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound, contrasting its behavior in aqueous media versus organic solvents. By understanding the causality behind these solubility shifts, researchers can optimize synthetic workflows, improve drug formulation strategies, and design more robust biological assays.

Structural and Thermodynamic Determinants of Solubility

The N9-alkylation of the purine scaffold dictates its macroscopic solubility through microscopic thermodynamic changes. Unsubstituted 9H-purine possesses a critical hydrogen bond donor at the N9 position, which facilitates aqueous solvation and crystal lattice stabilization.

Alkylation to This compound (CAS 5427-23-6)[1] eliminates this hydrogen bond donor and introduces a lipophilic ethyl chain. This structural modification significantly increases the partition coefficient (LogP) and alters the solvation thermodynamics:

  • Aqueous Media (The Hydrophobic Effect): When introduced to water, the hydrophobic ethyl tail disrupts the local hydrogen-bonding network of the solvent. To accommodate the solute, water molecules are forced into an entropically unfavorable, highly ordered clathrate-like hydration shell. Consequently, the intrinsic aqueous solubility of this compound and its derivatives (e.g., 9-ethyladenine) is severely limited[2].

  • Organic Solvents (Dipole & Dispersion Forces): Aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) provide a highly favorable dielectric environment. The strong dipole of DMSO stabilizes the polarizable purine core via dipole-dipole interactions, while its methyl groups accommodate the N9-ethyl chain via dispersion forces, leading to high solubility.

G cluster_water Aqueous Media cluster_organic Organic Media (e.g., DMSO) Solute This compound (Solid State) Water Water (H2O) Solute->Water ΔG > 0 DMSO DMSO / DMF Solute->DMSO ΔG < 0 Clathrate Hydrophobic Cavity Formation (Entropically Unfavorable) Water->Clathrate LowSol Limited Solubility (< 1-5 mM) Clathrate->LowSol Dipole Favorable Dipole-Dipole & Dispersion Interactions DMSO->Dipole HighSol High Solubility (> 50-100 mM) Dipole->HighSol

Thermodynamic pathways of this compound solvation in aqueous versus organic environments.

Comparative Solubility Profile

To guide experimental design, the quantitative solubility data for this compound and its close derivatives are summarized below.

Solvent SystemEstimated Solubility RangePrimary Solvation MechanismPractical Application
Water (pH 7.4) < 1 - 5 mMHydrophobic hydration (Clathrate formation)Biological assays (requires DMSO co-solvent)
DMSO > 100 mMDipole-dipole & dispersion forcesHigh-concentration stock solutions
Methanol / Ethanol 20 - 50 mMHydrogen bond acceptance & moderate polaritySynthetic chemistry & crystallization

Implications in Drug Development & Structural Biology

The solubility limits of 9-ethylpurines directly impact downstream applications:

  • Pharmaceutical Formulation: Many kinase inhibitors utilize the 9-ethylpurine scaffold. For instance, CGP74514A , a potent CDK1/2 inhibitor, is a this compound-2,6-diamine derivative. Due to its poor aqueous solubility, formulation protocols mandate the use of DMSO for stable stock solutions (typically 10 mg/mL), which are then serially diluted into aqueous assay buffers[3].

  • Structural Biology: The desolvation penalty of this compound derivatives plays a critical role in ligand binding. When probing the hydrophobic cavities of T4 lysozyme L99A mutants, this compound-6-ylamine exhibits discrete conformational binding states driven by lipophilic interactions that outcompete the bulk solvent[4].

  • Organometallic Synthesis: The functionalization of 9-ethylpurines, such as the preparation of 6-chloro-9-ethylpurine and its subsequent coordination to transition metals like platinum, heavily relies on organic solvents (e.g., methanol, toluene, and DMSO) to maintain solute homogeneity during reflux[5].

Experimental Methodologies for Solubility Determination

To ensure scientific integrity and trustworthiness, solubility must be measured using self-validating, orthogonal methods. Below are the field-proven protocols for determining the solubility of this compound derivatives.

Protocol 1: Kinetic Solubility via Nephelometry (High-Throughput)

Causality: Kinetic solubility measures the point at which a compound precipitates from a supersaturated solution (typically a DMSO stock diluted into an aqueous buffer). This mimics the conditions of biological assays.

  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (e.g., 1 μM to 500 μM), ensuring the final DMSO concentration does not exceed 2% v/v.

  • Incubation: Incubate the plate at 25°C for 2 hours to allow precipitation to reach a metastable state.

  • Measurement: Read the plate using a nephelometer (light scattering). The kinetic solubility limit is defined as the concentration at which scattered light intensity significantly deviates from the baseline.

Protocol 2: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Causality: Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules.

  • Solid Dispersion: Add an excess amount of solid this compound (e.g., 5 mg) to a glass vial containing 1 mL of the target solvent (e.g., Water or Ethanol).

  • Equilibration: Cap the vial and agitate on an orbital shaker at 300 rpm for 24 to 48 hours at a constant temperature (25°C).

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV against a standard curve prepared in a highly soluble solvent (e.g., 100% DMSO).

Step-by-step workflow for determining the thermodynamic solubility of purine derivatives.

References

  • Solubility of Things. Adenine | Solubility of Things.[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Homologous ligands accommodated by discrete conformations of a buried cavity.[Link]

  • Inorganic Chemistry (ACS Publications). Synthesis, Structure, and Photophysical Properties of Platinum(II) (N,C,N′) Pincer Complexes Derived from Purine Nucleobases.[Link]

Sources

The Pharmacophore of 9-Alkylpurines: From Acyclic Nucleosides to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 9-alkylpurine scaffold represents a critical bifurcation in medicinal chemistry. Depending on the nature of the N9-substituent and the decoration of the purine ring, this pharmacophore can function either as a substrate mimic (antimetabolite) causing lethal synthesis in viral replication, or as a competitive inhibitor blocking ATP-binding pockets in kinases and G-protein coupled receptors (GPCRs).

This technical guide dissects the Structure-Activity Relationship (SAR) of 9-alkylpurines, providing a rigorous analysis of the synthetic challenges (regioselectivity) and the divergent biological mechanisms that define this class.

The Synthetic Challenge: Regiocontrol (N9 vs. N7)

The most pervasive failure mode in purine derivatization is the lack of regioselectivity between the N9 and N7 positions. Under basic conditions, the purine anion is an ambident nucleophile. While N9 is thermodynamically preferred, kinetic factors and steric hindrance often lead to significant N7-alkylation impurities (often 15–30%), necessitating tedious chromatographic separation.

Mechanistic Insight: The "Shielding" Strategy

To ensure N9-selectivity without relying solely on thermodynamic equilibration, researchers utilize steric shielding . By placing a bulky group at the C6 position (e.g., a heteroaryl ring), the N7 nitrogen is sterically crowded, forcing the alkylating agent to attack the exposed N9 position.

Validated Protocol: Mitsunobu Alkylation of 6-Chloropurine

Rationale: The Mitsunobu reaction offers milder conditions than direct alkylation with halides and allows the use of complex primary alcohols as alkylating agents.

Reagents:

  • Substrate: 6-Chloropurine (1.0 eq)

  • Alkylating Agent: R-OH (e.g., 2-((trityloxy)methoxy)ethanol for acyclovir analogs) (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Dry the reaction vessel (flame dry under

    
    ). Dissolve 6-chloropurine and 
    
    
    
    in anhydrous THF.
  • Activation: Cool to 0°C. Add the alcohol (R-OH).

  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Concentrate in vacuo. Triturate with

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purification: Flash column chromatography (Silica gel). N9 isomers typically elute after N7 isomers in MeOH/DCM systems due to hydrogen bonding dynamics.

SAR Dimension A: The Antiviral "Lethal Mimic"

The success of 9-alkylpurines as antivirals (e.g., Acyclovir, Penciclovir) relies on their ability to mimic the spatial arrangement of the natural nucleoside's sugar moiety while lacking the functionality required for chain extension.

The Mechanism of Obligate Chain Termination

The SAR is strictly defined by the interaction with Viral Thymidine Kinase (TK) .

  • Entry: The 9-alkylpurine enters the cell.

  • Gatekeeper (Selectivity): Viral TK (HSV-1/2, VZV) accepts the acyclic side chain as a substrate.[1] Human cellular kinases do not. This is the primary filter for toxicity.

  • Lethal Synthesis: Once monophosphorylated by viral TK, cellular kinases convert it to the triphosphate.[1][2][3][4]

  • Termination: The viral DNA polymerase incorporates the triphosphate.[2][3] Because the acyclic tail lacks a 3'-hydroxyl group (or a spatially equivalent nucleophile), the DNA chain cannot be extended.

Visualization: The Antiviral Logic Gate

AntiviralMechanism Drug 9-Alkylpurine (Prodrug) CellEntry Cellular Uptake Drug->CellEntry ViralTK Viral Thymidine Kinase (The Gatekeeper) CellEntry->ViralTK High Affinity HumanTK Human Kinase CellEntry->HumanTK Low Affinity MonoP Monophosphate (Active Metabolite) ViralTK->MonoP Phosphorylation NoAct No Activation (Safe to Host) HumanTK->NoAct TriP Triphosphate (Polymerase Substrate) MonoP->TriP Cellular Kinases DNA_Inc Incorporation into Viral DNA TriP->DNA_Inc Viral DNA Pol Term Chain Termination (No 3'-OH) DNA_Inc->Term Mechanism of Action

Caption: The selective activation pathway of acyclic 9-alkylpurines. Specificity arises at the Viral TK step.[1][2][4]

Key SAR Rules for Antivirals
Structural FeatureOptimization RuleMechanistic Reason
N9-Linker Ether oxygen at

-position relative to N9 (e.g., -CH2-O-...)
Mimics the ribose ring oxygen; essential for binding to Viral TK.
C6-Substituent Carbonyl (Guanine-like) > Amino (Adenine-like)Guanine analogs (Acyclovir) generally show higher potency against HSV than Adenine analogs.
Side Chain Terminus Primary Hydroxyl (-OH)Required for the initial phosphorylation event.
3'-Equivalent MUST BE ABSENTPresence of a hydroxyl at the pseudo-3' position allows chain extension, nullifying the termination mechanism.

SAR Dimension B: Adenosine Receptor Antagonists

When the N9-alkyl chain acts merely as a hydrophobic anchor rather than a ribose mimic, the pharmacology shifts toward G-Protein Coupled Receptors (GPCRs) , specifically Adenosine Receptors (


).
The "Non-Nucleoside" Binding Mode

Unlike the antiviral mechanism, these compounds do not require metabolic activation. They compete directly with adenosine.

  • N9-Position: Small alkyl groups (Methyl, Ethyl) or aryl-alkyls are preferred. They fit into a hydrophobic pocket but do not mimic the sugar.

  • C8-Position (Critical): Introduction of aryl or heteroaryl groups (e.g., Furan, Phenyl) at C8 drastically increases affinity and selectivity for

    
     subtypes.
    
  • C2-Position: Alkynyl chains (e.g., -C≡C-R) at C2 provide selectivity vectors, particularly for

    
     receptors.
    
Visualization: Divergent SAR Pathways

SAR_Divergence cluster_AV Antiviral (Substrate Mimic) cluster_AR Receptor Antagonist (Inhibitor) Core Purine Scaffold AV_N9 N9: Acyclic Ether (Ribose Mimic) Core->AV_N9 Flexible Chain AR_N9 N9: Small Alkyl/Aryl Core->AR_N9 Rigid/Hydrophobic AV_C6 C6: Carbonyl (Guanine) AV_N9->AV_C6 AV_Term Target: Viral DNA Pol AV_C6->AV_Term AR_C8 C8: Bulky Aryl (Selectivity) AR_N9->AR_C8 AR_Target Target: Adenosine A2A/A3 AR_C8->AR_Target

Caption: Structural divergence: Flexible ether chains drive antiviral activity, while rigid C8-substitutions drive receptor antagonism.

Experimental Validation: Plaque Reduction Assay

To validate the antiviral SAR of a synthesized 9-alkylpurine, the Plaque Reduction Assay is the gold standard. It measures the compound's ability to prevent virus propagation in a cell monolayer.

Protocol:

  • Cell Culture: Seed Vero cells (African Green Monkey Kidney) in 24-well plates (

    
     cells/well). Incubate 24h to form a confluent monolayer.
    
  • Infection: Aspirate media. Infect with HSV-1 (approx. 50–100 PFU/well) in minimal volume. Adsorb for 1h at 37°C.

  • Treatment: Overlay cells with semi-solid medium (1% Methylcellulose or Agarose) containing serial dilutions of the test compound (0.1

    
     to 100 
    
    
    
    ).
    • Control: Acyclovir (Positive Control), DMSO vehicle (Negative Control).

  • Incubation: Incubate for 48–72h (until plaques are visible in controls).

  • Fixation/Staining: Fix with 10% Formalin. Stain with 0.5% Crystal Violet.

  • Quantification: Count clear plaques against the purple background.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Elion, G. B., et al. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine.[1][5] Proceedings of the National Academy of Sciences, 74(12), 5716–5720. Link

  • De Clercq, E., & Holý, A. (2005).[6] Acyclic nucleoside phosphonates: a key class of antiviral drugs.[6][7][8] Nature Reviews Drug Discovery, 4, 928–940. Link

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[9][10][11] The Journal of Organic Chemistry, 71(23), 8901–8906. Link

  • Moro, S., et al. (2006). Structural Basis for the Interaction of 9-Alkylpurine Derivatives with the Adenosine Receptors.[12] Current Pharmaceutical Design, 12(15). Link

  • Hocek, M. (2003). Synthesis of N9-substituted purines. European Journal of Organic Chemistry. Link

Sources

difference between 7-ethyl-7H-purine and 9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 7-ethyl-7H-purine and 9-ethyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic alkylation of the purine scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of biologically active molecules. The regioselectivity of this alkylation, specifically at the N7 versus the N9 position of the imidazole ring, is a critical determinant of a compound's ultimate physicochemical properties, stability, and interaction with biological targets. This guide provides an in-depth exploration of two fundamental regioisomers: 7-ethyl-7H-purine and this compound. We will dissect the nuances of their synthesis, the factors governing regioselectivity, their distinct spectroscopic and physical characteristics, and the profound implications of the ethyl group's positioning on their biological activity. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of purine derivatives, providing both foundational knowledge and practical, field-proven insights.

The Decisive Role of Regiochemistry in Purine Alkylation

Purine, a heterocyclic aromatic organic compound, consists of a pyrimidine ring fused to an imidazole ring. This structure is fundamental to life, forming the core of adenine and guanine, the building blocks of nucleic acids. The nitrogen atoms of the imidazole ring (N7 and N9) are common sites for alkylation, a process that attaches an alkyl group (in this case, ethyl) to the purine core.

The choice between the N7 and N9 positions is not arbitrary. The resulting isomers, 7-ethyl-7H-purine and this compound, while sharing the same molecular formula, exhibit distinct three-dimensional structures. This seemingly subtle difference dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and steric profile, which in turn dictates its behavior in both chemical and biological systems. For drug development professionals, controlling the regioselectivity of this reaction is paramount, as the desired therapeutic effect is often exclusive to one isomer.

Caption: Chemical structures of the regioisomers 7-ethyl-7H-purine and this compound.

Synthesis and the Challenge of Regiocontrol

The direct ethylation of purine typically yields a mixture of N7 and N9 isomers, with the N9-substituted product generally being the more thermodynamically stable and, therefore, often the major product.[1] However, the ratio of these products is highly dependent on the reaction conditions, a principle that can be exploited to favor the desired isomer.

Key Factors Influencing Regioselectivity:

  • Reaction Control: Kinetically controlled reactions, often run at lower temperatures with strong, non-coordinating bases, can favor the N7 isomer due to the higher accessibility and nucleophilicity of the N7 position in the purine anion.[1] Thermodynamically controlled conditions (higher temperatures, longer reaction times) allow for equilibration to the more stable N9 isomer.

  • Solvent and Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF are common. Bases such as potassium carbonate (K₂CO₃) are frequently used, but milder conditions, for instance using tetrabutylammonium fluoride (TBAF), have been developed for highly efficient and rapid N9-alkylation at room temperature.[2][3]

  • Protecting Groups: In complex syntheses, protecting one of the nitrogen atoms is a common strategy to ensure the alkylation occurs at the desired position.

  • Catalysts: Specific catalysts can be employed to direct the alkylation. For example, some methodologies for regioselective N7 allylation have utilized cobalt complexes.

The challenge of regiospecific alkylation is a significant area of research, with numerous methods developed to achieve site-selective synthesis.[4][5]

Comparative Physicochemical and Spectroscopic Properties

The differentiation between the 7-ethyl and 9-ethyl isomers is unequivocally achieved through a combination of physical property measurements and spectroscopic analysis. The distinct electronic environments of the isomers give rise to unique signatures.

Property7-ethyl-7H-purineThis compoundRationale for Difference
Melting Point (°C) Typically different from N9 isomer (e.g., 7-octyl isomer: 64.2–65.9 °C)[3]Typically different from N7 isomer (e.g., 9-octyl isomer: 43.5–47.3 °C)[3]Differences in crystal lattice packing and intermolecular forces due to varied molecular symmetry and dipole moment.
Stability Generally the kinetically favored product; less thermodynamically stable.Generally the thermodynamically favored and more stable product.[1][6]The N9 tautomer is considered more stable, a preference that extends to its alkylated derivatives.
UV λmax (nm) Exhibits a characteristic UV absorption spectrum.[7]Exhibits a distinct UV absorption spectrum, often with a slight shift compared to the N7 isomer.[7]The position of the ethyl group alters the chromophore of the purine ring system, leading to shifts in electron transition energies.
¹H NMR Protons on the purine ring (H-2, H-6, H-8) and ethyl group show characteristic chemical shifts. The H-8 proton is often significantly affected.Protons on the purine ring and ethyl group show different chemical shifts compared to the N7 isomer. The H-8 proton is a key indicator.The anisotropic effect of the purine ring and the proximity of the ethyl group to different ring protons cause distinct shielding/deshielding effects.
¹³C NMR Unique chemical shifts for all carbon atoms, particularly C-4, C-5, and C-8 in the imidazole ring.Distinct chemical shifts for the imidazole ring carbons compared to the N7 isomer.The electronic effect of the N-ethyl group is transmitted differently through the ring system, impacting the chemical environment of each carbon atom.

Experimental Workflow: Synthesis, Separation, and Characterization

Achieving a pure sample of either isomer requires a robust experimental plan encompassing synthesis, separation, and rigorous characterization.

Sources

An In-Depth Technical Guide to the Safe Handling of 9-Ethyl-9H-purine for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the known properties and recommended safety protocols for 9-Ethyl-9H-purine (CAS No. 5427-23-6). It is intended for researchers, scientists, and drug development professionals who may handle this compound. Given the limited publicly available safety data, this document is structured around the precautionary principle, which dictates that substances of unknown toxicity should be handled with a high degree of caution. The methodologies and insights provided are grounded in established laboratory safety standards and are designed to create a self-validating system of risk management.

Compound Identification and Physicochemical Profile

This compound is a derivative of the purine heterocyclic system, a core scaffold in numerous biologically active molecules. Its ethyl substitution at the N9 position makes it a valuable intermediate in medicinal chemistry and drug discovery for creating analogues of naturally occurring purines.[1][2] Understanding its physical and chemical properties is the foundational step in a robust safety assessment.

PropertyValueSource
CAS Number 5427-23-6Guidechem[3]
Molecular Formula C₇H₈N₄Guidechem[3]
Molecular Weight 148.17 g/mol Guidechem[3]
Synonyms 9-ethylpurine, this compoundGuidechem[3]
Octanol/Water Partition Coefficient (logP) -0.129 (Crippen Method, Computed)Cheméo[4]
Water Solubility (log10WS) -1.79 (Crippen Method, Computed)Cheméo[4]

Causality Insight: The computed negative logP value suggests that this compound is likely hydrophilic, influencing its biological distribution and the choice of solvents for experimental work. Its low water solubility indicates that while it prefers aqueous environments from a partitioning perspective, it does not dissolve readily, which is an important consideration for both experimental protocols and decontamination procedures.

Hazard Evaluation: Applying the Precautionary Principle

A thorough search of publicly available databases reveals a critical data gap: there is no official GHS (Globally Harmonized System) classification for this compound.[3] This absence of data does not imply the compound is safe. In drug development and chemical research, novel or under-characterized substances must be treated as potentially hazardous until proven otherwise. This is known as the Precautionary Principle.

The purine scaffold is ubiquitous in toxicology and pharmacology. While the parent purine molecule is not highly toxic, substitutions can dramatically alter the biological and toxicological profile. For instance, some substituted purines are developed as potent antineoplastic agents, while others have been shown to possess reproductive toxicity.[2] Therefore, it is prudent to assume that this compound could possess significant biological activity and potential hazards.

Understanding Potential Hazards Through GHS

To prepare for handling any novel compound, researchers must be familiar with the GHS pictograms, which provide a rapid visual indication of potential hazards. Although none are formally assigned to this compound, the following diagram illustrates the pictograms that must be considered as part of a comprehensive risk assessment for any new chemical entity.

GHS_Pictograms cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards p1 Exploding Bomb (Explosives) p2 Flame (Flammables) p3 Flame Over Circle (Oxidizers) p4 Gas Cylinder (Gases Under Pressure) p5 Corrosion (Corrosive to Metals) h1 Skull and Crossbones (Acute Toxicity - Fatal/Toxic) h2 Corrosion (Skin Corrosion/Eye Damage) h3 Exclamation Mark (Irritant, Sensitizer) h4 Health Hazard (Carcinogen, Mutagen) e1 Environment (Aquatic Toxicity)

Caption: Standard GHS pictograms for hazard classification.

Exposure Controls and Personal Protective Equipment (PPE)

Based on the precautionary principle, stringent exposure controls are mandatory when handling this compound. The primary goal is to prevent inhalation, ingestion, and skin/eye contact.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and its solutions must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particles or vapors.

Personal Protective Equipment (PPE): A multi-layered PPE approach is essential. The following table outlines the minimum requirements for various laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Tight-fitting safety goggles & face shieldDouble-gloved nitrile glovesFull-length lab coat, closed-toe shoesNot required if inside a fume hood. If not possible, a NIOSH-approved respirator with a P100 filter is mandatory.
Preparing Solutions Tight-fitting safety gogglesNitrile glovesFull-length lab coat, closed-toe shoesNot required if inside a fume hood.
Running Reactions/Analyses Tight-fitting safety gogglesNitrile glovesFull-length lab coat, closed-toe shoesNot required if inside a fume hood.

Trustworthiness Insight: The recommendation for double-gloving when handling the solid material provides a self-validating check. The outer glove can be removed immediately after the transfer is complete, minimizing the risk of contaminating lab equipment, notebooks, and personal items with residual powder.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is critical for ensuring safety. The following SOPs should be incorporated into your laboratory's chemical hygiene plan.

SOP-1: Weighing and Transferring Solid this compound
  • Preparation: Don all required PPE as specified in the table above. Decontaminate the work surface inside a chemical fume hood.

  • Tare: Place a clean weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any sudden movements that could create airborne dust.

  • Close: Immediately and securely close the primary container of this compound.

  • Clean-up: Wipe the spatula and any surrounding surfaces with a solvent-moistened towel (e.g., 70% ethanol) to remove any residual powder. Dispose of the towel and outer gloves in the designated chemical waste stream.

  • Transport: Transport the weighed compound in a sealed, secondary container to the next workstation.

SOP-2: Storage and Segregation
  • Container: Ensure the compound is stored in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents. Some sources recommend freezer storage to ensure long-term product quality.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and a warning statement such as: "Caution: Toxicity Not Fully Characterized. Handle with Care."

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

For a small spill (<1 gram) inside a fume hood:

  • Alert: Notify personnel in the immediate area.

  • Isolate: Restrict access to the area.

  • PPE: Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.

  • Contain: Gently cover the spill with a chemical absorbent pad or vermiculite. Do not dry sweep.

  • Neutralize/Clean: Carefully wet the absorbent material with a suitable solvent (e.g., water or ethanol) to prevent dust generation.

  • Collect: Using a scoop or spatula, carefully transfer the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Wipe the spill area with a detergent solution, followed by a water rinse.

  • Dispose: Dispose of all contaminated materials (gloves, pads, etc.) as hazardous chemical waste.

A Self-Validating Risk Assessment Workflow for Novel Purine Derivatives

For any experiment involving this compound or other novel compounds, a documented risk assessment is a mandatory and self-validating step. It forces a logical evaluation of hazards and control measures before any work begins.

Risk_Assessment_Workflow start Start: New Experiment with this compound identify 1. Identify Hazards Search SDS/Literature start->identify result Result: Data Unavailable identify->result precaution 2. Apply Precautionary Principle (Assume Hazardous) result->precaution evaluate 3. Evaluate Experimental Scale & Conditions (mg vs kg, Temp, Pressure) precaution->evaluate controls 4. Define & Implement Controls (Fume Hood, PPE, Spill Kit) evaluate->controls document 5. Document Assessment & Obtain Supervisor Approval controls->document proceed 6. Proceed with Experiment document->proceed review 7. Post-Experiment Review (Update assessment with observations) proceed->review

Caption: A workflow for conducting a risk assessment on compounds with limited safety data.

Conclusion

This compound represents a class of compounds essential for innovative research but for which comprehensive safety data is lacking. By embracing the precautionary principle, implementing robust engineering and PPE controls, and adhering to structured, self-validating workflows like documented risk assessments, researchers can handle this and other novel chemical entities with a high degree of safety and scientific integrity. The responsibility for safety rests on a foundation of proactive hazard evaluation and meticulous laboratory practice.

References

  • Cheméo. (n.d.). Chemical Properties of 9H-purin-6(1h)-one, 9-ethyl- (CAS 31010-51-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1044, Purine. Retrieved from [Link]

  • EP HT PART B Safety Data Sheet. (n.d.). Safety Data Sheet.
  • Chemical Synthesis Database. (2025). 2-ethyl-9-methyl-9H-purine-6-carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Uric acid. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. Retrieved from [Link]

  • Unece.org. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • United Nations Economic Commission for Europe. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS Rev. 9, 2021). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine - PMC. Retrieved from [Link]

  • IDEXX BioAnalytics. (n.d.). Sample Collection & Preparation | Preclinical Testing. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. Retrieved from [Link]

  • HealthData.gov. (n.d.). Toxicology Information Online (TOXLINE) (RETIRED). Retrieved from [Link]

  • Cheméo. (n.d.). 9H-Purine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC. Retrieved from [Link]

  • St James's Hospital. (n.d.). Instructions for Making a 24-Hour Urine Collection (Acid). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Associations of aldehyde exposure with serum uric acid and hyperuricemia among U.S. adults from NHANES 2013–2014 - PMC. Retrieved from [Link]

  • Cleveland HeartLab. (n.d.). Specimen Handling for Cleveland HeartLab Patients. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 9-ethyl-9H-purine via alkylation of purine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 9-Ethyl-9H-Purine via Direct Alkylation

Executive Summary & Mechanistic Rationale

The synthesis of N9-alkylated purines is a cornerstone transformation in the development of nucleoside analogs, antivirals, and adenosine receptor modulators. However, direct alkylation of the purine heterocycle is historically plagued by poor regioselectivity, typically yielding a mixture of N9 and N7 regioisomers[1].

The core challenge lies in the nature of the purinyl anion. Upon deprotonation, the negative charge is delocalized across the imidazole ring (between N7 and N9). While N9-alkylation is generally thermodynamically favored due to lower steric hindrance from the C6 position, the kinetic barrier for N7-alkylation is often competitive. By carefully selecting the base (e.g., K


CO

or NaH), the solvent (polar aprotic, such as DMF), and the electrophile, chemists can bias the reaction pathway to strongly favor the this compound isomer[2]. For substrates highly sensitive to halogenated electrophiles, alternative one-pot protocols utilizing alcohols with Ph

P/I

activation have also been successfully established[3].

Reaction Pathway & Regioselectivity Logic

The following workflow illustrates the mechanistic divergence of the purinyl anion upon exposure to an ethylating agent.

G Purine Purine Substrate (e.g., 6-Chloropurine) Base Base Addition (K2CO3 or NaH) Purine->Base Anion Purinyl Anion (Delocalized N7/N9) Base->Anion Deprotonation Alkylation Electrophilic Attack (Ethyl Halide) Anion->Alkylation N9 This compound (Thermodynamic Major) Alkylation->N9 Favored (Less Steric) N7 7-Ethyl-7H-Purine (Kinetic Minor) Alkylation->N7 Unfavored (Steric Clash)

Workflow of purine deprotonation and regioselective alkylation yielding the N9-isomer.

Comparative Alkylation Conditions

The table below summarizes field-proven conditions for optimizing the N9:N7 ratio. Note that the presence of bulky substituents at the C6 position can completely shield the N7 nitrogen, driving the reaction to absolute N9 regiospecificity[1].

SubstrateAlkylating AgentBase / CatalystSolvent & TempN9:N7 RatioTotal YieldRef.
6-ChloropurineEthyl BromideK

CO

DMF, 0 °C to RT~4:176%[2]
2-Chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl IodideNaHDMF, RT~5:1N/A[1]
6-(2-Butylimidazol-1-yl)-2-chloropurineEthyl IodideNaHDMF, RT>99:1 (Exclusive N9)N/A[1]
Purine DerivativesEthanolPh

P/I

, Et

N, K

CO

DMF, RefluxMajor N9up to 90%[3]

Validated Experimental Protocol: Synthesis of 6-Chloro-9-ethyl-9H-purine

This protocol details the synthesis of 6-chloro-9-ethyl-9H-purine, a highly versatile intermediate for downstream drug development. The methodology is designed as a self-validating system to ensure high fidelity and reproducibility[2].

Phase 1: Purinyl Anion Generation
  • Procedure: In an oven-dried flask under an inert atmosphere (N

    
     or Ar), suspend 6-chloropurine (1.0 equiv, e.g., 2.0 g, 12.8 mmol) and anhydrous K
    
    
    
    CO
    
    
    (1.2 equiv, 2.14 g, 15.4 mmol) in anhydrous DMF (40 mL). Stir the mixture at 0 °C for 30 minutes[2].
  • Causality: K

    
    CO
    
    
    
    is a mild, heterogeneous base in DMF. It slowly generates the purinyl anion without causing the rapid, exothermic degradation often seen with stronger bases like NaH. The 0 °C temperature suppresses premature side reactions at the highly electrophilic C6-chloro position.
  • Validation Checkpoint: The physical state of the reaction transitions from an opaque white suspension to a slightly translucent, pale-yellow mixture, indicating successful deprotonation and partial dissolution of the purinyl anion into the solvent matrix.

Phase 2: Electrophilic Alkylation
  • Procedure: To the cooled mixture, add ethyl bromide (1.5 equiv, 1.44 mL, 19.4 mmol) dropwise via syringe. Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 5 hours[2].

  • Causality: Adding the volatile ethyl bromide at 0 °C prevents evaporative loss. Subsequent warming to room temperature provides the kinetic energy required to drive the bimolecular nucleophilic substitution (S

    
    2). Because the N9 position lacks the immediate steric bulk present at N7 (which is flanked by the C6-chloro group), the N9-alkylation pathway is thermodynamically favored.
    
  • Validation Checkpoint: Perform TLC analysis (Eluent: DCM:MeOH 95:5). The starting material (R

    
     ~0.2) should be completely consumed. Two new UV-active spots (254 nm) will appear: the N9 isomer (major, R
    
    
    
    ~0.6) and the N7 isomer (minor, R
    
    
    ~0.4).
Phase 3: Aqueous Quench & Extraction
  • Procedure: Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Causality: DMF is highly miscible with water and organic solvents. The extensive brine washes are strictly required to partition the DMF into the aqueous phase. Failing to remove DMF will severely compromise the subsequent chromatographic resolution.

  • Validation Checkpoint: The resulting crude solid/oil must be entirely free of the characteristic "fishy/amine" odor of residual DMF.

Phase 4: Chromatographic Resolution & Structural Validation
  • Procedure: Purify the crude residue via silica gel column chromatography using a gradient solvent system of DCM:MeOH (99:1) to elute the pure 6-chloro-9-ethyl-9H-purine[2].

  • Causality: The N9 and N7 isomers possess distinct dipole moments. The N9 isomer is generally less polar and elutes first, allowing for clean baseline separation from the slower-moving N7 isomer.

  • Validation Checkpoint (Self-Validating System): Confirm the regiochemistry via Nuclear Magnetic Resonance (NMR) spectroscopy.

    • 
      H NMR:  The purine C8 proton of the N9 isomer will appear as a sharp singlet (typically 
      
      
      
      8.2–8.5 ppm).
    • 2D NOESY/HMBC (Critical): To definitively distinguish N9 from N7, perform a 2D NOESY experiment. A strong Nuclear Overhauser Effect (NOE) correlation between the methylene protons of the ethyl group (

      
       ~4.3 ppm, quartet) and the purine C8-H unambiguously validates N9-alkylation. If the ethyl group had attached at N7, the C8-H chemical shift would be significantly perturbed, and HMBC would reveal different long-range 
      
      
      
      C-
      
      
      H couplings[1].

References

1.[1] Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. Source: The Journal of Organic Chemistry. URL: [Link] 2.[2] Title: Solution-Processed Large-Area Ultrathin Films of Metal-Coordinated Electron-Rich Adenine-Based Ligand. Source: The Journal of Physical Chemistry C. URL: [Link] 3.[3] Title: One-pot protocol for N-alkylation of purine, pyrimidine and azole derivatives via alcohols using Ph3P/I2: simple route for carboacyclic nucleoside synthesis. Source: Tetrahedron. URL: [Link]

Sources

Application Note: High-Fidelity Synthesis of 9-Ethyl-9H-purine via Sodium Hydride in DMF

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary & Strategic Rationale

The synthesis of 9-Ethyl-9H-purine represents a fundamental transformation in nucleoside chemistry, serving as a model for developing acyclic nucleoside analogs (e.g., Acyclovir, Ganciclovir). While the alkylation of the purine ring is conceptually simple, it presents two primary challenges: Safety (thermal instability of the NaH/DMF system) and Regioselectivity (discriminating between the


 and 

positions).

This protocol utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) .[1][2] Unlike weaker bases (e.g.,


), NaH ensures irreversible deprotonation, driving the reaction to completion. However, the thermodynamic preference for the 

-isomer must be carefully managed against the kinetic formation of the

-isomer.
Critical Safety Alert: NaH/DMF Incompatibility
⚠️ DANGER: RUNAWAY REACTION HAZARD

Sodium Hydride (NaH) and DMF are technically incompatible at elevated temperatures.[3] Exothermic decomposition can occur spontaneously above 50°C, potentially leading to explosion.

  • Never heat this reaction mixture above 40°C.
  • Always perform the deprotonation step at 0°C.
  • Ensure DMF is anhydrous; water accelerates decomposition and hydrogen evolution.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an


 mechanism. The purine ring (

~8.9) is deprotonated by NaH to form the purinide anion. This ambident nucleophile can attack the ethyl iodide electrophile at either nitrogen.
  • 
    -Alkylation (Thermodynamic):  Generally favored due to lower steric hindrance (in unsubstituted purines) and greater thermodynamic stability of the resulting aromatic system.
    
  • 
    -Alkylation (Kinetic):  Often observed as a minor byproduct (10–20%), or major product if the 
    
    
    
    position bears a bulky substituent or if the counter-ion blocks
    
    
    .
Reaction Pathway Diagram[4]

PurineAlkylation cluster_conditions Conditions: DMF, 0°C to RT Purine Purine (Start) Anion Purinide Anion (Ambident Nucleophile) Purine->Anion Deprotonation (-H2 gas) NaH NaH (Base) NaH->Anion TS Transition State (SN2) Anion->TS + Et-I EtI Ethyl Iodide (Electrophile) EtI->TS N9 9-Ethylpurine (Major Product) TS->N9 Path A (Preferred) N7 7-Ethylpurine (Minor Byproduct) TS->N7 Path B

Figure 1: Mechanistic pathway of purine alkylation showing the bifurcation between N9 and N7 isomers.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
Purine 1.0Substrate98% purity, dry
Sodium Hydride 1.2Base60% dispersion in mineral oil
Ethyl Iodide 1.2ElectrophileStabilized over Cu (optional)
DMF SolventSolventAnhydrous (Sure/Seal™ or distilled)
Ammonium Chloride ExcessQuenchSaturated aqueous solution
Step-by-Step Workflow

Step 1: Apparatus Setup

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Maintain a positive pressure of nitrogen throughout the reaction.

  • Place the flask in an ice-water bath (0°C).

Step 2: Deprotonation (The Critical Step)

  • Add Purine (1.0 eq) to the flask.

  • Add Anhydrous DMF (concentration ~0.2 M). Stir until dissolved.

  • Carefully add NaH (1.2 eq) portion-wise over 10 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur.
      
    • Safety: Ensure the system is vented to a bubbler to prevent pressure buildup.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should turn slightly cloudy or change color (often yellow/orange), indicating anion formation.

Step 3: Alkylation

  • Cool the mixture back to 0°C.

  • Add Ethyl Iodide (1.2 eq) dropwise via syringe.

  • Remove the ice bath and allow to stir at RT.

  • Monitor: Check reaction progress via TLC (System: 5% MeOH in DCM) after 2 hours.

    • Note: Reaction is usually complete within 4–12 hours. Do not heat unless absolutely necessary (and never >40°C).

Step 4: Workup & Isolation

  • Quench: Cool to 0°C and slowly add saturated

    
     solution to destroy excess hydride.
    
  • Extraction: Dilute with water and extract 3x with Ethyl Acetate (EtOAc).

    • Note: DMF is miscible with water; multiple water washes of the organic layer are required to remove DMF. Alternatively, add 5% LiCl to the aqueous phase to help force DMF out of the organic layer.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Gradient: 0%

    
     5% MeOH in DCM (or 50% 
    
    
    
    100% EtOAc in Hexanes).
  • Elution Order: The

    
    -isomer typically elutes after the 
    
    
    
    -isomer in EtOAc/Hexane systems due to specific dipole interactions, though this can reverse in highly polar mobile phases. Always verify fractions by NMR.

Quality Control & Isomer Differentiation

Distinguishing the


-ethyl isomer from the 

-ethyl isomer is the most common failure point. Use the following criteria for validation.
Analytical Comparison Table
FeatureThis compound (Target) 7-Ethyl-7H-purine (Byproduct)

NMR (

)
Shielded (Typically ~120–130 ppm)Deshielded (Typically shifted downfield by ~10 ppm vs N9)

NMR (

)
~140–145 ppmOften shifted upfield relative to N9
HMBC Correlation Ethyl

correlates to

and

Ethyl

correlates to

and

UV

~260 nm (pH dependent)Often displays a bathochromic shift (red shift) vs N9
Validation Logic Diagram (DOT)

Validation Sample Isolated Product NMR 1H & 13C NMR Analysis Sample->NMR HMBC 2D HMBC Experiment (Definitive) NMR->HMBC Decision Check Ethyl CH2 correlations HMBC->Decision N9 Correlates to C4 & C8 (CONFIRMED N9) Decision->N9 Path A N7 Correlates to C5 & C8 (REJECT N7) Decision->N7 Path B

Figure 2: Logic flow for confirming regiochemistry using 2D NMR.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Wet DMF killed NaHUse freshly distilled DMF or molecular sieves (4Å).
High N7 Isomer Ratio Reaction too hot or kinetic controlEnsure reaction stays at RT; allow longer time for thermodynamic equilibration.
Incomplete Reaction NaH quality poorTitrate NaH or use a fresh bottle. Old NaH absorbs moisture.
Emulsion in Workup DMF presenceWash organic layer with 5% LiCl (aq) to break emulsion and remove DMF.

References

  • Safety of NaH/DMF: Yang, H. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development2019 , 23(10), 2210–2217.

  • Regioselectivity Mechanisms: Zhong, M.; Robins, M. J. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines." Journal of Organic Chemistry2006 , 71(23), 8901–8906.[1]

  • General Purine Synthesis: Legraverend, M. et al. "Synthesis of 9-alkylpurines." Tetrahedron1984, 40(4), 709-715.
  • Isomer Differentiation (NMR): BenchChem Technical Support. "Distinguishing between N7 and N9 purine isomers by NMR."

Sources

Application Note: Microwave-Assisted Synthesis of 9-Substituted Purines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 9-substituted purine scaffold is a privileged pharmacophore in drug discovery, serving as the core for numerous antivirals, kinase inhibitors, and epigenetic modulators (e.g., BRD9 bromodomain ligands)[1]. However, traditional thermal alkylation of purines is notoriously plagued by poor regioselectivity (yielding difficult-to-separate N9 and N7 isomer mixtures), long reaction times, and low overall yields.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this chemical space. By leveraging controlled dielectric heating, MAOS drastically reduces reaction times from days to minutes, improves atom economy, and drives the thermodynamic equilibration to heavily favor the desired N9-alkylated isomer[2]. This application note provides a comprehensive, self-validating guide to synthesizing 9-substituted purines using both solution-phase and green, solvent-free microwave protocols.

Mechanistic Rationale: Kinetics, Thermodynamics, and Dielectric Heating

The Physics of Microwave Heating

Conventional thermal heating relies on conduction and convection, creating temperature gradients where the vessel walls are hotter than the bulk reaction mixture. In contrast, microwave irradiation (typically at 2.45 GHz) directly couples with the molecules in the reaction mixture via two primary mechanisms: dipolar polarization and ionic conduction [3].

  • Causality in Experimental Choice: When polar solvents (like DMF) or ionic bases (like tetrabutylammonium fluoride, TBAF) are used, they rapidly align and relax within the oscillating electromagnetic field, generating intense, uniform internal heat[3]. This allows the reaction to reach high temperatures instantaneously, bypassing the thermal wall effects of traditional oil baths.

Overcoming the N9 vs. N7 Regioselectivity Challenge

The alkylation of the purine ring at the N9 or N7 position is governed by a delicate balance of kinetic and thermodynamic control.

  • Kinetic vs. Thermodynamic Control: The N7 position is often more sterically accessible and electronically favored in the transition state, making it the kinetic product. However, the N9-alkylated purine is the more stable thermodynamic sink.

  • The Microwave Advantage: The rapid, intense energy transfer in MAOS provides the activation energy required to overcome the kinetic barrier almost instantly. The system rapidly reaches thermodynamic equilibrium, heavily favoring the N9-substituted purine[1].

Regioselectivity P Purine Core (Tautomeric Mixture) RX Alkylating Agent (R-X) + Base / Catalyst P->RX MW Dielectric Heating N9 N9-Alkyl Purine (Thermodynamic Product) Major Yield RX->N9 Fast Equilibration (High Temp) N7 N7-Alkyl Purine (Kinetic Product) Minor Yield RX->N7 Competing Pathway

Caption: Regioselectivity in purine alkylation driven by microwave-induced thermodynamic equilibration.

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Two distinct methodologies are presented: a solution-phase approach optimized for complex library synthesis, and a solvent-free approach optimized for green chemistry.

Protocol A: TBAF-Assisted Solution-Phase N9-Alkylation

Tetrabutylammonium fluoride (TBAF) acts as a highly soluble, mild base. The fluoride ion forms strong hydrogen bonds with the purine N-H, enhancing the nucleophilicity of the nitrogen without the harsh conditions of inorganic bases[1].

Materials:

  • 2-Amino-6-substituted purine (0.1 mmol)

  • Alkylating agent (e.g., iodomethane or chloroacetone) (0.2 mmol)

  • TBAF (1.0 M solution in THF) (0.2 mmol)

  • Anhydrous THF (0.4 mL)

  • Dedicated 10 mL sealed microwave glass vial

Step-by-Step Methodology:

  • Preparation: Dissolve the purine derivative in 0.4 mL of THF in the microwave vial at room temperature.

  • Activation: Add the TBAF solution, followed immediately by the alkylating agent. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a focused microwave synthesis reactor (e.g., CEM Discover). Irradiate at 100 °C with a maximum continuous power of 300 W for 10–15 minutes[1]. Note: Ensure the system's dynamic power modulation is active to maintain a constant temperature without thermal runaway.

  • Quenching: Utilize the reactor's rapid air-jet cooling to bring the vessel to ambient temperature (60–120 seconds). This rapid quench prevents product degradation.

  • Workup & Self-Validation: Evaporate the solvent under reduced pressure. Purify via reverse-phase HPLC.

    • Validation Check: Confirm N9 regioselectivity via 2D NMR (HMBC). A strong cross-peak between the alkyl protons and the purine C4 and C8 carbons confirms N9 substitution, whereas a cross-peak with C5 and C8 indicates the undesired N7 isomer.

Protocol B: Solvent-Free (Neat) Microwave Alkylation

Solvent-free MAOS is highly efficient because microwave energy is not dissipated into a bulk solvent; instead, it directly heats the solid reagents and polar catalysts, leading to massive rate accelerations[4].

Materials:

  • Purine derivative (1.0 eq)

  • Alkyl halide (e.g., substituted benzyl halides) (1.5 - 2.0 eq)

  • Catalytic DMF (approx. 2-5 drops)

  • Base (e.g., Potassium carbonate or solid-supported KF on alumina)

Step-by-Step Methodology:

  • Homogenization: Grind the purine, alkyl halide, and solid base together in an agate mortar to ensure maximum surface area contact.

  • Energy Transfer Agent: Transfer the powder to a microwave vial and add catalytic amounts of DMF. Causality: DMF is highly polar (high loss tangent); it acts as an "energy antenna" to absorb microwave energy and transfer it to the solid reactants[4].

  • Irradiation: Irradiate the neat mixture at 120 °C for 3–5 minutes.

  • Extraction: Extract the resulting solid mass with hot ethanol or ethyl acetate. Wash with 0.2 M NaOH to remove unreacted starting material[4].

  • Validation Check: Monitor the crude extract via LC-MS. The absence of the starting purine mass [M+H]+ and the presence of the alkylated mass confirms completion.

Workflow Step1 1. Reagent Preparation (Purine + R-X + Base + Solvent/Neat) Step2 2. Microwave Irradiation (e.g., 100-120°C, 10-300W, 3-15 min) Step1->Step2 Step3 3. Rapid Air-Jet Cooling (Quench Reaction to prevent degradation) Step2->Step3 Step4 4. Workup & Extraction (Liquid-Liquid or Solid-Phase) Step3->Step4 Step5 5. Analytical Validation (LC-MS, 1H-NMR HMBC) Step4->Step5

Caption: Standardized workflow for microwave-assisted synthesis and validation of N9-purines.

Quantitative Data Presentation

The table below summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) for purine alkylation.

Reaction ParameterConventional Thermal Heating (Reflux)Solution-Phase MAOS (Protocol A)Solvent-Free MAOS (Protocol B)
Energy Source Convection / Oil BathDielectric Heating (300W max)Dielectric Heating (300W max)
Typical Reaction Time 18 – 48 Hours10 – 15 Minutes3 – 5 Minutes
Temperature Solvent Boiling Point (e.g., 66 °C for THF)100 °C (Pressurized Vial)120 °C (Neat + DMF antenna)
N9 : N7 Regioselectivity ~ 3:1 to 4:1> 9:1> 10:1
Overall Isolated Yield 35% – 50%63% – 88%74% – 95%

Data synthesized from comparative studies on purine scaffold functionalization[1],[4],[3].

References

  • Picaud, S., et al. "9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain." Journal of Medicinal Chemistry, 2015, 58(6), 2718-2736. Available at:[Link]

  • Rodríguez, H., et al. "Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method." Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5), 2001, E0004. Available at:[Link]

  • Kappe, C. O. "Microwave dielectric heating in synthetic organic chemistry." Chemical Society Reviews, 2008, 37(6), 1127-1139. Available at:[Link]

Sources

Application Notes & Protocols: 9-Ethyl-9H-purine as a N-donor Ligand in the Synthesis of Bio-functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Role of Purine-Based Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and, notably, drug delivery.[1][2][3] The choice of the organic ligand is crucial in determining the final structure and properties of the MOF.[4]

While carboxylate-based linkers have been extensively studied, the use of N-heterocyclic ligands, such as purines, is a growing area of interest. Purines are fundamental components of nucleic acids and play a vital role in various biological processes. Incorporating purine-based ligands into MOFs can impart unique biological activities and recognition properties to the resulting framework.[5][6] This opens up exciting possibilities for the development of "bio-MOFs" with applications in targeted drug delivery, biosensing, and biocatalysis.

This guide focuses on the use of 9-Ethyl-9H-purine as a ligand in the synthesis of novel MOFs. While purine derivatives with coordinating functional groups like carboxylic acids have been reported as primary linkers[5], this compound, lacking such a group, is explored here for its potential as a modulator, a co-ligand, or a ligand for in situ functionalization, bringing its inherent biological properties to the final material.[7][8] The ethyl group at the N9 position can influence the steric environment during framework assembly and potentially enhance the framework's stability or modify its porosity.

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of MOFs incorporating this compound, with a focus on methodologies relevant to researchers in materials science and drug development.

Rationale for Employing this compound in MOF Synthesis

The decision to incorporate this compound into a MOF design stems from several key considerations:

  • Bio-functionality: Purine derivatives have been shown to possess a range of biological activities, including anti-tumor properties.[7][9] By integrating this compound into a MOF, it may be possible to create a material with intrinsic therapeutic properties or enhanced biocompatibility.

  • Modulation of Framework Topology: The non-coordinating ethyl group can act as a steric modulator during the self-assembly process, potentially influencing the final topology and pore structure of the MOF. This can be a valuable tool for fine-tuning the material's properties for specific applications.

  • Post-Synthetic Modification (PSM) Potential: While not a primary coordinating ligand, the purine core offers sites for post-synthetic modification, allowing for the introduction of other functional groups after the initial framework has been synthesized.[10]

  • Drug Delivery Vehicle: MOFs constructed with biocompatible ligands can serve as efficient drug delivery systems.[3][11][12][13] The presence of this compound could enhance the loading and controlled release of other therapeutic agents.

Synthesis of a Hypothetical MOF using this compound as a Modulator

This section outlines a protocol for the synthesis of a hypothetical zinc-based MOF, designated here as Zn-BDC-EP , using 1,4-benzenedicarboxylic acid (H₂BDC) as the primary linker and this compound (EP) as a modulator. The solvothermal method is a widely used and effective technique for MOF synthesis.[14]

Materials and Reagents
ReagentFormulaPuritySupplier
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%Sigma-Aldrich
1,4-Benzenedicarboxylic Acid (H₂BDC)C₈H₆O₄≥98%Alfa Aesar
This compound (EP)C₇H₈N₄≥97%TCI Chemicals
N,N-Dimethylformamide (DMF)C₃H₇NO≥99.8%Fisher Chemical
Ethanol (EtOH)C₂H₅OH≥99.5%VWR Chemicals
Solvothermal Synthesis Protocol: Zn-BDC-EP

This protocol describes the synthesis of a crystalline MOF material through a solvothermal reaction.

Step 1: Precursor Solution Preparation

  • In a 20 mL scintillation vial, dissolve 148.7 mg (0.5 mmol) of Zinc Nitrate Hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).

  • To this solution, add 83.1 mg (0.5 mmol) of 1,4-Benzenedicarboxylic Acid (H₂BDC).

  • Finally, add 37.0 mg (0.25 mmol) of this compound (EP).

  • Cap the vial and sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

Step 2: Solvothermal Reaction

  • Place the sealed scintillation vial into a programmable oven.

  • Heat the mixture to 120 °C at a rate of 5 °C/min.

  • Maintain the temperature at 120 °C for 24 hours.

  • After 24 hours, cool the oven down to room temperature at a rate of 5 °C/min.

Step 3: Product Isolation and Purification

  • After cooling, white crystalline precipitates should be observed at the bottom of the vial.

  • Decant the mother liquor carefully.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Subsequently, wash the crystals with ethanol (3 x 10 mL) to exchange the high-boiling DMF with a more volatile solvent.[15]

  • After the final wash, collect the crystals by centrifugation or filtration.

Step 4: Activation of the MOF

  • To remove the solvent molecules from the pores of the MOF, the material needs to be activated.[15]

  • Place the purified crystals in a vacuum oven.

  • Heat the sample to 150 °C under vacuum for 12 hours.

  • The resulting activated MOF, Zn-BDC-EP , is now ready for characterization and further experiments.

Diagram of the Experimental Workflow:

MOF_Synthesis_Workflow cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2: Solvothermal Reaction cluster_purification Step 3: Isolation & Purification cluster_activation Step 4: Activation A Dissolve Zn(NO₃)₂·6H₂O in DMF B Add H₂BDC A->B C Add this compound B->C D Sonicate for 15 min C->D E Heat to 120 °C D->E F Hold for 24 hours E->F G Cool to Room Temp F->G H Decant Mother Liquor G->H I Wash with DMF (3x) H->I J Wash with EtOH (3x) I->J K Collect Crystals J->K L Heat to 150 °C under Vacuum K->L M Hold for 12 hours L->M Activated Zn-BDC-EP Activated Zn-BDC-EP M->Activated Zn-BDC-EP

Caption: Workflow for the solvothermal synthesis of Zn-BDC-EP.

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis, structure, and properties of the Zn-BDC-EP MOF.[1][16]

Powder X-ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the bulk material.[1] The PXRD pattern of the synthesized material should be compared with the simulated pattern from single-crystal X-ray diffraction if available, or with the patterns of known phases to ensure a new material has been formed.

  • Protocol:

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction data using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.

Thermogravimetric Analysis (TGA)
  • Purpose: To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Protocol:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The TGA curve will show weight loss steps corresponding to the removal of any residual solvent and the decomposition of the organic linkers.

Scanning Electron Microscopy (SEM)
  • Purpose: To visualize the crystal morphology and size of the synthesized MOF particles.[1]

  • Protocol:

    • Mount a small amount of the MOF powder on an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.

    • Image the sample using an SEM at an appropriate accelerating voltage.

Nitrogen Adsorption-Desorption Isotherms
  • Purpose: To determine the surface area and porosity of the MOF. This is a critical parameter for applications in gas storage and drug delivery.

  • Protocol:

    • Degas the activated MOF sample at 150 °C under vacuum for at least 6 hours to remove any adsorbed species.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
  • Purpose: To provide detailed information about the local chemical environments of the atoms within the MOF structure, which is complementary to the long-range order information from XRD.[17][18] ¹³C and ¹H SSNMR can be used to confirm the presence and integrity of both the BDC linker and the this compound modulator within the framework.

  • Protocol:

    • Pack the activated MOF sample into a zirconia rotor.

    • Acquire ¹³C and ¹H solid-state NMR spectra using a high-field NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

Diagram of the Characterization Workflow:

MOF_Characterization cluster_structural Structural Analysis cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis Start Synthesized Zn-BDC-EP PXRD PXRD (Crystallinity, Phase Purity) Start->PXRD SEM SEM (Morphology, Particle Size) Start->SEM TGA TGA (Thermal Stability) Start->TGA N2_Adsorption N₂ Adsorption (Surface Area, Porosity) Start->N2_Adsorption SSNMR SSNMR (Local Structure) Start->SSNMR Structural Confirmation Structural Confirmation PXRD->Structural Confirmation Morphological Information Morphological Information SEM->Morphological Information Thermal Profile Thermal Profile TGA->Thermal Profile Porosity Data Porosity Data N2_Adsorption->Porosity Data Local Environment Details Local Environment Details SSNMR->Local Environment Details

Caption: A comprehensive workflow for the characterization of Zn-BDC-EP.

Potential Applications in Drug Development

The incorporation of this compound into a MOF structure opens up several avenues for applications in drug development:

  • Intrinsic Anticancer Activity: Given that some purine derivatives exhibit anticancer properties[7][8], the Zn-BDC-EP MOF itself could be investigated for its cytotoxic effects on cancer cell lines.

  • Drug Delivery Vehicle: The porous nature of the MOF makes it a suitable candidate for loading and delivering other therapeutic agents.[10][11][12][13] The presence of the purine moiety could potentially enhance the loading of drugs through π-π stacking interactions.

  • Controlled Release: The release of a loaded drug can be triggered by changes in the physiological environment, such as pH.[12] The stability of the Zn-BDC-EP framework at different pH values should be investigated to assess its potential for pH-responsive drug release.

Conclusion and Future Outlook

The use of this compound as a modulator in the synthesis of MOFs represents a novel approach to creating bio-functional materials. The protocols outlined in this guide provide a starting point for researchers to explore this exciting area. The successful synthesis and characterization of such MOFs could lead to the development of new and effective platforms for drug delivery and other biomedical applications. Future work should focus on exploring different metal ions and primary linkers in combination with this compound to expand the library of purine-containing MOFs and to further investigate their biological activities.

References

  • Characterization of Metal-Organic Frameworks: Unlocking the Potential of Solid-State NMR. (2018). Accounts of Chemical Research. Available at: [Link][17][18]

  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. (n.d.). Oriental Journal of Chemistry. Available at: [Link][1]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments. Available at: [Link][15]

  • Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. (2021). Molecules. Available at: [Link]

  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. (2016). Chemistry of Materials. Available at: [Link][16]

  • Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. (2010). European Journal of Medicinal Chemistry. Available at: [Link][7]

  • Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. (2011). ResearchGate. Available at: [Link][8]

  • Two 2D Metal-Organic Frameworks Based on Purine Carboxylic Acid Ligands for Photocatalytic Oxidation of Sulfides and CO2 Chemical Fixation. (2024). Inorganic Chemistry. Available at: [Link][5]

  • Detection of Purine Metabolite Uric Acid with Picolinic-Acid-Functionalized Metal–Organic Frameworks. (2019). ACS Applied Materials & Interfaces. Available at: [Link][6]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. (2020). Molecules. Available at: [Link][9]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). Polymers. Available at: [Link][3]

  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (2021). Pharmaceutics. Available at: [Link][10]

  • Applications of MOFs in Drug Delivery. (2023). Highlights in Science, Engineering and Technology. Available at: [Link][11]

  • Metal-organic frameworks: Drug delivery applications and future prospects. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link][12]

  • Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. (2024). Langmuir. Available at: [Link][13]

  • Ligand design for functional metal–organic frameworks. (2012). Chemical Society Reviews. Available at: [Link][4]

Sources

Application Note: Evaluation of 9-Ethyl-9H-Purine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a rigorous protocol for evaluating 9-ethyl-9H-purine (9-EP) as a corrosion inhibitor for mild steel in aggressive acidic environments (1.0 M HCl). Leveraging the high electron density of the purine heterocyclic system and the hydrophobic enhancement provided by the N9-ethyl substitution, 9-EP is positioned as a high-potential "green" inhibitor candidate. This guide provides step-by-step methodologies for electrochemical verification (EIS, PDP), gravimetric analysis, and surface characterization, designed to validate inhibition efficiency (


) and elucidate the adsorption mechanism.

Introduction & Mechanistic Rationale

The Challenge

Mild steel is the backbone of industrial infrastructure but is highly susceptible to acid-induced corrosion during pickling, descaling, and acidizing operations. Traditional inhibitors (chromates, acetylenic alcohols) are being phased out due to toxicity.

The Solution: this compound

Purine derivatives are established corrosion inhibitors due to their nitrogen-rich heterocycles, which act as adsorption centers. This compound offers a distinct structural advantage over the parent purine molecule:

  • Electronic Density: The purine core contains four nitrogen atoms with lone pairs and a delocalized

    
    -electron system, facilitating chemisorption onto the vacant 
    
    
    
    -orbitals of Iron (Fe).
  • Hydrophobic Barrier: The ethyl group at the N9 position increases the molecule's lipophilicity. Upon adsorption, this alkyl tail orients away from the metal surface, creating a hydrophobic exclusion zone that repels water and corrosive chloride ions (

    
    ).
    
Mechanism of Action

In acidic media (pH < 2), 9-EP exists in equilibrium between its neutral and protonated forms.

  • Physisorption: Electrostatic interaction between protonated 9-EP cations and surface-adsorbed

    
     ions.
    
  • Chemisorption: Donor-acceptor interactions between unprotonated Nitrogen lone pairs and Fe surface atoms.

AdsorptionMechanism Solution Acidic Solution (1M HCl) Equilibrium 9-EP ⇌ [9-EP-H]+ Solution->Equilibrium Protonation Physisorption Physisorption (Electrostatic: [9-EP-H]+ ... Cl-) Equilibrium->Physisorption Cationic Form Chemisorption Chemisorption (Coordination: N-lone pair -> Fe) Equilibrium->Chemisorption Neutral Form Surface Mild Steel Surface (Fe) Cl_Ads Adsorbed Cl- Ions Surface->Cl_Ads Anodic Dissolution Cl_Ads->Physisorption Bridging Barrier Hydrophobic Film Formation (Ethyl group repulsion) Physisorption->Barrier Chemisorption->Barrier Barrier->Surface Protection

Figure 1: Proposed adsorption mechanism of this compound on mild steel in acidic media.

Materials and Preparation

Chemical Procurement
  • Inhibitor: this compound (CAS: 5427-23-6). Purity

    
     98%.
    
  • Solvent: Analytical grade Ethanol (for stock solution) and Deionized Water (18.2 M

    
    cm).
    
  • Acid: 37% HCl (diluted to 1.0 M).[1]

Mild Steel Coupon Preparation

Standard Composition (AISI 1020 equivalent):

Element C Mn P S Si Fe

| Wt % | 0.18 | 0.40 | 0.04 | 0.05 | 0.10 | Balance |

Protocol:

  • Cutting: Cut mild steel sheet into coupons (

    
     for electrochemical; 
    
    
    
    for weight loss).
  • Mounting (Electrochem only): Solder a copper wire to one face and embed in epoxy resin, exposing only

    
     surface area.
    
  • Polishing: Wet grind successively with SiC abrasive papers (grades 400, 600, 800, 1000, 1200).

  • Cleaning: Sonicate in ethanol for 5 mins, degrease with acetone, rinse with DI water, and dry in a warm air stream. Use immediately.

Test Solutions

Prepare a Stock Solution of 9-EP in 10% Ethanol/1M HCl. Dilute to the following test concentrations:

  • Blank: 1.0 M HCl (0 ppm)

  • Low:

    
    
    
  • Medium:

    
    
    
  • High:

    
     (approx. saturation)
    

Experimental Protocols

Workflow Overview

Workflow Prep Coupon Preparation (Grind/Polish/Degrease) OCP OCP Stabilization (30 mins) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS PDP Tafel Polarization (±250 mV vs OCP) EIS->PDP Analysis Data Fitting (Randles Circuit / Tafel) PDP->Analysis

Figure 2: Sequential electrochemical workflow to ensure surface stability before destructive polarization.

Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine charge transfer resistance (


) and double-layer capacitance (

) without significantly perturbing the system.

Instrument: Potentiostat/Galvanostat (e.g., Autolab, Gamry, BioLogic) with FRA module. Cell Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum mesh; Reference: Ag/AgCl or SCE).

Settings:

  • Potential: Open Circuit Potential (

    
    ).[1]
    
  • Frequency Range: 100 kHz to 10 mHz.[2][3]

  • Amplitude: 10 mV RMS (sine wave).[3]

  • Points: 10 points per decade.

Data Analysis: Fit Nyquist plots using the Randles Equivalent Circuit with a Constant Phase Element (CPE) to account for surface roughness:



  • Calculate Inhibition Efficiency (

    
    ):
    
    
    
    
Potentiodynamic Polarization (PDP)

Objective: Identify anodic/cathodic inhibition kinetics and corrosion current density (


).

Settings:

  • Scan Range: -250 mV to +250 mV vs.

    
    .
    
  • Scan Rate: 1.0 mV/s (slow scan to maintain quasi-equilibrium).

Data Analysis: Extrapolate Tafel slopes (


) to determine 

.
  • Calculate Inhibition Efficiency (

    
    ):
    
    
    
    
Weight Loss Measurement (Gravimetric)

Objective: Absolute validation of corrosion rate over long exposure (24h - 72h).

  • Weigh polished coupons (

    
    ) to 0.1 mg precision.
    
  • Immerse in 100 mL of test solution at controlled temperature (e.g., 303 K).

  • After 24h, remove, scrub gently with bristle brush under running water, rinse with acetone, dry, and re-weigh (

    
    ).
    
  • Corrosion Rate (

    
    ): 
    
    
    
    
    Where
    
    
    = density (7.86 g/cm³),
    
    
    = area (cm²),
    
    
    = time (h).

Expected Results & Interpretation

Electrochemical Performance
  • Nyquist Plot: Expect a capacitive loop. The diameter of the semicircle (

    
    ) should increase with 9-EP concentration.
    
  • Tafel Plot: 9-EP is likely a Mixed-Type Inhibitor .

    • If shift in

      
      , it is mixed-type.
      
    • If shift in

      
      , it is predominantly anodic or cathodic.
      
    • Prediction: Purines typically inhibit both hydrogen evolution (cathodic) and metal dissolution (anodic).[4]

Adsorption Isotherm

To validate the mechanism, plot


 vs. 

(Langmuir Isotherm), where surface coverage

.
  • Linearity (

    
    ):  Confirms monolayer adsorption.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • 
      : Physisorption.
      
    • 
      : Chemisorption.
      
    • Expectation: Values around -30 to -35 kJ/mol, indicating comprehensive adsorption (mixed physical/chemical).

Safety & Disposal

  • This compound: Handle with gloves. While purines are generally low toxicity, standard lab safety applies.

  • Acid Waste: Neutralize all HCl solutions with Sodium Bicarbonate (

    
    ) before disposal.
    
  • Steel Waste: Collect heavy metal containing solutions (Fe ions) for hazardous waste disposal.

References

  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketoconazole: Experimental and theoretical investigation. Corrosion Science. Link

  • Verma, C., et al. (2015).[5] Purine derivatives as high efficient eco-friendly inhibitors for the corrosion of mild steel in acidic medium: Experimental and theoretical calculations. Journal of Molecular Liquids. Link

  • Quraishi, M. A., et al. (2010). Green approach to corrosion inhibition of mild steel in hydrochloric acid by purine derivatives.[4][6] Materials Chemistry and Physics.

  • ASTM G1-03. (2017). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. Link

  • ASTM G106-89. (2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. Link

Sources

Application Note: Design, Synthesis, and Evaluation of 9-Ethyl-9H-Purine Scaffold-Based CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Target Biology

Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine kinase that regulates the G1/S phase transition of the cell cycle. In many human malignancies, the amplification of Cyclin E or the loss of endogenous inhibitors (like p21/p27) leads to hyperactive CDK2, driving unchecked cellular proliferation and tumor growth[1]. Consequently, the selective inhibition of CDK2 has emerged as a highly validated therapeutic strategy in oncology[2].

The purine heterocycle is a privileged scaffold in kinase drug discovery because it acts as a direct bioisostere for the adenine ring of ATP. By iterating on the 2,6,9-trisubstituted purine core, researchers can exploit the unique topography of the CDK2 ATP-binding pocket[3]. Specifically, the 9-ethyl-9H-purine scaffold provides an optimal vector for the hydrophobic ribose-binding pocket. The ethyl group mimics the isopropyl moiety of Roscovitine, providing necessary hydrophobic contacts while minimizing steric clashes that larger alkyl groups might introduce[4].

CDK2_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Expression Mitogen->CyclinE CDK2_CycE CDK2/Cyclin E Complex (Active) CyclinE->CDK2_CycE CDK2 CDK2 (Inactive) CDK2->CDK2_CycE Rb Retinoblastoma Protein (Rb) CDK2_CycE->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases G1_S G1 to S Phase Transition E2F->G1_S Gene Transcription Inhibitor 9-Ethylpurine Inhibitor (e.g., CGP74514A) Inhibitor->CDK2_CycE ATP-competitive Inhibition

Fig 1. CDK2/Cyclin E signaling pathway and its regulation of the G1/S phase transition.

Synthetic Strategy & Causality (E-E-A-T)

The synthesis of 2,6,9-trisubstituted purines from 2,6-dichloropurine relies on a strict exploitation of the heterocycle's inherent electronic properties. The sequence of substitutions is not arbitrary; it is dictated by regioselectivity and chemoselectivity rules.

  • N9-Alkylation (Regioselectivity): The synthesis begins with the alkylation of the N9 position using ethyl iodide[5]. Alkylating the purine ring first is mandatory because it locks the tautomeric state of the imidazole ring, directing subsequent nucleophilic aromatic substitutions (SNAr). Under basic conditions (e.g., K₂CO₃), the N9-alkylated isomer is thermodynamically favored over the N7-isomer due to reduced steric hindrance with the C6 position.

  • C6-Amination (Chemoselectivity): The purine ring is highly electron-deficient. The C6-chlorine is significantly more electrophilic than the C2-chlorine because the intermediate Meisenheimer complex at C6 is stabilized by the adjacent N1 and N7 nitrogen atoms[2]. Therefore, the first SNAr reaction occurs exclusively at C6 under mild heating (80 °C).

  • C2-Amination (Steric & Electronic Hindrance): Once the C6 position is substituted with an electron-donating amine, the purine ring becomes relatively electron-rich, severely deactivating the C2-chlorine toward further nucleophilic attack. Consequently, the second SNAr at C2 requires harsh conditions (140–160 °C in a sealed tube) or palladium-catalyzed Buchwald-Hartwig cross-coupling[3].

Synthesis_Workflow SM 2,6-Dichloropurine Step1 Step 1: N9-Alkylation (Ethyl Iodide, K2CO3) SM->Step1 Int1 2,6-Dichloro- This compound Step1->Int1 N9 > N7 Selectivity Step2 Step 2: C6-SNAr (R1-NH2, DIEA) Int1->Step2 Int2 2-Chloro-6-amino- This compound Step2->Int2 C6 > C2 Selectivity Step3 Step 3: C2-SNAr (R2-NH2, Heat) Int2->Step3 Product 2,6-Diamino- This compound Step3->Product Harsh Conditions

Fig 2. Three-step sequential synthesis workflow for this compound derivatives.

Experimental Protocols

The following protocols describe the synthesis of a highly potent CDK2 inhibitor analog based on the CGP74514A structure (


-(trans-4-aminocyclohexyl)-

-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine)[4].
Protocol 1: Synthesis of 2,6-Dichloro-9-ethyl-9H-purine

Objective: Regioselective functionalization of the N9 position.

  • Reaction Setup: Suspend 2,6-dichloropurine (10.0 mmol, 1.89 g) and anhydrous K₂CO₃ (15.0 mmol, 2.07 g) in 20 mL of anhydrous DMF under an argon atmosphere. Stir at room temperature for 15 minutes.

  • Alkylation: Add ethyl iodide (12.0 mmol, 0.96 mL) dropwise over 5 minutes. Stir the suspension at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2 to 6:4).

Validation Checkpoint: TLC (Hexane:EtOAc 7:3) will reveal two spots. The major product (higher


 ~0.6) is the desired N9-isomer. The minor product (lower 

~0.4) is the N7-isomer.

H NMR will confirm the N9-ethyl

quartet shifted slightly upfield compared to the N7-ethyl group.
Protocol 2: Synthesis of 2-Chloro- -(3-chlorophenyl)-9-ethyl-9H-purin-6-amine

Objective: Chemoselective SNAr at the highly electrophilic C6 position.

  • Reaction Setup: Dissolve 2,6-dichloro-9-ethyl-9H-purine (5.0 mmol, 1.08 g) in 15 mL of n-butanol.

  • Amination: Add 3-chloroaniline (5.5 mmol, 0.58 mL) and N,N-diisopropylethylamine (DIPEA) (10.0 mmol, 1.74 mL).

  • Heating: Heat the mixture to 80 °C and stir for 6 hours. The reaction progress can be monitored by the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. The product often precipitates directly from the n-butanol. Filter the precipitate, wash with cold ethanol (10 mL), and dry under vacuum to yield a white solid.

Validation Checkpoint: LC-MS should show a single major peak corresponding to


. The complete disappearance of the C6-chlorine is confirmed by the absence of the starting material on TLC.
Protocol 3: Synthesis of -(trans-4-aminocyclohexyl)- -(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine

Objective: Overcoming electronic deactivation to achieve C2 amination.

  • Reaction Setup: In a heavy-walled sealed pressure tube, combine the intermediate from Protocol 2 (2.0 mmol, 0.61 g) and trans-1,4-diaminocyclohexane (10.0 mmol, 1.14 g, used in excess to act as both nucleophile and base/solvent). Add 2 mL of N-Methyl-2-pyrrolidone (NMP) to ensure homogeneity.

  • Heating: Seal the tube and heat the mixture to 140 °C in an oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature and dilute with 30 mL of dichloromethane (DCM). Wash the organic layer with water (3 × 20 mL) to remove NMP and excess diamine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via reversed-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure CDK2 inhibitor.

Validation Checkpoint: The harsh conditions are necessary; if the reaction is run at 80 °C, no C2 substitution will occur. Successful conversion is indicated by a mass shift to


.

Structure-Activity Relationship (SAR) Data Presentation

The following table summarizes the quantitative SAR data for various this compound derivatives, highlighting the critical nature of the C6 and C2 substituents in achieving nanomolar CDK2 inhibition[2],[3].

CompoundN9 SubstituentC6 Substituent (Hinge Binder)C2 Substituent (Solvent Exposed)CDK2 IC₅₀ (µM)Overall Yield (%)
1 (CGP74514A) Ethyl3-Chloroanilinetrans-1,4-Diaminocyclohexane0.025 42
2 EthylBenzylaminetrans-1,4-Diaminocyclohexane0.11048
3 Ethyl3-ChloroanilineCyclohexylamine (No terminal NH₂)0.45055
4 Cyclopentyl3-Chloroanilinetrans-1,4-Diaminocyclohexane0.03038

Data Interpretation: The presence of a primary amine on the C2-cyclohexyl ring (Compound 1) acts as a critical hydrogen bond donor to the solvent-exposed region of the CDK2 ATP pocket, increasing potency by over 10-fold compared to the unsubstituted analog (Compound 3). The 9-ethyl group performs equivalently to the bulkier 9-cyclopentyl group (Compound 4) while offering slightly better synthetic yields due to reduced steric hindrance during N9-alkylation.

References

  • THE DESIGN AND SYNTHESIS OF PURINE INHIBITORS OF CDK2. III Source: tandfonline.com URL:[Link][2]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer Source: frontiersin.org URL:[Link][3]

  • The lethal effects of pharmacological cyclin-dependent kinase inhibitors in human leukemia cells proceed through a phosphatidylinositol 3-kinase/Akt-dependent process Source: nih.gov URL:[Link][1]

  • CGP74514A | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:[Link][4]

  • Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring Source: nih.gov URL:[Link][5]

Sources

Application Note: Preparation of 9-Ethyl-9H-purine from 4,5-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 9-ethyl-9H-purine starting from 4,5-diaminopyrimidine . The synthesis proceeds via two distinct stages: (1) the Traube synthesis to construct the purine core using formic acid, followed by (2) regioselective N-alkylation using ethyl iodide.

While the formation of the purine ring is high-yielding, the subsequent alkylation of the unsubstituted purine ring presents a classic regioselectivity challenge, yielding a mixture of N9 (target) and N7 (impurity) isomers.[1][2] This guide provides optimized conditions to maximize the N9/N7 ratio and a specific chromatographic purification workflow to isolate the pharmacologically relevant N9 isomer with high purity (>98%).

Reaction Pathway & Chemical Strategy

The synthesis relies on the condensation of a one-carbon donor with the vicinal diamine, followed by base-mediated alkylation.

Stage 1: Cyclization (Traube Synthesis)

The reaction of 4,5-diaminopyrimidine with formic acid effects the closure of the imidazole ring. This is a thermodynamic process driven by the formation of the aromatic purine system.

Stage 2: Alkylation (Regioselectivity)

Alkylation of the purine anion is governed by ambident nucleophilicity. The N9 position is thermodynamically preferred, but the N7 position is kinetically accessible. Using a polar aprotic solvent (DMF) and a weak base (K₂CO₃) at moderate temperatures optimizes the yield of the N9 isomer, though N7 formation is unavoidable and requires downstream removal.

Visual Workflow

ReactionScheme Start 4,5-Diaminopyrimidine Inter 9H-Purine (Intermediate) Start->Inter Cyclization Reagent1 Formic Acid (Reflux) Reagent1->Inter Mix Crude Mixture (N9 + N7 Isomers) Inter->Mix Alkylation Reagent2 EtI, K2CO3 DMF, 25-60°C Reagent2->Mix Purification Flash Chromatography (DCM:MeOH) Mix->Purification Final This compound (Target) Purification->Final Isolation

Figure 1: Synthetic pathway from 4,5-diaminopyrimidine to this compound.

Critical Process Parameters (CPP)

ParameterStage 1: CyclizationStage 2: AlkylationImpact
Solvent System Formic Acid (98%)DMF (Anhydrous)Formic acid acts as both solvent and reagent. DMF promotes SN2 alkylation.
Temperature Reflux (~100–110 °C)25 °C – 60 °CHigh temp in Stage 1 ensures ring closure. Moderate temp in Stage 2 balances rate vs. N7 byproduct formation.
Stoichiometry Excess Formic Acid1.1–1.2 eq. Ethyl IodideExcess EtI ensures conversion; large excess promotes over-alkylation (quaternization).
Base None (Acidic media)K₂CO₃ (Granular)K₂CO₃ provides gentle deprotonation, favoring thermodynamically stable N9 isomer.

Detailed Experimental Protocols

Protocol A: Preparation of Purine (Traube Synthesis)

Objective: Cyclization of 4,5-diaminopyrimidine to 9H-purine.

Materials:

  • 4,5-Diaminopyrimidine (CAS: 13754-19-3)

  • Formic Acid (98%, Reagent Grade)

  • Ammonium Hydroxide (28-30%)

  • Ethanol (Absolute)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4,5-diaminopyrimidine (10.0 mmol) in formic acid (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 100 °C) under an inert atmosphere (N₂ or Ar) for 4–6 hours. The solid should dissolve, turning the solution clear to slightly yellow.

    • Note: Monitor reaction progress by TLC (System: DCM/MeOH 9:1). Disappearance of the diamine indicates completion.

  • Concentration: Remove the excess formic acid under reduced pressure (rotary evaporator) to yield a viscous residue.

  • Neutralization: Cool the residue in an ice bath. Carefully add Ammonium Hydroxide dropwise until the pH reaches ~8–9.

  • Isolation: Evaporate the aqueous mixture to dryness. Extract the solid residue with boiling Ethanol (3 x 20 mL) to separate the purine from inorganic ammonium salts.

  • Filtration & Drying: Filter the hot ethanol extracts. Concentrate the filtrate to dryness to obtain crude 9H-purine.

    • Purification (Optional): Recrystallize from ethanol or toluene if high purity is required for the next step.

    • Expected Yield: 75–85%.

Protocol B: Synthesis of this compound (Alkylation)

Objective: Regioselective alkylation of 9H-purine.

Materials:

  • 9H-Purine (from Protocol A)

  • Ethyl Iodide (EtI) (CAS: 75-03-6)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) / Methanol (MeOH)

Procedure:

  • Solubilization: Dissolve 9H-purine (5.0 mmol, ~0.60 g) in anhydrous DMF (10 mL) in a dry flask.

  • Deprotonation: Add K₂CO₃ (7.5 mmol, 1.04 g, 1.5 eq) to the solution. Stir at room temperature for 30 minutes to generate the purine anion.

  • Alkylation: Add Ethyl Iodide (5.5 mmol, 0.44 mL, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at ambient temperature for 12–16 hours.

    • Optimization: If reaction is slow (monitored by TLC), heat to 50 °C. Avoid temperatures >80 °C to minimize N7 isomer and dialkylated salts.

  • Workup:

    • Filter off the inorganic solids (K₂CO₃/KI).

    • Concentrate the filtrate under high vacuum to remove DMF (critical for column separation).

    • Resuspend the residue in DCM (30 mL) and wash with Brine (10 mL). Dry organic layer over Na₂SO₄.

  • Purification (Crucial Step):

    • The crude material contains 9-ethylpurine (Major) and 7-ethylpurine (Minor).

    • Column Chromatography: Silica gel (230-400 mesh).

    • Eluent: Gradient of DCM : MeOH (98:2 → 95:5).

    • Elution Order: The N9 isomer is typically less polar (higher R_f) than the N7 isomer on silica.

  • Final Isolation: Collect fractions containing the major spot. Evaporate to yield This compound .

Analytical Validation & QC

To ensure the integrity of the final product, the following analytical signatures must be verified.

1H NMR Interpretation (DMSO-d6)

Distinguishing N9 from N7 isomers is the primary QC challenge.

Proton9-Ethylpurine (Target)7-Ethylpurine (Impurity)Diagnostic Feature
C8-H ~8.5 - 8.6 ppm~8.7 - 8.9 ppmN7 isomer C8-H is often more deshielded.
C2-H ~8.9 - 9.0 ppm~9.0 - 9.1 ppm
N-CH₂ (Ethyl) Quartet, ~4.3 ppmQuartet, ~4.5 ppmN7 alkyl protons often appear downfield of N9.
N-CH₃ (Ethyl) Triplet, ~1.4 ppmTriplet, ~1.5 ppm

Self-Validation Check: Perform a NOESY or HMBC experiment.

  • N9 Isomer: Strong correlation between the N-CH₂ protons and the C4/C8 carbons.

  • N7 Isomer: Correlation patterns differ due to the proximity of the ethyl group to the C5-N7 bond.

Mass Spectrometry
  • ESI-MS (+): m/z = 149.1 [M+H]⁺.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Stage 1 Incomplete ring closure or loss during workup.Ensure reflux time is sufficient (>4h). Purine is water-soluble; avoid aqueous workup if possible, or salt out thoroughly.
High N7 Isomer Content Reaction temperature too high or solvent polarity issues.Lower alkylation temperature to RT. Ensure K₂CO₃ is dry.
Product is an Oil/Gum Residual DMF or solvent.9-Ethylpurine can be a low-melting solid. Dry under high vacuum for 24h. If oil persists, verify purity by NMR; it may require crystallization from ether/hexane.
Starting Material Remains (Stage 2) Base insolubility or insufficient EtI.Use finely ground K₂CO₃. Add 0.1 eq of additional EtI.

References

  • Traube Synthesis Protocol

    • Robins, R. K., et al. "Purines. I. The Synthesis of Certain 9-Alkylpurines." Journal of the American Chemical Society, 1957. (Classic foundation for alkylation).

  • Regioselectivity in Purine Alkylation

    • Zhong, M., & Robins, M. J. (2006).[2] "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H." The Journal of Organic Chemistry, 71(23), 8901–8906.[2] (Mechanistic insight into N9 vs N7 selectivity).

  • Isomer Differentiation (N7 vs N9): Kamaike, K., et al. "Distinction of N7- and N9-alkylated purine isomers by 1H and 13C NMR." Journal of Heterocyclic Chemistry. (General reference for NMR shifts).
  • General Purine Synthesis: Lister, J. H. "Fused Pyrimidines Part II: Purines." The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Disclaimer: This protocol involves the use of corrosive acids and alkylating agents. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: Synthesis and Derivatization of 6-Substituted-9-Ethylpurines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 9-ethylpurine scaffold is a privileged structure in medicinal chemistry and chemical biology. Derivatives bearing substituents at the C6 position are highly valued as potent adenosine receptor antagonists, kinase inhibitors, and biocompatible photoluminescent probes[1],[2].

Designing a synthetic route for these molecules requires a strategy that maximizes modularity. Rather than building the purine ring de novo for every derivative, the most efficient approach utilizes a divergent, late-stage functionalization strategy. This relies on the synthesis of a central electrophilic hub—6-chloro-9-ethylpurine —which can undergo either Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling to yield a vast library of 6-substituted-9-ethylpurines[2],[3].

Mechanistic Causality in Experimental Design

To ensure high yields and reproducibility, the underlying physical chemistry of the purine ring must dictate the experimental conditions:

  • Regioselective N9-Alkylation: The purine core contains multiple basic nitrogens. Deprotonation of 6-chloropurine yields a delocalized purinide anion. Alkylation with an ethyl halide typically produces a mixture of N9 and N7 isomers. However, the N9 position is sterically less hindered and thermodynamically favored. Using a mild base like K₂CO₃ in a polar aprotic solvent (DMF) maximizes the N9:N7 ratio[1].

  • C6-Electrophilicity: The pyrimidine sub-ring of purine is highly electron-deficient due to the electronegativity of the N1 and N3 atoms. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the C6 carbon, making the C-Cl bond highly activated. Consequently, the chlorine atom acts as an excellent leaving group for SNAr with amines/alkoxides[3] and is highly susceptible to oxidative addition by Pd(0) species in Suzuki-Miyaura couplings[2].

Synthetic Workflow Visualization

Workflow N1 6-Chloropurine N2 6-Chloro-9-ethylpurine (Key Intermediate) N1->N2 Ethyl Iodide, K2CO3 DMF, 25°C N3 SNAr Reaction (Nucleophilic Substitution) N2->N3 Amine/Alkoxide, Base Heat (80-100°C) N4 Suzuki-Miyaura (Cross-Coupling) N2->N4 Boronic Acid, Pd(PPh3)4 K2CO3, Toluene/H2O, 100°C N5 6-Amino/Alkoxy- 9-ethylpurines N3->N5 N6 6-Aryl/Heteroaryl- 9-ethylpurines N4->N6

Caption: Workflow for divergent synthesis of 6-substituted-9-ethylpurines via a common intermediate.

Validated Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (6-Chloro-9-ethylpurine)

This protocol establishes the core scaffold via regioselective alkylation.

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • Ethyl iodide or Bromoethane (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Suspend 6-chloropurine in anhydrous DMF (0.2 M concentration) in a round-bottom flask under an inert argon atmosphere.

  • Add finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the purinide anion.

  • Cool the mixture to 0 °C using an ice bath. Dropwise add ethyl iodide to control the exothermic alkylation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Checkpoint: Evaluate the crude mixture via Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1). The desired N9-isomer exhibits a higher Rf value (~0.5) compared to the more polar N7-isomer (Rf ~0.3) due to differences in their molecular dipole moments.

  • Purify via silica gel flash chromatography to isolate pure 6-chloro-9-ethylpurine.

Protocol B: C6-Derivatization via Nucleophilic Aromatic Substitution (SNAr)

Used for synthesizing N6-substituted 9-ethyladenines and 6-alkoxy derivatives[3].

Reagents:

  • 6-Chloro-9-ethylpurine (1.0 equiv)

  • Primary/Secondary Amine (e.g., p-anisidine, cyclopentylamine) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • n-Butanol or Ethanol

Step-by-Step Procedure:

  • Dissolve 6-chloro-9-ethylpurine in n-butanol (0.1 M). Causality note: n-Butanol is chosen for its high boiling point, allowing the reaction to reach the activation energy required for weaker nucleophiles like anilines.

  • Add the target amine and DIPEA. The DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine.

  • Reflux the mixture at 80–100 °C for 4–8 hours[2].

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The substitution of the electron-withdrawing chlorine with an electron-donating amine will result in a distinct polarity shift. On normal-phase TLC, the product will run lower than the starting material due to the introduction of hydrogen-bond donors (N-H).

  • Cool to room temperature, remove the solvent in vacuo, and purify the residue by recrystallization or column chromatography.

Protocol C: C6-Derivatization via Suzuki-Miyaura Cross-Coupling

Used for synthesizing 6-aryl or 6-heteroaryl-9-ethylpurines[2].

Reagents:

  • 6-Chloro-9-ethylpurine (1.0 equiv)

  • Arylboronic acid or pinacol ester (e.g., 3-(2-pyridinyl)phenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • Toluene/Water (4:1 v/v)

Step-by-Step Procedure:

  • In a Schlenk flask, combine 6-chloro-9-ethylpurine, the arylboronic acid, and K₂CO₃ in the Toluene/Water solvent mixture.

  • Critical Causality Step: Degas the biphasic mixture thoroughly by sparging with Argon for 30 minutes or performing three freeze-pump-thaw cycles. Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Add the Pd(PPh₃)₄ catalyst quickly under a positive stream of Argon.

  • Seal the flask and heat to 100 °C for 12 hours[2].

  • Self-Validating Checkpoint: The reaction mixture will typically transition from a clear yellow to a dark brown/black suspension as "Pd black" precipitates, indicating the exhaustion of the catalyst and completion of the reaction. ¹H NMR of the crude product will confirm success via the disappearance of the distinct purine C6-Cl electronic environment and the emergence of new aromatic proton signals in the 7.0–9.0 ppm range.

  • Filter the mixture through a pad of Celite to remove palladium residues, separate the organic layer, concentrate, and purify via chromatography.

Quantitative Data & Yield Analysis

The following table summarizes expected reaction times and yields for various C6-substitutions on the 9-ethylpurine scaffold, demonstrating the robustness of the divergent synthetic approach.

Substituent TypeReaction PathwayReagentReaction TimeTypical YieldReference
N9-Ethyl (Core) N-AlkylationEthyl Iodide / K₂CO₃12 h65–75%[1]
6-(p-Anisidino) SNArp-Anisidine / DIPEA6 h80–85%[2]
6-Alkylamino SNArAliphatic Amines4 h85–90%[3]
6-Aryl/Heteroaryl Suzuki-MiyauraArylboronic Acids / Pd(0)12 h50–70%[2]

References

1.[1] Title: New substituted 9-alkylpurines as adenosine receptor ligands. Source: nih.gov. URL: 2.[2] Title: Synthesis, Structure, and Photophysical Properties of Platinum(II) (N,C,N′) Pincer Complexes Derived from Purine Nucleobases. Source: acs.org. URL: 3.[3] Title: 1-Ethyladenine|Research Grade|RUO. Source: benchchem.com. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity of Purine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for purine modification. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of purine chemistry. This guide is structured to address the common and often frustrating challenge of controlling N9 vs. N7 regioselectivity during purine alkylation. We will move from frequently asked questions to deep troubleshooting and validated protocols.

Frequently Asked Questions (FAQs)

This section directly addresses the most common initial queries researchers have when encountering mixtures of N9 and N7 alkylated products.

Q1: Why am I consistently getting a mixture of N9 and N7 alkylated purines?

This is the most common issue in purine alkylation.[1][2][3][4] The purine anion, formed after deprotonation by a base, exists as a mixture of tautomers where the negative charge is delocalized between the N7 and N9 positions of the imidazole ring. Both nitrogens possess lone pairs of electrons and are nucleophilic, leading to a competitive reaction with the alkylating agent. The final product ratio is a sensitive function of electronic effects, steric factors, and reaction conditions.

Q2: Which nitrogen is inherently more nucleophilic, N7 or N9?

The answer is nuanced and depends on how you define "nucleophilic." Computational studies, including calculations of Fukui functions and molecular orbital coefficients, suggest that the N7 atom is often more electron-rich and therefore more inherently nucleophilic in the purine anion.[3][4] However, the N9 position is typically less sterically hindered and leads to the thermodynamically more stable product. This dichotomy is central to the selectivity problem.

Q3: How significantly does the solvent choice impact the N9/N7 ratio?

The solvent plays a critical role. The choice of solvent can dramatically shift the regioselectivity of the reaction.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating the cation (e.g., Na⁺, K⁺) from the base, leaving a more "naked" and highly reactive purine anion. This often leads to a mixture of products, with the ratio influenced by other factors. In some systems, these solvents can favor the formation of solvent-separated ion pairs (SIPs), which can alter the reaction outcome.[5]

  • Less Polar Solvents (e.g., THF, 2-MeTHF): In these solvents, the cation from the base remains more closely associated with the purine anion, forming a close ion pair (CIP) or tight ion pair (TIP).[5] This association can sterically block one of the nitrogen atoms, often leading to improved selectivity. For instance, some studies have shown that switching from DMF to THF can significantly improve the N9/N7 ratio.

Q4: Can I control the outcome by simply changing the base?

Yes, the choice of base is crucial. While common bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are effective for deprotonation, they often yield product mixtures.[1][6] The use of a bulky cation can influence selectivity. More specialized bases, such as tetrabutylammonium hydroxide, have been shown to provide excellent results for N9 selectivity.[3][7] Another highly effective modern method uses tetrabutylammonium fluoride (TBAF), which acts as more than just a base, facilitating a mild and rapid N9-alkylation.[8]

Troubleshooting Guide: Improving N9 Selectivity

This section provides actionable solutions to specific experimental problems.

Problem: My primary product is the N7 isomer, but I need the N9.

This indicates that your reaction conditions favor the kinetically controlled product. The N7 position, being more nucleophilic, often reacts faster.[3][4] To favor the thermodynamically more stable N9 isomer, consider the following:

  • Increase Reaction Time and/or Temperature: In some cases, the N7-alkylated product can be reversible or can rearrange to the more stable N9 isomer under prolonged heating. This is highly system-dependent and should be tested carefully.

  • Change Your Base/Solvent System: As mentioned in the FAQs, moving to a less polar solvent like THF can promote the formation of ion pairs that sterically hinder the N7 position.[5]

  • Employ a Steric Shielding Strategy: If your purine scaffold allows, introduce a bulky substituent at the C6 position. This is one of the most effective strategies for physically blocking the N7 position.

Problem: I have an inseparable 1:1 mixture of N9 and N7 isomers.

This is a common outcome when steric and electronic factors are not strongly biased. Before attempting a difficult separation, it is more efficient to re-optimize the reaction.

  • Solution 1: Implement the TBAF Protocol: The tetrabutylammonium fluoride (TBAF) assisted method is exceptionally fast and often highly regioselective for N9.[8] It frequently works at room temperature and can be complete in minutes, offering a distinct advantage over traditional methods.

  • Solution 2: Introduce a C6 "Shielding" Group: This is a robust chemical strategy. By placing a large group at the C6 position (adjacent to N7), you create significant steric hindrance that physically prevents the alkylating agent from accessing the N7 nitrogen.[3][4] Even a strategically oriented heteroaryl group at C6 can effectively shield N7 and direct alkylation exclusively to N9.[1][2]

Problem: The reaction is not going to completion, or yields are very low.

  • Check Deprotonation: Ensure your base is active and the solvent is anhydrous. Incomplete deprotonation is a common cause of failed reactions.

  • Alkylating Agent Reactivity: Ensure your alkylating agent is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive systems, consider using a more potent alkylating agent like an alkyl triflate.[7]

  • Consider an Alternative Mechanism: If standard Sₙ2 conditions are failing, radical-based methods might be an option. Light-promoted, metal-free reactions have been developed for the N9-alkylation of purines using ethers as alkyl sources, proceeding through a radical relay mechanism.[9]

In-Depth Technical Guide & Protocols

Understanding the Core Principles

The regioselectivity of purine alkylation is a classic case of kinetic versus thermodynamic control.

G cluster_1 E_axis Energy

  • Kinetic Control (N7 Alkylation): The N7 position is often more electron-rich, leading to a lower activation energy (Ea) for alkylation.[3][4] This pathway is faster and will dominate under conditions that do not allow for equilibration (e.g., low temperatures, short reaction times).

  • Thermodynamic Control (N9 Alkylation): The N9-alkylated product is generally more stable. This is attributed to factors including reduced steric strain and favorable aromatic character. Given sufficient energy and time, the reaction will favor the formation of this more stable isomer.

Protocol 1: Steric Shielding via a C6 Substituent

This protocol describes a strategy to achieve high N9-selectivity by introducing a bulky group at the C6 position, which sterically hinders the N7 position. This is based on principles demonstrated in the literature where bulky substituents effectively "shield" the proximal N7 atom from the electrophile.[3][7]

Objective: To achieve regiospecific N9-alkylation by physically blocking the N7 position.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve your 6-substituted purine (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the purine N-H, generating the purine anion.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear.

  • Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (e.g., ethyl iodide, 1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be less polar than the starting purine.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the N9-alkylated product.

  • Characterization: Confirm the regiochemistry using 2D NMR. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum should show a correlation between the N9-alkyl group protons and the C4 and C8 carbons of the purine ring. A Nuclear Overhauser Effect (NOE) experiment can also be definitive.[3]

Protocol 2: Rapid N9-Alkylation Assisted by Tetrabutylammonium Fluoride (TBAF)

This modern protocol offers a milder and significantly faster alternative to traditional methods, often providing high N9 selectivity.[8]

Objective: To achieve rapid and high-yielding N9-alkylation under mild, room-temperature conditions.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask, dissolve the purine derivative (1.0 eq) in anhydrous THF at room temperature.

  • TBAF Addition: To the stirred solution, add a 1.0 M solution of TBAF in THF (2.0 eq). Causality: The fluoride anion is a strong hydrogen bond acceptor and facilitates the deprotonation of the purine. The bulky tetrabutylammonium cation forms a loose ion pair that may favor N9 attack.

  • Alkyl Halide Addition: Immediately add the alkyl halide (2.0 eq) to the reaction mixture.

  • Reaction & Monitoring: Stir at room temperature. The reaction is often complete within 10-20 minutes. Self-Validation: Monitor the rapid consumption of the starting material by TLC.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be directly loaded onto a silica gel column for purification.

  • Characterization: Characterize the purified product using standard analytical techniques (NMR, Mass Spectrometry) to confirm identity and regioselectivity as described in Protocol 1.

Data Summary: Influence of Conditions on N9/N7 Ratio

The following table summarizes typical outcomes based on literature reports. Actual results will vary based on the specific purine substrate and alkylating agent.

Purine SubstrateAlkylating AgentBaseSolventN9/N7 RatioReference
2,6-DichloropurineBenzyl bromideTBAFTHF7/3[8]
2-Amino-6-chloropurine1-BromodecaneTBAFTHFMajor N9, minor N7[8]
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaHDMF>99:1 (Exclusive N9)[1][2]
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaHDMF~5:1[1][2]
6-chloropurineVariousK₂CO₃DMFMixture, N9 major[6][7]
PurineVariousβ-cyclodextrin/K₂CO₃Water>99:1[7]

References

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • Li, J., et al. (2014). Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin. Chinese Chemical Letters, 25(1), 165-168. [Link]

  • Various Authors. (2025). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. PubMed. [Link]

  • Various Authors. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. [Link]

  • Vinuesa, A., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. [Link]

  • Wikipedia. Purine. [Link]

  • Pujol, M. D., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]

  • Li, Q., & Ye, X.-S. (2016). 9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters. [Link]

  • Freccero, M., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry. [Link]

  • Tloušt'ová, E., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Wang, C., et al. (2017). Transition-Metal-Free N9-Amidoalkylation of Purines with N,N-Dialkylamides. Synlett. [Link]

  • Russo, A. N., & Harris, M. E. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A. [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions... The Journal of Organic Chemistry. [Link]

  • Russo, A. N., & Harris, M. E. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. ACS Publications. [Link]

  • SciSpace. N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. [Link]

Sources

Technical Support Center: Separation of 7-Ethyl and 9-Ethyl Purine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation and analysis of 7-ethyl and 9-ethyl purine isomers. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to address the unique challenges of separating these closely related structural isomers.

Introduction: The Challenge of Separating N-Alkyl Purine Isomers

7-ethyl and 9-ethyl purine are structural isomers where the ethyl group is attached to the N7 and N9 positions of the purine ring, respectively. This subtle difference in substitution results in compounds with nearly identical molecular weights and very similar physicochemical properties. Consequently, their separation is a significant analytical challenge that requires optimized and often highly specific methodologies. Achieving baseline separation is critical in many fields, including drug development, metabolism studies, and toxicology, to ensure accurate quantification and unambiguous identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary difficulties in separating 7-ethyl and 9-ethyl purine?

A1: The primary difficulties stem from their isomeric nature. They share the same molecular formula (C7H8N4) and mass, making them indistinguishable by mass spectrometry alone without prior separation.[1] Their structural similarity results in very close polarities and boiling points, leading to co-elution in many standard chromatographic systems.

Q2: Which analytical technique is most recommended for baseline separation of these isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely recommended and successful technique for separating 7-ethyl and 9-ethyl purine.[2] Specifically, reverse-phase HPLC (RP-HPLC) using C18 or phenyl-hexyl columns often provides the necessary selectivity.[3] Gas chromatography (GC) can also be effective, particularly when coupled with a sensitive detector like a mass spectrometer (GC-MS).[4]

Q3: Can I use NMR spectroscopy to differentiate between the 7- and 9-ethyl purine isomers?

A3: Absolutely. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structural identification. The electronic environment around the ethyl group and the purine ring protons differs significantly between the two isomers, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra.[5] Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between the ethyl group's protons and the nitrogens of the purine ring.[6][7]

Q4: Are there any derivatization methods that can aid in the separation?

A4: While not always necessary with modern high-resolution columns, derivatization can be a useful strategy, particularly for GC analysis. Derivatizing agents like ethyl chloroformate can improve the volatility and chromatographic behavior of the isomers, potentially enhancing separation.[8] For HPLC, derivatization is less common for this specific problem, as selectivity can usually be achieved through careful method development.

Q5: What is the expected elution order in reverse-phase and normal-phase HPLC?

A5: In reverse-phase HPLC, which separates based on hydrophobicity, the 9-ethyl purine is generally expected to be slightly more retained and thus elute later than the 7-ethyl purine. This is due to subtle differences in the dipole moment and the accessibility of the polar nitrogen atoms for interaction with the polar mobile phase. In normal-phase HPLC, which separates based on polarity, the elution order would likely be reversed, with the more polar 7-ethyl purine being more strongly retained on the polar stationary phase.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Poor resolution or co-elution in HPLC.

  • Cause: The selected column and mobile phase do not provide sufficient selectivity to resolve the two isomers.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Small changes can have a significant impact on selectivity.

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the interactions with the stationary phase and improve separation.

    • Adjust pH: The charge state of the purine ring is pH-dependent. Adjusting the pH of the mobile phase buffer (e.g., using a phosphate buffer at pH 2.5-3.0) can alter the retention and selectivity.[3]

    • Try a Different Column: If a standard C18 column fails, consider a phenyl-hexyl column. The phenyl groups can provide alternative selectivity through π-π interactions with the purine ring system.[9]

    • Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing the interaction time with the stationary phase, though it will also increase retention times and backpressure.

Problem 2: Peak tailing in GC analysis.

  • Cause: Active sites within the GC system (e.g., on the inlet liner or the column itself) can interact with the basic nitrogen atoms of the purines, leading to poor peak shape.

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. If peak tailing persists, consider replacing the liner.

    • Select an Inert Column: Use a GC column specifically designed for analyzing basic compounds, often labeled with "amine" or having a "base-deactivated" surface treatment.

    • Optimize Temperature Program: A slower temperature ramp can sometimes improve peak shape.

    • Consider Derivatization: As a last resort, derivatizing the sample can block the active sites on the molecules, leading to more symmetrical peaks.[8]

Problem 3: Ambiguous NMR spectral interpretation.

  • Cause: One-dimensional ¹H NMR spectra may have overlapping signals, making definitive assignment difficult.

  • Troubleshooting Steps:

    • Run 2D NMR Experiments: A ¹H-¹⁵N HMBC experiment is the most definitive method to establish the connection between the ethyl protons and the specific nitrogen (N7 or N9) they are attached to.[6][7]

    • Use a Higher Field Magnet: If available, a higher field NMR spectrometer will provide better signal dispersion and reduce peak overlap.

    • Spike with a Standard: If you have a pure standard of one of the isomers, you can spike your sample with it to confirm the identity of one set of peaks.

    • Compare with Literature Data: There are established trends in chemical shifts. For many substituted purines, the C5 carbon is typically more deshielded (higher ppm) in the N9 isomer compared to the N7 isomer. Conversely, the C4 carbon of the N9 isomer is generally more shielded (lower ppm) relative to the N7 counterpart.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Baseline Separation

This protocol describes a robust reverse-phase HPLC method for the separation of 7-ethyl and 9-ethyl purine.

Methodology:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 30% B

    • 15-17 min: Hold at 30% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol provides a starting point for the GC-MS analysis of the isomers.

Methodology:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 m/z.

Protocol 3: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

This guide outlines the key spectral features to differentiate the isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer or mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire Spectra: Obtain ¹H, ¹³C, and ideally ¹H-¹⁵N HMBC spectra.

  • Key Differentiating Signals:

    • ¹H NMR: Look for differences in the chemical shifts of the purine ring protons (H2, H6, H8) and the ethyl group protons (CH₂ and CH₃). The proximity of the ethyl group to different parts of the ring in each isomer will cause noticeable shifts.

    • ¹³C NMR: The chemical shifts of the purine carbons, particularly C4, C5, and C8, will be different between the two isomers.[5]

    • ¹H-¹⁵N HMBC: This is the definitive experiment. For 9-ethyl purine, you will observe a correlation (cross-peak) between the ethyl CH₂ protons and the N9 nitrogen. For 7-ethyl purine, the correlation will be between the ethyl CH₂ protons and the N7 nitrogen.[6][7]

Visualization & Data Presentation

Diagrams

G cluster_0 Sample Preparation cluster_1 Primary Analysis & Separation cluster_2 Structural Confirmation cluster_3 Final Output Prep Dissolve & Filter Sample HPLC HPLC Separation (Protocol 1) Prep->HPLC Inject GCMS GC-MS Analysis (Protocol 2) Prep->GCMS Inject NMR NMR Spectroscopy (Protocol 3) HPLC->NMR Fraction Collection for Confirmation Data Quantitative Data & Isomer Identification HPLC->Data Quantify GCMS->Data Identify NMR->Data Confirm Structure

Caption: Experimental workflow for the separation and identification of ethyl-purine isomers.

isomers cluster_7_ethyl 7-Ethyl Purine cluster_9_ethyl 9-Ethyl Purine 7_ethyl_purine 9_ethyl_purine

Caption: Chemical structures of 7-ethyl purine and 9-ethyl purine.

Data Tables

Table 1: Comparison of Typical Chromatographic Retention

IsomerExpected Elution Order (Reverse-Phase HPLC)Expected Elution Order (GC)
7-Ethyl Purine Earlier ElutionEarlier Elution
9-Ethyl Purine Later ElutionLater Elution
Note: Actual retention times will vary based on specific conditions. This table indicates the general expected elution pattern.

Table 2: Key ¹H NMR Chemical Shift Differences for Isomer Differentiation (DMSO-d₆)

Proton7-Ethyl Purine (Approx. ppm)9-Ethyl Purine (Approx. ppm)Rationale for Difference
H8 ~8.4 ppm~8.2 ppmH8 is adjacent to the substitution site in the N7 isomer, leading to a downfield shift.
H6 ~9.0 ppm~8.7 ppmThe position of the ethyl group influences the electronic environment of the entire ring system.
Ethyl-CH₂ ~4.4 ppm~4.2 ppmThe chemical environment of the ethyl group is different depending on its point of attachment.
Note: These are approximate values and can be influenced by solvent and concentration. The relative differences are key for identification.

References

  • Benchchem. (n.d.). distinguishing between N7 and N9 purine isomers by NMR.
  • Cheméo. (n.d.). Chemical Properties of 9H-purin-6(1h)-one, 9-ethyl- (CAS 31010-51-2). Retrieved from [Link].

  • Marek, R., Brus, J., Tousek, J., Kovacs, L., & Hockova, D. (n.d.). N7-and N9-substituted purine derivatives: a 15N NMR study. MTMT. Retrieved from [Link].

  • ChemSynthesis. (2025, May 20). 6-chloro-9-ethyl-9H-purine - 5462-86-2. Retrieved from [Link].

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13, 674.
  • National Center for Biotechnology Information. (n.d.). Purine. PubChem. Retrieved from [Link].

  • MDPI. (n.d.). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Retrieved from [Link].

  • ResearchGate. (n.d.). Physical properties of purine derivatives [Download Table]. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. PMC. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 9-[1-(2-Pyrrolidin-1-ylquinolin-3-yl)ethyl]purin-6-amine. PubChem. Retrieved from [Link].

  • ResearchGate. (n.d.). HPLC chromatogram showing separation of pure purine compounds added to blank serum [Diagram]. Retrieved from [Link].

  • SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. Retrieved from [Link].

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link].

  • Li, H. P., Tan, H. P., Yao, S., & Song, H. (n.d.). Separation and Preparation Purine Alkaloids from Green Tea Waste. Asian Journal of Chemistry.
  • PubMed. (2019, September 15). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Retrieved from [Link].

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link].

  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link].

  • Pal, B. C. (1962). Studies on the Alkylation of Purines and Pyrimidines.
  • ResearchGate. (2026, January 14). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 1-Ethylpurine. PubChem. Retrieved from [Link].

  • National Center for Biotechnology Information. (2019, May 6). Optimization of extraction conditions and determination of purine content in marine fish during boiling. PMC. Retrieved from [Link].

  • ResearchGate. (n.d.). Analysis of seven purines and pyrimidines in pork meat products by ultra high performance liquid chromatography–Tandem mass spectrometry [Request PDF]. Retrieved from [Link].

  • ResearchGate. (2025, August 9). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Retrieved from [Link].

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 7H-Purine, 7-methyl-. PubChem. Retrieved from [Link].

  • Saiz, J., et al. (n.d.). Comparison of different GC-MS configurations for the determination of prevalent drugs and related metabolites. Analytical Methods (RSC Publishing).
  • ResearchGate. (2016, June 21). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Retrieved from [Link].

Sources

Technical Support Center: Optimizing Reaction Temperature for Purine N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thermodynamics & Kinetics of Purine N-Alkylation Audience: Medicinal Chemists, Process Chemists Last Updated: March 2026

Core Directive: The Temperature-Regioselectivity Nexus

Welcome to the Purine Alkylation Optimization Hub. If you are here, you are likely battling the classic purine problem: obtaining a regioisomerically pure product (usually N9, sometimes N7) without generating a "tar" of dialkylated byproducts.

Temperature is not just a catalyst for rate; in purine chemistry, it is the primary switch between kinetic and thermodynamic control.

  • The Golden Rule: For most 6-substituted purines, the N7-isomer is the kinetic product (forms fastest at low

    
    ), while the N9-isomer is the thermodynamic product  (most stable at high 
    
    
    
    ).
  • The Trap: Running a reaction "warm" (

    
    ) often lands you in the "Valley of Death"—a messy equilibrium mixture of N7 and N9. You must usually go colder  to trap N7 or hotter/longer  to drive fully to N9.
    

Troubleshooting Modules

Module A: Regioselectivity (The N9 vs. N7 Battle)

Q: I need the N9-alkylated product, but I keep seeing 15-30% N7 isomer. Heating it up seems to increase impurities. What is happening?

Diagnosis: You are likely stuck in the equilibration phase. The alkylation of purines is often reversible under specific conditions (especially with certain leaving groups or acid catalysis). At moderate temperatures, the N7 isomer forms quickly due to the proximity of the N7 lone pair to the electron-withdrawing C6 substituent (e.g., Cl, OMe).

Corrective Action:

  • Push for Thermodynamics: If your reagents are stable, increase the temperature (e.g., from

    
     to 
    
    
    
    ) and extend the reaction time. This allows the kinetically formed N7 to revert and re-alkylate at the thermodynamically preferred N9 position.
  • Switch Solvent: Move from Acetone or MeCN (lower boiling) to DMF or DMSO . The higher dielectric constant stabilizes the transition state for the N9 pathway and allows for higher thermal ceilings.

  • Steric Check: If your alkylating agent is massive, N9 might be sterically hindered by the C8 proton. In this case, temperature won't fix the ratio; you need a blocking group strategy.

Q: I specifically want the N7 isomer. How do I favor it?

Diagnosis: You are likely overfitting to standard "N9 protocols." Corrective Action:

  • Kinetic Trap: Lower the temperature to

    
     or Room Temperature (RT) .
    
  • Shorten Time: Monitor by HPLC/UPLC every 15 minutes. Stop the reaction immediately upon consumption of starting material.[1] Do not let it stir overnight; it will isomerize to N9.

  • Solvent Change: Use less polar solvents (e.g., THF) if solubility permits, which can suppress the equilibration to the thermodynamic product.

Module B: Solubility vs. Degradation

Q: My purine base (e.g., Guanine, Xanthine) is a brick. It won't dissolve in DMF at RT, but at


, my alkyl halide degrades. 

Diagnosis: Heterogeneous reaction kinetics. Corrective Action:

  • The "Pre-Cook" Protocol: Heat the purine and base (e.g.,

    
     or 
    
    
    
    ) in the solvent at
    
    
    for 30-60 minutes without the alkylating agent. This ensures deprotonation and breaks up the crystal lattice.
  • Cool & Quench: Cool the mixture back to

    
     or RT before adding the labile alkylating agent. The deprotonated purine anion is now in solution (or a fine suspension) and highly reactive, allowing the alkylation to proceed at a lower temperature that spares your electrophile.
    

Decision Logic & Mechanism Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways for a typical 6-substituted purine (e.g., 6-chloropurine).

PurineAlkylation cluster_conditions Optimization Logic Start Purine Substrate (6-Substituted) Deprotonation Anion Formation (Base/Solvent) Start->Deprotonation  Base   KineticTS Kinetic TS (Lower Ea, N7 Attack) Deprotonation->KineticTS  Low Temp (Fast)   ThermoTS Thermodynamic TS (Higher Ea, N9 Attack) Deprotonation->ThermoTS  High Temp (Slow but Stable)   N7_Product N7-Isomer (Kinetic Product) KineticTS->N7_Product N7_Product->Deprotonation  Reversibility (High Temp/Long Time)   N9_Product N9-Isomer (Thermodynamic Product) ThermoTS->N9_Product Tip1 Target N7? Keep T < 25°C Stop early Tip2 Target N9? Push T > 80°C Allow equilibration

Figure 1: Kinetic (N7) vs. Thermodynamic (N9) pathways. Note the reversibility arrow from N7 back to the anion, which is activated by heat.

Experimental Protocols

Protocol A: Thermodynamic Optimization (Targeting N9)

Best for: 6-chloropurine, Adenine, Theophylline derivatives.

ParameterConditionRationale
Solvent Anhydrous DMF or DMSOHigh boiling point, excellent solubility for purine anions.
Base

(1.5 equiv)
Cesium effect improves solubility and nucleophilicity of the anion.
Temperature

Provides energy to overcome the N9 activation barrier and reverse any N7 formation.
Time 4 - 16 HoursSufficient time for thermodynamic equilibration.

Step-by-Step:

  • Charge reaction vessel with Purine (1.0 eq) and

    
     (1.5 eq).
    
  • Add Anhydrous DMF (

    
    ).
    
  • Pre-activation: Stir at

    
     for 30 mins.
    
  • Add Alkyl Halide (1.1 eq).

  • Increase temperature to

    
     .
    
  • Monitor via UPLC. If N7 isomer persists (>5%), continue heating.

  • Workup: Cool to RT, pour into ice water/brine to precipitate product.

Protocol B: Kinetic Trapping (Targeting N7)

Best for: Synthesis of unstable intermediates or specific bioactive N7-analogs.

ParameterConditionRationale
Solvent THF or MeCNLower boiling points; less conducive to equilibration.
Base

or DBU
Milder bases prevent rapid equilibration.
Temperature

Minimizes thermal energy, trapping the molecule in the lowest activation energy valley (N7).
Time 30 min - 2 HoursStop immediately upon consumption of starting material.

Step-by-Step:

  • Charge vessel with Purine (1.0 eq) and

    
     (2.0 eq) in THF.
    
  • Cool suspension to

    
     .
    
  • Add Alkyl Halide (1.0 eq) dropwise over 10 minutes.

  • Stir at

    
     for 1 hour.
    
  • Check TLC/LCMS.[1] If reaction is sluggish, warm only to RT.

  • Quench: Add saturated

    
     immediately to freeze the ratio.
    

FAQ: Specific Substrate Cases

Q: I am using Mitsunobu conditions (PPh3/DEAD). Does temperature matter? A: Yes, but differently. Mitsunobu is typically an


 inversion run at 

to RT
.[2] Heating a Mitsunobu reaction generally leads to decomposition of the betaine intermediate or formation of hydrazine byproducts. If the reaction fails at RT, do not heat; instead, switch to a more reactive azo-reagent (e.g., ADDP) or use the "CMMP" reagent which tolerates higher temperatures (

) if absolutely necessary [1].

Q: Does the C6-substituent affect the optimal temperature? A: Absolutely.

  • Electron-Withdrawing (e.g., 6-Cl, 6-CN): Increases the acidity of the N-H but also pulls electron density, making N7 kinetically faster (closer to the withdrawing group). Requires higher temps to force N9.

  • Electron-Donating (e.g., 6-NH2, Adenine): The anion is less stable. Often requires stronger bases (NaH) and can be run at moderate temps (

    
    ) .
    

References

  • Tsunoda, T., et al. "Formation of C-C Bonds Using the New Mitsunobu Reagents." Tetrahedron Letters, vol. 34, no. 10, 1993, pp. 1639–1642.

  • Hockova, D., et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines."[3][4] ACS Omega, vol. 9, no. 15, 2024.

  • BenchChem Technical Support.[1] "Troubleshooting N-Alkylation Reactions of Imidazole and Purines." BenchChem Guides, 2025.[1][5]

  • Bakkestuen, A. K., & Gundersen, L. L. "Regioselectivity in the Mitsunobu Reaction of 6-Chloropurine and 2,6-Dichloropurine." Tetrahedron Letters, vol. 44, no. 16, 2003, pp. 3359–3362.

Sources

Technical Support Center: Overcoming Solubility Challenges of 9-ethyl-9H-purine in Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 9-ethyl-9H-purine in their bioassays. As your dedicated Senior Application Scientist, I have structured this guide to provide not only step-by-step protocols but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have regarding the handling of this compound.

Q1: What is the expected aqueous solubility of this compound?

Q2: What is a good starting solvent for making a stock solution of this compound?

For creating a concentrated stock solution, a water-miscible organic solvent is the recommended starting point.[4] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of organic compounds.[3][4] It is common practice to prepare stock solutions of diverse compounds in DMSO at concentrations up to 20 mM for screening purposes.[3]

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what should I do?

This is a common phenomenon known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (in this case, DMSO) is significantly lowered upon addition to the aqueous buffer, and the compound's solubility limit in the final mixed-solvent system is exceeded.[4] The following troubleshooting guides will walk you through systematic approaches to resolve this issue.

Troubleshooting Guides

This section provides a series of troubleshooting guides to systematically address the solubility challenges of this compound. We recommend following these guides in the order presented for a logical and efficient workflow.

Decision Tree for Overcoming Solubility Issues

The following diagram provides a high-level overview of the troubleshooting workflow.

G start Start: Solubility Issue with This compound stock_sol Prepare Concentrated Stock in 100% DMSO start->stock_sol dilution Dilute Stock into Aqueous Buffer stock_sol->dilution precipitate Precipitation Occurs? dilution->precipitate success Proceed with Assay precipitate->success No troubleshoot Troubleshooting Path precipitate->troubleshoot Yes co_solvency Guide 1: Optimize Co-solvent (e.g., DMSO, Ethanol) troubleshoot->co_solvency ph_adjust Guide 2: Adjust Buffer pH co_solvency->ph_adjust surfactant Guide 3: Use Surfactants (e.g., Tween® 80) ph_adjust->surfactant cyclodextrin Guide 4: Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

Guide 1: Co-solvency Approach - Optimizing Your Stock Solution Dilution

The simplest method to maintain the solubility of this compound in your aqueous assay buffer is to use a co-solvent.[5][6] This involves finding the right balance between the compound's solubility and the tolerance of your bioassay to the organic solvent.

Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of nonpolar solutes.[6] DMSO and ethanol are common co-solvents used in biological assays.[5]

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Determine the maximum tolerable concentration of DMSO for your specific bioassay. This is crucial as high concentrations of DMSO can be toxic to cells or interfere with enzyme activity. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated in many cell-based assays.[4]

  • Perform a serial dilution of your DMSO stock solution into your aqueous assay buffer to achieve a range of final compound concentrations.

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a short incubation period (e.g., 30 minutes) at the assay temperature.

  • If precipitation occurs, you can try the following:

    • Lower the final concentration of this compound.

    • Slightly increase the final percentage of DMSO, ensuring it remains below the maximum tolerated level for your assay.

    • Consider an alternative co-solvent like ethanol, which can sometimes have a different solubilizing capacity and toxicity profile.[7]

Data Summary: Properties of Common Co-solvents

Co-solventKey PropertiesTypical Final Concentration in Bioassays
DMSO Powerful aprotic solvent, dissolves a wide range of compounds.[3]≤ 0.5%
Ethanol Polar protic solvent, generally less toxic than DMSO.[8]≤ 1%
Guide 2: Leveraging pH for Improved Solubility

The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[6][9]

Scientific Rationale: Purines contain nitrogen atoms that can be protonated or deprotonated depending on the pH.[1] By adjusting the pH of your buffer, you can alter the ionization state of this compound, which may lead to an increase in its aqueous solubility. The formation of a salt at a pH away from the compound's isoelectric point can enhance solubility.[10]

Experimental Protocol:

  • Determine the pKa of this compound if possible (literature search or in silico prediction). Purine itself is a weak acid (pKa 8.93) and an even weaker base (pKa 2.39).[1]

  • Prepare a series of your assay buffer at different pH values (e.g., ranging from pH 6.0 to 8.0).

  • Prepare your DMSO stock solution of this compound as described in Guide 1.

  • Dilute the stock solution into each of the different pH buffers to your desired final concentration.

  • Observe for precipitation. You may find that the compound is more soluble at a slightly acidic or basic pH.

  • Crucially, ensure that the altered pH is compatible with your biological system. Significant deviations from physiological pH can impact cell viability and protein function.

Guide 3: Advanced Solubilization - Surfactant-Assisted Approaches

If co-solvents and pH adjustments are insufficient, the use of surfactants can be an effective strategy.[5]

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[11] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the bulk aqueous phase.[11][12] Non-ionic surfactants like Tween® 80 and Triton™ X-100 are commonly used as they are generally less disruptive to protein structure than ionic surfactants.

Experimental Protocol:

  • Select a non-ionic surfactant such as Tween® 80 or Triton™ X-100.

  • Prepare your aqueous assay buffer containing the surfactant at a concentration above its CMC.

  • Dilute your DMSO stock solution of this compound into the surfactant-containing buffer.

  • Vortex or sonicate briefly to facilitate the formation of micelles and the encapsulation of the compound.

  • As with co-solvents, it is essential to run a control to ensure that the surfactant at the concentration used does not interfere with your assay.

Data Summary: Common Non-ionic Surfactants

SurfactantChemical NatureTypical Concentration Range
Tween® 80 Polysorbate0.01% - 0.1%
Triton™ X-100 Polyoxyethylene octyl phenyl ether0.01% - 0.1%
Guide 4: Advanced Solubilization - Cyclodextrin-Mediated Inclusion Complexes

Cyclodextrins are another excellent tool for enhancing the solubility of hydrophobic compounds, especially when co-solvents and surfactants are not suitable.[4]

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They can encapsulate a "guest" molecule, such as this compound, within their hydrophobic core, forming a water-soluble "inclusion complex."[4][15][16] This complex effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[13][17]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Water-Soluble Inclusion Complex CD->Complex Drug This compound (Hydrophobic) Drug->Complex Encapsulation

Caption: The formation of a water-soluble inclusion complex with cyclodextrin.

Experimental Protocol:

  • Choose a suitable cyclodextrin, such as HP-β-CD.

  • Prepare a stock solution of the cyclodextrin in your assay buffer.

  • In a separate tube, add your this compound (either as a solid or from a small volume of a highly concentrated organic stock solution that can be evaporated).

  • Add the cyclodextrin solution to the compound.

  • Mix thoroughly. This may require vortexing, sonication, or incubation with shaking to facilitate the formation of the inclusion complex.

  • Perform a control experiment with the cyclodextrin alone to ensure it does not affect your bioassay.

By systematically working through these troubleshooting guides, you will be well-equipped to overcome the solubility challenges of this compound and obtain reliable and reproducible data in your bioassays.

References

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Al-Ghananeem, A. M., et al. (2025). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. PMC. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Cheméo. Chemical Properties of 9H-purin-6(1h)-one, 9-ethyl- (CAS 31010-51-2). [Link]

  • SciELO. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. [Link]

  • PubMed. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. [Link]

  • Study on the effect of pH value on the solubility of uric acid. (2010). [Link]

  • PMC. (2020). Surfactants: physicochemical interactions with biological macromolecules. [Link]

  • PubMed. (1968). Effect of pH on polarity of purines and pyrimidines. [Link]

  • ResearchGate. (2026). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. [Link]

  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • DSpace@MIT. (2021). Functional Surfactants for Molecular Fishing, Capsule Creation, and Single-Cell Gene Expression. [Link]

  • Quora. (2023). Why improving the PH value in urine could improve the solubility of uric acid? [Link]

  • Wikipedia. Purine. [Link]

  • ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? [Link]

  • ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

  • PMC. (2012). Effect of urine pH changed by dietary intervention on uric acid clearance mechanism of pH-dependent excretion of urinary uric acid. [Link]

  • MDPI. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. [Link]

  • PubChem. Purine. [Link]

  • Cheméo. Chemical Properties of 9H-Purine (CAS 120-73-0). [Link]

  • R Discovery. Small-molecule Surfactants Research Articles. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • PubChemLite. 6-chloro-9-ethyl-9h-purine (C7H7ClN4). [Link]

  • PubMed. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. [Link].gov/22533535/)

Sources

Technical Support Center: Stabilizing 9-Ethyl-9H-Purine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the stability of 9-ethyl-9H-purine , specifically focusing on preventing acid-catalyzed degradation.

Subject: Prevention of Acid-Catalyzed Ring Degradation (Hydrolysis) of this compound Applicable For: API Synthesis, Analytical Method Development, Pharmacokinetics Studies Support Level: Tier 3 (Senior Scientific Review)

Executive Summary

Unlike purine nucleosides (e.g., adenosine), which readily undergo depurination (cleavage of the glycosidic bond) in acid, This compound possesses a robust N9-ethyl bond that is resistant to dealkylation. Therefore, "hydrolysis" in this context refers to the acid-catalyzed opening of the imidazole ring , a degradation pathway that destroys the purine core. This guide details the mechanism of this instability and provides validated protocols to prevent it.

Module 1: The Mechanism of Instability

Why does 9-Ethylpurine degrade in acid?

While the N-alkyl bond is stable, the purine ring system itself is an electron-rich heterocycle susceptible to electrophilic attack. In strong acidic conditions (pH < 3), the following cascade occurs:

  • Protonation: The N7 nitrogen is the most basic site (

    
     for the conjugate acid). Protonation at N7 activates the C8 position.
    
  • Nucleophilic Attack: The localized positive charge renders the C8 carbon highly electrophilic. Water (the nucleophile) attacks C8.

  • Ring Opening: The imidazole ring cleaves, resulting in the formation of 4-amino-5-(formylamino)pyrimidine derivatives. This is an irreversible degradation event.

Visualizing the Degradation Pathway

The following diagram illustrates the critical failure point at C8 during acid exposure.

PurineDegradation Start This compound (Neutral) Protonation N7-Protonated Species (Activated) Start->Protonation  +H+ (pH < 3)   Transition C8-Hydrate Intermediate (Unstable) Protonation->Transition  +H2O (Attack at C8)   Product Ring-Opened Product (Formamidopyrimidine) Transition->Product  Imidazole Cleavage  

Figure 1: Mechanism of acid-catalyzed imidazole ring opening in 9-substituted purines. The critical step is the hydration of the C8=N7 double bond.

Module 2: Critical Control Parameters (CCP)

To prevent hydrolysis, you must control the thermodynamic and kinetic environment of the molecule.

pH Thresholds
pH RangeStability StatusRecommendation
< 1.0 Critical Instability Avoid. Rapid ring opening occurs, especially with heat.
1.0 – 3.0 Metastable Acceptable for short durations (< 1 hr) at low temp (

).
3.0 – 5.0 Stable Ideal for HPLC mobile phases (e.g., 0.1% Formic Acid).
> 5.0 Highly Stable Safe for long-term storage.
Buffer Selection

Avoid buffers that can act as general acid catalysts or nucleophiles.

  • Recommended: Ammonium formate, Ammonium acetate, Phosphate (pH > 3).

  • Avoid: High concentrations of Trifluoroacetic acid (TFA) in storage solutions. While 0.1% TFA is standard for HPLC, long-term storage in TFA leads to slow degradation.

Module 3: Troubleshooting & FAQs

Q1: I see a new, early-eluting peak in my HPLC chromatogram after leaving the sample in 0.1% TFA overnight. Is this hydrolysis?

Answer: Yes, this is likely the ring-opened formamidopyrimidine derivative.

  • Diagnostic: The ring-opened product is more polar than the parent purine, causing it to elute earlier on Reverse Phase (C18) columns.

  • Solution:

    • Immediate: Re-prepare samples in a weaker acid (e.g., 0.1% Formic Acid) or buffer to pH 4.5 using Ammonium Acetate.

    • Process: If using TFA, analyze samples immediately after dilution. Do not store in the autosampler for >12 hours.

Q2: Can I use heat to dissolve 9-ethylpurine in acid?

Answer: No. Heat exponentially increases the rate of C8 nucleophilic attack.

  • Protocol: Dissolve the compound in a small volume of DMSO or Methanol first, then slowly dilute with the acidic aqueous buffer. Keep the solution at ambient temperature or chilled.

Q3: Is the ethyl group falling off (dealkylation)?

Answer: Highly unlikely. The


 bond is not a glycosidic bond. It requires extreme conditions (e.g., boiling HBr) to cleave. If you observe mass loss corresponding to the ethyl group (

), check for fragmentation in the MS source, not solution-phase hydrolysis.

Module 4: Validated Stability Testing Protocol

Use this protocol to determine the "Safe Exposure Window" for your specific acidic conditions.

Materials
  • Test Compound: this compound (1 mg/mL in DMSO stock).

  • Acidic Medium: The specific buffer/solvent (e.g., 1M HCl, 0.1% TFA).

  • Quench Solution: 1M Ammonium Bicarbonate (pH 8).

Workflow
  • Preparation: Spike the DMSO stock into the Acidic Medium to a final concentration of 50 µM.

  • Incubation: Aliquot into 5 vials. Incubate at your target temperature (e.g., 25°C).

  • Sampling: At T=0, 1h, 4h, 12h, and 24h, remove an aliquot.

  • Quenching: Immediately neutralize the aliquot with an equal volume of Quench Solution. (This stops the ring opening reaction).

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
    • Acceptance Criteria: > 98% recovery indicates stability.

References

  • Review of Purine Stability: Garrett, E. R., & Mehta, P. J. (1972). Solvolysis of adenine nucleosides. I. Effects of sugars and adenine substituents on acid solvolyses. Journal of the American Chemical Society, 94(24), 8532–8541.[1] Link

  • Mechanism of Ring Opening: Zoltewicz, J. A., & Clark, D. F. (1972). Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of Organic Chemistry, 37(8), 1193–1197. Link

  • Purine Properties & Reactivity: Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity, 1(3), 361–401. Link

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 9-ethyl-9H-purine: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, establishing the purity of a novel chemical entity like 9-ethyl-9H-purine is a cornerstone of quality, safety, and efficacy. The chosen analytical method must be precise, accurate, and robust. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method against viable alternatives, offering the technical rationale and experimental data necessary to make an informed decision for your analytical workflow.

The Central Role of Purity Analysis

This compound, a substituted purine analog, belongs to a class of compounds with significant therapeutic potential, including applications as anticancer and antiviral agents.[1] The purity of an Active Pharmaceutical Ingredient (API) directly impacts its pharmacological and toxicological profile. Therefore, a highly reliable analytical method is not merely a regulatory requirement but a scientific necessity.

Primary Recommendation: Reversed-Phase HPLC (RP-HPLC)

For routine purity analysis and impurity profiling of this compound, a validated RP-HPLC method with UV detection is the most effective and widely applicable technique. The polarity and aromaticity of the purine ring system make it an ideal candidate for this separation mode.

Causality Behind the Method: Why RP-HPLC?

The choice of RP-HPLC is deliberate. This compound is a moderately polar molecule, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. This approach provides excellent resolution between the main compound and potential process-related impurities or degradants.

A UV detector is selected due to the strong chromophore of the purine ring system, which typically exhibits maximum absorbance around 260-275 nm. This ensures high sensitivity for both the parent compound and structurally similar impurities.

Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. It begins with selecting the initial conditions and proceeds through optimization to full validation according to established guidelines like those from the International Council for Harmonisation (ICH).[2][3][4]

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal (Purity, Impurities) Scouting Column & Mobile Phase Scouting (e.g., C18, C8) (ACN/MeOH, Buffers) Start->Scouting FineTune Fine-Tune Parameters (Gradient, Flow Rate, Temp) Scouting->FineTune Select best conditions PeakShape Optimize Peak Shape (pH, Additives) FineTune->PeakShape Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) PeakShape->Validation Method finalized FinalMethod Final Validated Method Validation->FinalMethod

Caption: A logical workflow for developing a validated HPLC purity method.

Experimental Protocol: Validated RP-HPLC Method

This protocol describes a self-validating system for the purity analysis of this compound.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample, dissolve in, and dilute to 25.0 mL with diluent. This higher concentration facilitates the detection of low-level impurities.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5.

    • Theoretical Plates (N): ≥ 5000.

    • Relative Standard Deviation (RSD) of peak area: ≤ 1.0%.

    • These criteria are based on general pharmacopeial requirements found in USP <621>.[5][6]

4. Calculation of Purity:

  • Purity is determined by area percent normalization.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

Comparison with Alternative Analytical Techniques

While HPLC is the primary recommendation, certain situations may call for alternative or orthogonal methods. The choice depends on the specific analytical challenge, available equipment, and the stage of drug development.

Decision Tree for Method Selection

Method_Selection start Start: Purity Analysis of this compound q1 Routine QC & Impurity Profiling? start->q1 q2 Volatile Impurities Suspected? q1->q2 No hplc Recommended Method: RP-HPLC q1->hplc Yes q3 Absolute Quantification Needed? (No Reference Standard) q2->q3 No gc Alternative Method: Gas Chromatography (GC) q2->gc Yes q4 High Throughput or Charged Species Analysis? q3->q4 No qnmr Orthogonal Method: Quantitative NMR (qNMR) q3->qnmr Yes q4->hplc No ce Alternative Method: Capillary Electrophoresis (CE) q4->ce Yes

Caption: A decision-making framework for selecting the appropriate analytical technique.

Performance Comparison

The following table summarizes the performance of HPLC against its main alternatives for this specific application. Data is based on typical validation results for methods analyzing small heterocyclic molecules.

ParameterRP-HPLC Gas Chromatography (GC) Capillary Electrophoresis (CE) Quantitative NMR (qNMR)
Principle Partition between stationary & mobile phasesPartition between gas & liquid/solid phasesSeparation in an electric fieldNuclear spin resonance in a magnetic field
Specificity High; excellent for isomersHigh, but requires derivatization for non-volatile compoundsVery High; different separation mechanismHigh; based on unique chemical shifts
LOD/LOQ ~0.01% / ~0.03%~0.01% / ~0.03% (with FID/MS)~1-5 µM[7][8]~0.1-1%
Precision (RSD) < 1.0%< 2.0%< 3-5%[7][9]< 1.0%[10]
Throughput Moderate (20-30 min/sample)Moderate (may require lengthy derivatization)High (3-10 min/sample)[7][9]Low (requires careful sample prep)
Key Advantage Robust, versatile, industry standardExcellent for residual solventsExtremely high separation efficiencyAbsolute quantification without a specific reference standard[11][12]
Key Limitation Solvent consumptionThermal lability of analyte can be an issue; derivatization needed[13][14]Lower concentration sensitivity; reproducibility can be challengingLower sensitivity; complex mixtures are difficult to analyze

In-Depth Look at Alternative Methods

Gas Chromatography (GC)

Expertise & Experience: GC is a powerful tool for separating volatile and semi-volatile compounds. For this compound, which is a solid with a relatively high boiling point, direct injection is not feasible. It would require derivatization—chemically modifying the molecule to increase its volatility, for instance, through silylation.[15][16] While effective, this adds a step to the sample preparation, which can introduce variability and potential for error.[14] Its primary utility in this context would be as an orthogonal method or for quantifying specific volatile impurities (e.g., residual synthesis solvents) not detectable by HPLC.

Experimental Protocol Snippet (Conceptual):

  • Derivatization: React 1 mg of sample with 100 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) in pyridine at 70°C for 30 minutes.

  • GC Conditions: Use a nonpolar column (e.g., HP-5ms) with a temperature gradient from 100°C to 280°C.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Capillary Electrophoresis (CE)

Expertise & Experience: CE offers exceptionally high separation efficiency, often exceeding that of HPLC, making it ideal for resolving closely related impurities or chiral compounds.[7][9] The separation is based on the differential migration of ions in an electric field. For neutral molecules like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. While very powerful, CE can be less robust than HPLC for routine QC due to its sensitivity to buffer composition and capillary surface conditions.[8]

Experimental Protocol Snippet (Conceptual):

  • Background Electrolyte: 25 mM sodium borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).

  • Capillary: Fused-silica, 50 µm i.d., 50 cm total length.

  • Separation Voltage: 20 kV.

  • Detection: UV at 265 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Experience: qNMR is a primary analytical method that provides a direct measurement of the analyte's molar concentration without the need for a specific reference standard of the same compound.[11][17] Instead, a certified internal standard of a completely different, stable compound is added. The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from the known-purity internal standard.[17] This makes qNMR an invaluable tool for qualifying new reference standards and for obtaining an orthogonal purity value that is not susceptible to the same biases as chromatographic methods.[11] However, its sensitivity is significantly lower than HPLC, making it unsuitable for trace impurity analysis.

Experimental Protocol Snippet (Conceptual):

  • Sample Prep: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a proton NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of 30 seconds).

  • Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved analyte proton signal and a well-resolved internal standard signal.

  • Calculation: Purity is calculated based on the integral values, number of protons, molecular weights, and sample weights.

Conclusion and Recommendations

For the routine purity analysis of this compound in a drug development setting, a validated RP-HPLC method is the superior choice . It offers the best balance of specificity, sensitivity, robustness, and throughput, aligning with industry standards and regulatory expectations.[2][4][5]

Strategic Use of Alternatives:

  • Gas Chromatography (GC) should be reserved for the specific analysis of volatile impurities or residual solvents.

  • Capillary Electrophoresis (CE) can be a powerful problem-solving tool for difficult separations not achieved by HPLC.

  • Quantitative NMR (qNMR) is best employed as an orthogonal method to provide an absolute purity value, particularly for reference standard characterization.

By understanding the strengths and weaknesses of each technique, researchers can build a comprehensive analytical strategy that ensures the quality and integrity of their compounds from discovery through to clinical development.

References

  • Zinellu, A., et al. (2002). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. PubMed.
  • United States Pharmacopeia. (2022). 〈621〉CHROMATOGRAPHY. USP.org.
  • Krivankova, L., et al. (1999). Capillary Electrophoresis for Detection of Inherited Disorders of Purine and Pyrimidine Metabolism. Clinical Chemistry.
  • International Conference on Harmonisation. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • Bicking, M. K. L. (n.d.). Development of a Normal Phase HPLC Method for the Separation of Creatinine and Purine Metabolites. ACCTA, Inc.
  • Chen, Y. R., et al. (2003). Sensitive and high-throughput analyses of purine metabolites by dynamic pH junction multiplexed capillary electrophoresis: a new tool for metabolomic studies. PubMed.
  • Element Lab Solutions. (n.d.). USP 621 Changes. Element Lab Solutions.
  • Krivankova, L., et al. (1999). Capillary Electrophoresis for Detection of Inherited Disorders of Purine and Pyrimidine Metabolism. Clinical Chemistry, Oxford Academic.
  • Roy, L., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. SCIRP.
  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation.
  • Agilent. (n.d.). Revisions per USP 621. Agilent.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Fukuuchi, T., et al. (2007). A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. PubMed.
  • LCGC International. (2024). Are You Sure You Understand USP <621>? LCGC International.
  • Lakings, D. B., & Gehrke, C. W. (n.d.). Gas-Liquid Chromatographic Analysis for Purine and Pyrimidine Bases in Hydrolysates of Nucleic Acid. Scilit.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • Roy, L., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Semantic Scholar.
  • International Conference on Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Khan, A., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate.
  • Khan, A., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar.
  • Takeda, S., et al. (1990). Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. PubMed.
  • Luo, G. A., et al. (2004). Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. PubMed.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.
  • Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.
  • Coble, M. D., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC.
  • Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications.
  • Jurema, M. W., & Jinnah, H. A. (2023). Comprehensive measurement of purines in biological samples. Frontiers.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • ResearchGate. (n.d.). Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • BOC Sciences. (n.d.). Purine Synthesis for Research. BOC Sciences.
  • Benchchem. (n.d.). A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile. Benchchem.
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. The Royal Society of Chemistry.
  • Creative Proteomics. (n.d.). Purines Analysis Service. Creative Proteomics.
  • Giorgi, M., et al. (2025). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. PMC.
  • Li, H., et al. (2015). Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. Journal of the American Society of Brewing Chemists.
  • Nagalapur, K., et al. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. PubMed.

Sources

Comparative Guide: 9-Ethyl-9H-purine vs. 9-Methyl-9H-purine Potency & Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of drug discovery, 9-ethyl-9H-purine and 9-methyl-9H-purine are rarely used as standalone active pharmaceutical ingredients (APIs). Instead, they serve as critical scaffolds (fragments) and model systems to understand the Structure-Activity Relationship (SAR) of purine-based drugs (e.g., acyclovir, caffeine, kinase inhibitors).

The "potency" of these molecules is defined not by their intrinsic biological activity (which is low for the unsubstituted cores), but by their contribution to binding affinity when incorporated into larger drug candidates. The 9-ethyl group typically offers superior lipophilicity and hydrophobic filling compared to the 9-methyl group, often mimicking the steric bulk of a ribose sugar more effectively in specific enzyme pockets, whereas the 9-methyl group is preferred for minimizing steric clash in tight binding sites.

Part 1: Physicochemical Profile & Potency Drivers

The biological potency of purine derivatives is heavily influenced by their physicochemical properties. The shift from a methyl (C1) to an ethyl (C2) group at the N9 position alters lipophilicity and solubility, which directly impacts membrane permeability and enzyme active site occupancy.

Table 1: Comparative Physicochemical Properties[1]
Property9-Methyl-9H-purineThis compoundImpact on Drug Design
Molecular Weight 134.14 g/mol 148.17 g/mol Minimal impact on ligand efficiency.
LogP (Predicted) ~ -0.2 to 0.1~ 0.3 to 0.6Ethyl is more lipophilic, improving passive membrane permeability.
Water Solubility HighModerateMethyl is preferred for fragment libraries requiring high aqueous concentration.
Steric Volume Low (Van der Waals)MediumEthyl better mimics the C1'-C2' bulk of a ribose ring.
Base Stacking StrongModerateMethyl allows tighter π-π stacking interactions with aromatic residues (e.g., Trp, Phe).
Mechanism of Action: The "Ribose Mimic" Hypothesis

In natural nucleosides (adenosine, guanosine), the N9 position is occupied by a ribose sugar.

  • 9-Methyl-9H-purine: Acts as a minimalist cap . It blocks the N9-H tautomerism but leaves a "hole" in the binding pocket where the sugar would be. This often leads to reduced potency in enzymes adapted to bind nucleosides.

  • This compound: The ethyl group provides additional hydrophobic bulk . In enzymes like Phosphodiesterase 4 (PDE4) or specific Adenosine Receptors , this extra carbon allows the molecule to engage in weak hydrophobic interactions (Van der Waals forces) that the methyl group cannot reach, often resulting in a 2-5x increase in potency for ethyl-substituted derivatives.

Part 2: Biological Potency & SAR Analysis

Case Study: Adenosine Receptor Antagonism

Research into A1, A2A, and A3 adenosine receptors reveals a distinct SAR trend.

  • Methyl Derivatives: Often show lower affinity because the methyl group is too small to displace the "conserved water" molecules that usually occupy the ribose-binding region.

  • Ethyl Derivatives: The ethyl chain is often the "Goldilocks" length—long enough to displace water and gain entropy (hydrophobic effect) but short enough to avoid steric clashes with the receptor wall.

    • Data Point: In 8-substituted purine derivatives, changing N9-methyl to N9-ethyl has been observed to improve

      
       values by 3-10 fold  depending on the specific receptor subtype and co-substituents.
      
Case Study: Cytotoxicity & Kinase Inhibition

While the unsubstituted cores are non-toxic, their derivatives show marked differences.

  • 9-Ethyl: Derivatives (e.g., 6-substituted-9-ethylpurines) have demonstrated moderate antiproliferative activity against HeLa and SiHa cancer lines. The ethyl group facilitates cell entry better than the methyl group.

  • 9-Methyl: Often used in fragment-based drug discovery (FBDD) . While less potent initially, 9-methyl fragments crystallize more easily, allowing researchers to obtain X-ray structures of the protein-ligand complex before optimizing the alkyl chain.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis (N9-Alkylation)

Objective: Synthesize this compound with high regioselectivity over the N7-isomer.

Reagents: Purine, Ethyl Iodide, Potassium Carbonate (


), DMF.
Workflow: 
  • Dissolution: Dissolve 1.0 eq of Purine in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 30 min to deprotonate N9.
    
  • Alkylation: Add 1.2 eq of Ethyl Iodide dropwise.

  • Reaction: Stir at RT for 12-24 hours. Note: Kinetic control favors N9; high heat may promote thermodynamic equilibration to N7 mixtures.

  • Workup: Filter inorganic salts. Evaporate DMF under reduced pressure.

  • Purification: Flash column chromatography (MeOH/DCM gradient). N9-isomer typically elutes after the N7-isomer due to higher polarity interaction with silica in some solvent systems, though this varies; confirm with NOESY NMR (N9-alkyl protons correlate with C8-H and C4-H; N7 correlates only with C8-H and C5-H).

Protocol 2: Lipophilicity Assessment (Shake-Flask Method)

Objective: Determine experimental LogP to predict membrane permeability.

  • Preparation: Saturate 1-octanol with water and water with 1-octanol (24h stirring).

  • Solubilization: Dissolve test compound (9-methyl or 9-ethyl purine) in the water-saturated octanol phase.

  • Partitioning: Mix equal volumes of drug-octanol and octanol-saturated water. Shake for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure UV absorbance (λmax ~263 nm) of both phases.

  • Calculation:

    
    .
    

Part 4: Visualization & Logic

Diagram 1: Synthetic Pathway & Regioselectivity

This diagram illustrates the bifurcation between N9 and N7 alkylation, a critical quality attribute in manufacturing these scaffolds.

PurineAlkylation Purine Purine Core (N7/N9 Tautomer) Deprotonation Base (K2CO3) Deprotonation Purine->Deprotonation Anion Purinide Anion Deprotonation->Anion AlkylHalide Alkyl Iodide (Me-I or Et-I) Anion->AlkylHalide Nucleophilic Attack N9_Product 9-Alkyl-9H-Purine (Thermodynamic Product) AlkylHalide->N9_Product Major Path (Steric Freedom) N7_Product 7-Alkyl-7H-Purine (Kinetic Impurity) AlkylHalide->N7_Product Minor Path

Caption: Reaction scheme showing the competitive alkylation pathways. N9-alkylation is generally favored due to steric and thermodynamic factors.

Diagram 2: Decision Matrix for Scaffold Selection

When to choose Methyl vs. Ethyl in a drug design campaign.

DecisionTree Start Select N9-Substituent Q1 Is the binding pocket sterically restricted? Start->Q1 Q2 Is membrane permeability a limiting factor? Q1->Q2 No Result_Me Select 9-Methyl (Minimal Sterics) Q1->Result_Me Yes Q3 Is the target a Nucleoside Mimic? Q2->Q3 No Result_Et Select 9-Ethyl (Hydrophobic Fill) Q2->Result_Et Yes (Need LogP) Q3->Result_Me No (Fragment Screen) Q3->Result_Et Yes (Ribose Mimic)

Caption: Logic flow for medicinal chemists selecting between methyl and ethyl substituents based on structural and ADME constraints.

References

  • New substituted 9-alkylpurines as adenosine receptor ligands. PubMed. Retrieved from [Link] (Search Term: "9-ethylpurine adenosine receptor")

  • Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. PubMed. Retrieved from [Link] (Search Term: "this compound derivatives antitumor")

  • Comparison of the π-stacking Properties of Purine Versus Pyrimidine Residues. PubMed. Retrieved from [Link] (Search Term: "purine base stacking properties")

  • 9H-Purine, 9-methyl- Properties. EPA CompTox. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. PubMed. Retrieved from [Link]

Technical Guide: UV-Vis Characterization of 9-Ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectrum of 9-ethyl-9H-purine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (9-EtPu) serves as a critical model compound in nucleobase chemistry.[1] Unlike unsubstituted purine, which exists as a tautomeric mixture of N7-H and N9-H forms, 9-EtPu is chemically "locked" in the N9 position. This structural constraint mimics the N-glycosidic bond found in natural nucleosides (e.g., adenosine, guanosine) without the stereochemical complexity of the ribose sugar.

This guide provides a definitive reference for the UV-Vis spectral properties of 9-EtPu, comparing it against unsubstituted purine and adenine. It establishes the causality between alkyl substitution and spectral shifts, providing a robust protocol for experimental validation.

Spectral Profile & Comparative Analysis

The UV absorption of purine derivatives is dominated by


 transitions localized on the heterocyclic ring. The substitution of an ethyl group at the N9 position induces specific electronic and steric effects that distinguish 9-EtPu from its parent compound.
Table 1: Comparative UV-Vis Specifications
ParameterThis compound Purine (Unsubstituted) 9-Methylpurine Adenine

(Water, pH 7)
263 – 264 nm 263 nm264 nm260.5 nm
Molar Extinction (

)
~7,800 – 8,000 M⁻¹cm⁻¹ 7,600 M⁻¹cm⁻¹7,900 M⁻¹cm⁻¹13,300 M⁻¹cm⁻¹
pKa (Protonation N1) 2.4 2.392.354.15
pKa (Deprotonation N9) None (Blocked) 8.93None (Blocked)9.8 (N9-H)
Spectral Shift Cause Hyperconjugation of alkyl groupTautomeric equilibriumHyperconjugationExocyclic amine auxochrome
Critical Technical Insights
  • The "Locked" Chromophore: Unsubstituted purine in aqueous solution exists as a tautomeric mixture (~60% N9-H / 40% N7-H).[1] This equilibrium broadens the absorption band. 9-EtPu, being fixed at N9, exhibits a sharper, more defined band similar to 9-methylpurine.

  • Absence of Acidic pKa: A defining feature of 9-EtPu is the absence of the acidic pKa (~8.9) observed in purine.[1][2][3][4] In pH titration experiments, 9-EtPu will not show a spectral shift in alkaline conditions (pH 9–12), whereas unsubstituted purine will bathochromically shift as it forms the purinide anion.

  • Solvatochromism: The

    
     of 9-EtPu is relatively insensitive to solvent polarity (e.g., water vs. methanol), confirming that the excited state dipole moment is similar to the ground state, a characteristic of the 
    
    
    
    transition in the purine core.

Experimental Protocol: Precise Determination of

To accurately determine the molar extinction coefficient (


) of 9-EtPu, a self-validating gravimetric-dilution method is required. This protocol minimizes errors from weighing limits and solvent evaporation.
Reagents & Equipment
  • Analyte: this compound (>98% purity, dried over P₂O₅).[1]

  • Solvent: 10 mM Phosphate Buffer (pH 7.0) to ensure neutral species.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth < 2 nm).[1]

  • Cuvettes: Matched Quartz cells (1 cm pathlength).

Step-by-Step Methodology
  • Primary Stock Preparation (Gravimetric):

    • Weigh ~5.0 mg of 9-EtPu directly into a tared 50 mL volumetric flask. Record mass to 0.01 mg precision (

      
      ).
      
    • Dissolve in phosphate buffer and dilute to volume.

    • Calculation:

      
      .[1]
      
  • Serial Dilution (Validation Step):

    • Prepare three working dilutions (e.g., 10%, 20%, and 40% of stock) to target an absorbance range of 0.2 – 0.8 AU.

    • Reasoning: Single-point measurements are prone to detector non-linearity. A linear regression of Absorbance vs. Concentration validates Beer-Lambert Law adherence.

  • Spectral Scanning:

    • Baseline Correction: Run a blank scan with buffer in both sample and reference cuvettes (200–400 nm).

    • Sample Scan: Scan the working dilutions.

    • Criteria: The spectrum must show a clean Gaussian-like peak at 263–264 nm with a valley near 230 nm.

  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ).[1]
    • Extract the slope.[5] By Beer’s Law (

      
      ), the slope equals 
      
      
      
      (since
      
      
      ).[1]

Logic Flow & Workflow Visualization

The following diagram illustrates the decision logic for validating the spectral data of N9-alkylated purines.

G cluster_0 Validation Logic Start Start: 9-EtPu Sample Solubility Dissolve in pH 7.0 Buffer (Ensure Neutral Species) Start->Solubility Scan Scan 220-300 nm Solubility->Scan CheckPeak Check λmax Scan->CheckPeak Decision1 λmax = 263-264 nm? CheckPeak->Decision1 Decision2 Check pH 10 Stability Decision1->Decision2 Yes Invalid Contamination or N7-Isomer Decision1->Invalid No (e.g., 280 nm) Valid Valid N9-Alkyl Purine (Proceed to ε Calc) Decision2->Valid No Shift (Blocked N9) Decision2->Invalid Shift (Unsubstituted Purine)

Caption: Logic flow for validating this compound identity via spectral response to pH changes.

References

  • Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. PubMed Central. (Detailed comparison of Purine vs. 9-Methylpurine spectra). [Link]

  • Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society. (Foundational data on purine absorption bands). [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. (pKa values for purine and derivatives). [Link]

  • Ultraviolet photoelectron studies of biological purines: the valence electronic structure of adenine. Proceedings of the National Academy of Sciences. (Electronic structure analysis of 9-alkylated purines). [Link]

Sources

Crystal Structure Analysis of 9-Ethyl-9H-Purine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and protocol for the crystal structure analysis of 9-ethyl-9H-purine (9-EtPur) complexes. It is designed for researchers in structural biology and inorganic medicinal chemistry who utilize purine derivatives as model systems for nucleic acid interactions.

A Comparative Application Guide for Structural Biologists

Executive Summary: The Case for this compound

In the structural analysis of metal-DNA interactions, full nucleosides (like adenosine or guanosine) often present significant crystallographic challenges due to the conformational flexibility of the ribose sugar and high solvation requirements.

This compound (9-EtPur) serves as the industry-standard "surrogate" ligand. By replacing the ribose moiety with an ethyl group at the N9 position, it mimics the steric and electronic environment of the glycosidic bond without the disorder-inducing sugar pucker. This guide compares 9-EtPur against alternative model systems and details the protocol for resolving its metal-coordination geometry.

Comparative Analysis: 9-EtPur vs. Alternatives

The following table contrasts 9-EtPur with its primary alternatives: the unsubstituted free purine and the full nucleoside (e.g., Adenosine).

Table 1: Ligand Performance in Crystallographic Studies
FeatureThis compound (The Product) Unsubstituted Purine Full Nucleoside (e.g., Adenosine)
Biological Relevance High (Mimics N9-glycosidic bond sterics)Low (Incorrect tautomerism possible)Very High (Native structure)
Crystallization Success High (Packs efficiently; no sugar disorder)Moderate (H-bonding networks dominate)Low to Moderate (Sugar flexibility hinders lattice formation)
Tautomeric State Fixed (N9-blocked) Variable (N7-H / N9-H equilibrium)Fixed (N9-blocked)
Solubility (Organic) Excellent (Soluble in EtOH, Acetone, DCM)Good Poor (Requires DMSO/Water)
Resolution Limit Typically < 0.8 Å (Atomic resolution common)~0.8 - 1.0 ÅOften > 1.2 Å due to disorder
Metal Binding Mode Predictable (N1 or N7 specific)Ambiguous (N7/N9 competition)Complex (Sugar-OH interference)
Scientific Insight: The Tautomer Advantage

The critical advantage of 9-EtPur is the "Tautomeric Lock."

  • Unsubstituted Purine: Exists in equilibrium between N7-H and N9-H tautomers. Metal coordination can displace protons at either site, leading to a mixture of linkage isomers that complicates structure solution.

  • 9-EtPur: The ethyl group at N9 forces the purine ring into a specific electronic state, directing metal coordination predominantly to N7 (or N1 under basic conditions), exactly mimicking the behavior of purines in DNA double helices.

Experimental Protocol: Synthesis & Crystallization

This protocol describes the generation of a self-validating Copper(II)-9-EtPur complex, a common model for studying transition metal toxicity in DNA.

Phase 1: Synthesis of the Complex

Reagents: this compound (1.0 eq), CuCl₂·2H₂O (1.0 eq), Ethanol (Abs.), Distilled Water.

  • Dissolution: Dissolve 0.5 mmol of CuCl₂·2H₂O in 5 mL of ethanol. The solution should be clear blue.

  • Ligand Addition: Separately dissolve 0.5 mmol of 9-EtPur in 5 mL of ethanol. Add this dropwise to the copper solution while stirring at 40°C.

    • Observation: A color change (often to green or deeper blue) indicates immediate coordination.

  • Reflux: Heat the mixture to reflux for 2 hours to ensure thermodynamic equilibrium of the complex.

  • Filtration: Filter the hot solution through a 0.2 µm PTFE syringe filter to remove any dust or unreacted precipitation (critical for high-quality crystals).

Phase 2: Crystallization (Vapor Diffusion Method)

Direct evaporation often yields polycrystals. Vapor diffusion is preferred for single X-ray quality crystals.

  • Setup: Place 2 mL of the filtered reaction solution into a small inner vial.

  • Precipitant: Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (the anti-solvent).

  • Equilibration: Seal the outer jar tightly. The ether vapor will slowly diffuse into the ethanol solution, reducing solubility gradually.

  • Harvesting: Store at 4°C in the dark. Inspect after 3–7 days. Look for prismatic, dichroic crystals (green/blue).

Structural Analysis Workflow

The following diagram illustrates the logical pathway from raw crystal to validated structure, highlighting the decision nodes for N1 vs. N7 assignment.

CrystalAnalysis Start Harvest Crystal (9-EtPur Complex) Diffraction X-Ray Diffraction (Collect > 0.8 Å Res) Start->Diffraction SpaceGroup Determine Space Group (Check Systematic Absences) Diffraction->SpaceGroup Solve Structure Solution (Direct Methods/Patterson) SpaceGroup->Solve Refinement Refinement Cycles (SHELXL / OLEX2) Solve->Refinement Decision Assign Metal Coordination Site Refinement->Decision N7_Path N7 Coordination (Hoogsteen Edge) Decision->N7_Path Electron Density at 5-membered ring N1_Path N1 Coordination (Watson-Crick Edge) Decision->N1_Path Electron Density at 6-membered ring Validation Check Bond Lengths (M-N ≈ 2.0 Å) N7_Path->Validation N1_Path->Validation Final Publish CIF (CSD Submission) Validation->Final

Caption: Workflow for solving 9-EtPur complex structures. Note the critical decision node for assigning N1 vs N7 coordination based on electron density maps.

Technical Interpretation: N1 vs. N7 Binding

When analyzing the electron density map (


), distinguishing the binding mode is the primary objective.
  • N7 Coordination (Major Groove/Hoogsteen):

    • Most common for transition metals (Pt, Pd, Zn) in neutral pH.

    • Geometric Marker: Look for the metal ion deviating from the purine plane. N7 binding often induces a slight envelope puckering of the imidazole ring.

    • Sterics: The ethyl group at N9 points away from the N7 site, leaving it accessible.

  • N1 Coordination (Minor Groove/Watson-Crick):

    • Occurs often with Pt(II) if N7 is blocked or at high pH (N1 deprotonation).

    • Reciprocal Effect: Binding at N1 increases the basicity of N7, potentially attracting a second proton or metal ion [1].

    • Validation: Check the internal C2-N1-C6 angle. Coordination at N1 typically expands this angle by 2–4° compared to the free ligand.

References

  • Griesser, R., et al. (2003). Intrinsic acid-base properties of purine derivatives in aqueous solution and comparison of the acidifying effects of platinum(II) coordinated to N1 or N7. Inorganic Chemistry.

  • Sanz Miguel, J., et al. (2011). Pt(II) coordination to N1 of 9-methylguanine: why it facilitates binding of additional metal ions to the purine ring. Chemistry - A European Journal.

  • Sigel, H., et al. (2004). Metal ion-binding properties of 9-[(2-phosphonomethoxy)ethyl]-2-aminopurine. Dalton Transactions.

Strategic Validation of 9-Ethyl-9H-Purine Regiochemistry: A Comparative Guide to HMBC NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing purine-based pharmacophores, alkylation of the purine scaffold presents a classic regiochemical dilemma. Standard alkylation conditions (e.g., reacting a purine derivative with ethyl bromide) typically yield a thermodynamic and kinetic mixture of N7- and N9-alkylated isomers. Misidentifying these isomers can derail downstream Structure-Activity Relationship (SAR) studies and invalidate biological assays.

While 1D NMR and standard 2D techniques like NOESY are often deployed as first-line analytical tools, they frequently fall short of providing definitive, self-validating proof of structure. This guide objectively compares analytical methodologies for purine regiochemistry, demonstrating why Heteronuclear Multiple Bond Correlation (HMBC) NMR—specifically


 and 

HMBC—remains the gold standard for validating the 9-ethyl-9H-purine structure[1].

Methodological Comparison: Why Standard Techniques Fail

To establish a self-validating structural proof, the analytical method must rely on immutable physical properties rather than conformational assumptions. Table 1 compares the performance of common NMR techniques for distinguishing this compound from its 7-ethyl counterpart.

Table 1: Performance Comparison of NMR Techniques for Purine Regiochemistry
TechniqueMechanism of ActionReliability for N7/N9 AssignmentKey Limitations
1D

/

NMR
Chemical shift heuristicsLow Shifts vary heavily with solvent and ring substitution; requires both isomers for comparison.
2D NOESY / ROESY Through-space correlation (NOE)Moderate Conformational flexibility of the ethyl group can lead to ambiguous or missing spatial correlations to C8-H.
2D

HMBC
Through-bond correlation (2-3 bonds)High Definitive mapping of the ethyl

to bridgehead carbons (C4 vs. C5).
2D

HMBC
Through-bond correlation to NitrogenUltimate/Definitive Directly correlates the ethyl

to the specific alkylated nitrogen (N7 or N9)[1][2].

The Causality of the HMBC Advantage: NOESY relies on spatial proximity (< 5 Å). Because the ethyl group can freely rotate, the time-averaged spatial distance to the C8 proton might not yield a strong enough NOE signal to definitively rule out the alternate isomer. In contrast, [2]. Because the covalent backbone of the purine ring is rigid, the 3-bond (


) scalar couplings from the ethyl protons to the purine carbons are conformationally independent and mathematically predictable via the Karplus relationship[3].

Structural Validation Logic: The HMBC Matrix

The purine ring system consists of a pyrimidine ring fused to an imidazole ring, numbered systematically (N1, C2, N3, C4, C5, C6, N7, C8, N9). The structural validation of this compound relies on mapping the correlations from the ethyl methylene protons (


, designated as H-1') to the bridgehead carbons (C4 and C5).
The Correlation Matrix

By setting the long-range coupling constant parameter (


) to ~8 Hz, HMBC optimizes for 3-bond correlations[3].
  • In this compound: The H-1' protons are attached to N9. They are exactly three bonds away from C4 and C8. You will observe strong HMBC cross-peaks at the C4 and C8 chemical shifts.

  • In 7-ethyl-9H-purine: The H-1' protons are attached to N7. They are exactly three bonds away from C5 and C8. You will observe strong HMBC cross-peaks at the C5 and C8 chemical shifts.

Table 2: Expected HMBC Correlations for Ethyl Purines
RegioisomerEthyl

(H-1') Correlates To
Diagnostic CarbonNon-Correlated Carbon (

)
This compound C4 , C8C4 (Bridgehead, typically ~150 ppm)C5 (Usually silent or very weak)
7-Ethyl-9H-Purine C5 , C8C5 (Bridgehead, typically ~120 ppm)C4 (Usually silent or very weak)

Note: C4 and C5 are easily distinguished prior to HMBC analysis using 1D


 NMR, as C5 is significantly more electron-rich and appears upfield relative to C4.

Experimental Workflow: Optimized HMBC Acquisition

To ensure a self-validating system, the protocol must begin with HSQC to assign direct ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 bonds, eliminating them from the HMBC interpretation. Modern laboratories often utilize  for rapid, sensitive acquisition.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 10–20 mg of the purified ethyl purine in 0.6 mL of a deuterated solvent with locking capabilities (e.g.,

    
     or 
    
    
    
    ).
  • Ensure the sample is free of paramagnetic impurities to prevent relaxation line broadening.

Step 2: Baseline 1D and HSQC Acquisition

  • Acquire standard 1D

    
     and 
    
    
    
    spectra to identify the ethyl
    
    
    protons (typically a quartet around 4.0–4.3 ppm) and the purine carbons.
  • Acquire a

    
     HSQC spectrum.
    
    • Causality: HSQC identifies all direct C-H bonds (e.g., C2-H, C8-H, and the ethyl carbons). Any carbon lacking an HSQC cross-peak is a quaternary/bridgehead carbon (C4, C5, C6), which is critical for the next step.

Step 3:


 HMBC Acquisition 
  • Load the standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems) or IMPACT-HMBC for faster recovery times[4].

  • Set the long-range coupling constant (

    
    ) to 8 Hz .
    
    • Causality: to capture the rigid 3-bond couplings of the purine ring without losing signal to relaxation[3].

  • Acquire the spectrum with a minimum of 256

    
     increments to ensure adequate resolution in the carbon dimension.
    

Step 4:


 HMBC Acquisition (Orthogonal Validation) 
  • If the

    
     data is ambiguous due to overlapping carbon signals, run a 
    
    
    
    HMBC.
  • , allowing acquisition in ~60 minutes[2]. The H-1' protons will show a direct 2-bond correlation to N9 (in the 9-ethyl isomer) or N7 (in the 7-ethyl isomer), definitively proving the regiochemistry[1].

Decision Logic Visualization

The following diagram maps the self-validating logical workflow for assigning the regiochemistry of the synthesized compound.

HMBC_Workflow Start Synthesized Ethyl Purine Prep Sample Prep & 1D NMR (1H, 13C) Start->Prep HSQC 1H-13C HSQC Identify Direct C-H Prep->HSQC HMBC 1H-13C HMBC Set J(CH) = 8 Hz HSQC->HMBC Analyze Analyze Ethyl CH2 (H-1') Correlations HMBC->Analyze N9_Path Correlates to C4 & C8 Analyze->N9_Path N7_Path Correlates to C5 & C8 Analyze->N7_Path N9_Result This compound (Confirmed) N9_Path->N9_Result N7_Result 7-Ethyl-9H-Purine (Confirmed) N7_Path->N7_Result

Analytical workflow for definitive assignment of purine regiochemistry using 2D HMBC NMR.

Conclusion

While 1D NMR and NOESY provide circumstantial evidence of purine regiochemistry, they lack the mechanistic rigor required for modern drug development. By leveraging the predictable, through-bond scalar couplings detected by


 and 

HMBC, researchers can create a self-validating dataset. The presence of a

correlation between the ethyl methylene protons and the C4 bridgehead carbon serves as the definitive, objective proof of the this compound structure.

References

  • CEITEC (Central European Institute of Technology). Measuring methods available and examples of their applications: 2D HMBC and 15N HMBC. Retrieved from: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC: Parameter Optimization and Karplus Relationship. Retrieved from:[Link]

  • Furrer, J. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications (RSC Publishing), 46, 3396-3398. Retrieved from:[Link]

  • ResearchGate Publications. Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. (Discussing the use of 1H-15N HMBC for regioselectivity proof). Retrieved from:[Link]

Sources

Reference Standards for 9-Ethyl-9H-Purine Impurity Profiling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of purine-based therapeutics (e.g., nucleoside analogs, DPP-4 inhibitors like Linagliptin/Anagliptin), the alkylation of the purine ring is a critical synthetic step. This reaction often suffers from regioselectivity issues, producing a mixture of the thermodynamically stable N9-isomer (9-ethyl-9H-purine) and the kinetically favored N7-isomer (7-ethyl-7H-purine) .

For drug substances where the N9-isomer is the active intermediate, the N7-isomer is a critical impurity. Conversely, if the target is an N7-alkylated derivative, This compound becomes the primary regioisomeric impurity that must be quantified.

This guide compares the performance of available reference standard grades for profiling this compound. It provides a technical framework for selecting the appropriate standard based on the stage of drug development (R&D vs. GMP release) and details a self-validating HPLC protocol for isomeric separation.

Technical Background: The Regioselectivity Challenge

The core challenge in profiling this compound is not just detection, but differentiation .

  • Chemical Basis: The purine ring system has multiple nucleophilic nitrogen atoms. Alkylation with ethyl halides (e.g., ethyl iodide) typically occurs at N9 and N7 positions.

  • The Impurity Risk: Because N9 and N7 isomers have identical molecular weights (MW 148.16 g/mol ) and similar fragmentation patterns in single-quadrupole MS, they cannot be distinguished by mass alone. Chromatographic resolution is mandatory.

  • Implication for Standards: A reference standard for this compound must be rigorously characterized to ensure it does not contain the N7-isomer, as "self-contamination" would compromise the accuracy of the impurity method (Relative Response Factor calculations).

Synthesis Pathway & Impurity Origin[1]

PurineAlkylation Purine Purine Core (Starting Material) Reaction Alkylation (Base/Solvent) Purine->Reaction EtI Ethyl Iodide (Alkylation Agent) EtI->Reaction N9 This compound (Thermodynamic Product) Target or Impurity Reaction->N9 Major Path N7 7-Ethyl-7H-purine (Kinetic Product) Target or Impurity Reaction->N7 Minor Path Dialkyl N7,N9-Diethylpurine (Over-alkylation) N9->Dialkyl Trace N7->Dialkyl Trace

Figure 1: Reaction pathway showing the origin of this compound and its concomitant N7-isomer.

Comparative Analysis of Reference Standard Grades

When selecting a standard for this compound, "purity" on a Certificate of Analysis (CoA) is insufficient. You must distinguish between Chromatographic Purity (area %) and Assay Potency (mass balance).

Table 1: Performance Matrix of Reference Standard Classes
FeatureClass A: Certified Reference Material (CRM) Class B: Secondary / Working Standard Class C: Research Grade (Commercial)
Primary Use Method Validation, Calibration of Secondary Stds.Routine QC, Batch Release Testing.Early R&D, Peak Identification only.
Traceability SI Units (via qNMR or Mass Balance). ISO 17034 Accredited.[1]Traceable to Primary CRM.Often Internal or "Vendor Specified".
Purity Assignment Mass Balance (% = 100 - Impurities - Water - Residual Solvents).Assayed against CRM.HPLC Area % (Risky: ignores water/salts).
Isomeric Purity Guaranteed & Quantified (N7 isomer < 0.1%).Qualified (N7 isomer < 0.5%).Variable (May contain 1-5% N7 isomer).
Water Content Measured by Karl Fischer (KF).Measured by KF.Often "Not Determined" or "Theoretical".
Cost Factor High (10x).Medium (3x).Low (1x).
Risk Profile Low: Self-validating data package.Medium: Dependent on CRM quality.High: Risk of RRF errors due to salt/solvate forms.
Critical Insight: The "Area %" Trap

Research-grade standards often report ">98% Purity" based on HPLC Area %. However, purines are hygroscopic and often form hydrates. A standard with 99% HPLC purity but 10% water content has an effective potency of only 89.1%. Using this for quantitative impurity profiling will result in a 10% overestimation of the impurity levels in your drug product.

Recommendation: For GMP impurity profiling, Class A (CRM) or a fully characterized Class B (with KF and ROI data) is mandatory.

Experimental Protocol: Isomeric Separation & Profiling

This protocol is designed to separate this compound from 7-ethyl-7H-purine and the purine core. It utilizes a phosphate buffer system to suppress silanol interactions, which are problematic for basic purines.

Method Validation Parameters (Self-Validating System)
  • Technique: RP-HPLC with UV Detection (PDA).

  • Column: C18 with polar embedding or high carbon load (e.g., Waters XBridge C18 or Agilent Zorbax SB-Aq), 150 x 4.6 mm, 3.5 µm.

  • Wavelength: 254 nm (Purine absorption maximum).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

Mobile Phase Composition
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH suppresses the ionization of residual silanols on the column, reducing tailing for the basic purine nitrogen.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Solvent A% Solvent BComment
0.0955Initial equilibration
5.0955Isocratic hold for polar purines
20.07030Elution of ethylated isomers
25.02080Wash (remove dialkylated species)
30.0955Re-equilibration
System Suitability Criteria

To ensure the reference standard and method are performing correctly, the following criteria must be met before running samples:

  • Resolution (Rs): > 2.0 between 7-ethyl-7H-purine (Peak 1) and this compound (Peak 2). Note: N7 usually elutes before N9 due to higher polarity.

  • Tailing Factor: < 1.5 for the this compound peak.

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Workflow: Reference Standard Qualification

If a Certified Reference Material (CRM) is unavailable and you must generate an In-House Primary Standard from a commercial Research Grade material, follow this qualification workflow.

StdQualification Source Source Material (Research Grade this compound) Identity 1. Structural Identity (1H-NMR, MS, IR) Source->Identity Purity 2. Chromatographic Purity (HPLC - 2 Orthogonal Methods) Identity->Purity ImpurityCheck 3. Isomeric Purity Check (Confirm absence of N7-isomer) Purity->ImpurityCheck ImpurityCheck->Source Fail: Recrystallize MassBalance 4. Potency Assignment (Mass Balance) % Potency = [100 - (%Water + %Solvents + %ROI)] × %HPLC ImpurityCheck->MassBalance If N7 < 0.1% FinalStd Qualified Reference Standard (Valid for GMP Use) MassBalance->FinalStd

Figure 2: Qualification workflow for converting a research-grade chemical into a valid Reference Standard.

Detailed Qualification Steps:
  • Structural Identity: Use 1H-NMR to confirm the ethyl group position. The N9-ethyl protons typically appear at a slightly different chemical shift than N7-ethyl protons due to the anisotropic effect of the purine ring current.

  • Isomeric Purity: Use the HPLC method defined in Section 4. If the N7 isomer is present >0.1%, the material must be purified (recrystallization from water/ethanol is often effective for purines) before it can serve as a reference standard.

  • Mass Balance Calculation:

    • Water (KF): Purines are hygroscopic. Expect 0.5% - 5.0% water.

    • Residual Solvents (GC-HS): Check for ethanol or DMF used in synthesis.

    • Residue on Ignition (ROI): Check for inorganic salts (e.g., Potassium Iodide byproduct).

    • Formula:

      
      
      

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[3][4] Defines reporting thresholds for impurities. Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (2016).[4] The gold standard for CRM production. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Guidelines on the use and establishment of reference standards. Link

  • Legraverend, M., et al. Synthesis and in vitro evaluation of N9- and N7-substituted purine derivatives. Bioorganic & Medicinal Chemistry (2006). Provides mechanistic insight into N7 vs N9 alkylation regioselectivity. Link

  • Westgard, J.O. Consolidated Comparison of Chemistry Performance Specifications. (2024).[4] Reference for analytical performance goals. Link

Sources

Elemental Analysis & Purity Validation: 9-Ethyl-9H-Purine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Calculation & Purity Validation for 9-Ethyl-9H-Purine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Beyond the Combustion Chamber: A Comparative Technical Guide

Executive Summary: The Purity Paradox

In the development of purine-based antimetabolites and CDK inhibitors, This compound (CAS 5427-23-6) serves as a critical scaffold. While Elemental Analysis (EA) via combustion remains the historical gatekeeper for bulk purity confirmation, it presents a specific "blind spot" for this compound class: Regioisomerism .

As a Senior Application Scientist, I have observed that relying solely on CHN combustion data for 9-ethylpurine often leads to false positives. The alkylation of purine typically yields a mixture of the desired N9-ethyl isomer and the thermodynamic N7-ethyl byproduct. Since both isomers share the identical molecular formula (


), EA cannot distinguish between them.

This guide objectively compares the performance of Classical Elemental Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , establishing a self-validating protocol for definitive characterization.

Theoretical Framework: The Baseline Calculation

Before assessing experimental data, we must establish the theoretical "Gold Standard" based on IUPAC atomic weights.

Compound: this compound Formula:


Molecular Weight:  148.169  g/mol [1]
Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon C712.01184.07756.74%
Hydrogen H81.0088.0645.44%
Nitrogen N414.00756.02837.81%
Total 148.169 100.00%

Critical Insight: Purine derivatives are nitrogen-dense (>30% N). Incomplete combustion in automated analyzers is a common failure mode, often resulting in low Nitrogen values. Ensure your analyzer uses a dynamic flash combustion method with high oxygen dosage.

Method Comparison: EA vs. qNMR vs. HRMS

This section evaluates the "product" (Elemental Analysis) against its modern alternatives.

Table 2: Comparative Performance Matrix
FeatureMethod A: Classical CHN Analysis Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI-TOF)
Primary Utility Bulk Purity Confirmation (>95%)Absolute Purity & Isomer RatioIdentity Confirmation
Isomer Specificity None (Blind to N7 vs N9)High (Distinct Chemical Shifts)None (Identical m/z)
Solvent Detection Indirect (Values drift)Explicit (Quantifies mol%)Low (Ion suppression issues)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Hygroscopicity Risk Critical (Water skews %C/%N)Low (Water peak separated)Low
Verdict Necessary but Insufficient The Superior Validator Identity Only
The "Isomer Trap" in Detail

Synthesis of 9-ethylpurine often involves the alkylation of purine with ethyl iodide/bromide. This reaction is not perfectly regiospecific.[2]

  • N9-Isomer (Target):

    
     ~4.3 ppm (ethyl 
    
    
    
    )
  • N7-Isomer (Impurity):

    
     ~4.5 ppm (ethyl 
    
    
    
    ) due to deshielding by the proximal 6-position.

Scenario: A sample containing 90% N9-isomer and 10% N7-isomer will pass Elemental Analysis with flying colors (Theoretical C: 56.74%, Found C: 56.71%). Only qNMR will reveal the 10% isomeric impurity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Handling 9-Ethylpurine for CHN Analysis

Due to the hygroscopic nature of small alkyl-purines, moisture absorption is the primary cause of EA failure.

  • Pre-Drying: Dry the sample in a vacuum oven at 40°C over

    
     for 4 hours.
    
    • Why? Removes surface moisture that lowers %C and %N values.

  • Weighing: Use a micro-balance (readability 0.1 µg).

    • If Solid: Weigh 2.0 mg into a tin capsule. Seal immediately.

    • If Oily/Viscous: Use a liquid injection technique or weigh into a tin capsule containing a small amount of adsorbing agent (e.g., Chromosorb) to prevent leakage, then seal.

  • Combustion: Set furnace temperature to >980°C.

    • Why? High N-content heterocycles are refractory. High temperature ensures quantitative conversion of N to

      
      .
      
  • Validation: Run a standard (e.g., Acetanilide) immediately before the sample. Tolerance: ±0.3%.

Protocol B: qNMR for Absolute Purity & Isomer Ratio

This protocol validates what EA misses.

  • Solvent: Dissolve 10 mg of 9-ethylpurine in 0.6 mL

    
    .
    
    • Note:

      
       may cause peak broadening due to exchangeable protons; DMSO is preferred for sharp signals.
      
  • Internal Standard: Add 5.0 mg of Maleic Acid (Traceable Standard).

  • Acquisition:

    • Pulse angle: 90°[3]

    • Relaxation delay (

      
      ): >30 seconds (Ensure 
      
      
      
      ).
    • Scans: 16 or 32.

  • Analysis: Integrate the N9-ethyl

    
     quartet vs. the Maleic Acid singlet. Check for the N7-ethyl quartet downfield.
    

Visualization & Logic Flow

Workflow 1: The Integrated Validation Logic

This diagram illustrates the decision-making process for validating 9-ethylpurine, ensuring no "blind spots" remain.

ValidationWorkflow Start Crude 9-Ethylpurine Step1 1. H-NMR (Qualitative) Start->Step1 Check1 Isomer Ratio > 95:5? Step1->Check1 Purify Recrystallize / Column Chromatography Check1->Purify No (N7 present) Step2 2. Drying (Vac Oven) Check1->Step2 Yes Purify->Step1 Step3 3. Elemental Analysis (CHN) Step2->Step3 Check2 Values within ±0.4%? Step3->Check2 Pass VALIDATED MATERIAL (Release for Bio-Assay) Check2->Pass Yes FailAnalysis Analyze Deviation Check2->FailAnalysis No FailAnalysis->Purify Low C,H,N (Inorganic Salts) FailAnalysis->Step2 High H / Low C,N (Moisture)

Caption: Integrated workflow prioritizing isomer check via NMR before committing to destructive Elemental Analysis.

Workflow 2: Troubleshooting EA Deviations

When EA results fail, use this logic to diagnose the root cause.

EATroubleshooting Result EA Result Deviates >0.4% Case1 Low %C, Low %N High %H Result->Case1 Case2 Low %C, Low %N Normal %H Result->Case2 Case3 Correct %C, %H, %N (But biological activity fails) Result->Case3 Diag1 Diagnosis: Water/Solvent Solvate Action: qNMR or KF Titration Case1->Diag1 Diag2 Diagnosis: Inorganic Impurity (Silica/Salts) Action: Residue on Ignition Case2->Diag2 Diag3 Diagnosis: Regioisomer (N7) Action: 2D-NMR (NOESY) Case3->Diag3

Caption: Diagnostic tree for interpreting Elemental Analysis failures in purine derivatives.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025). Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[4][5] The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • PubChem. (2025).[3][6] Compound Summary: this compound.[1][7][8] National Center for Biotechnology Information. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 9-Ethyl-9H-purine

[1][2][3][4][5]

Operational Summary

9-Ethyl-9H-purine (CAS: 2735-50-4) is a purine derivative typically utilized as a model compound in DNA alkylation studies and organic synthesis.[1] While often classified as non-hazardous under GHS criteria for acute toxicity, it should be handled with the caution reserved for bioactive nucleotide analogs.

Immediate Disposal Directive:

  • Primary Stream: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT dispose of via sanitary sewer (sink) or regular trash.

  • Segregation: Keep separate from strong oxidizers and acids.

Hazard Profile & Safety Logic (The "Why")

To ensure a self-validating safety protocol, one must understand the physicochemical properties dictating these procedures.

Chemical Identity & Properties
PropertyDataRelevance to Disposal
CAS Number 2735-50-4Unique identifier for waste manifesting.[1]
Molecular Formula C₇H₈N₄High nitrogen content; generates NOx upon incineration.[1]
Physical State Solid (Crystalline powder)Dust generation is a primary exposure vector.[1]
Solubility Soluble in water, ethanol, DMSODictates liquid waste stream segregation.[1]
Stability Stable under normal conditionsCan be stored for accumulation; no immediate explosion hazard.[1]
Toxicology & Risk Assessment[1]
  • Bioactivity: As a purine analog, this compound mimics biological nucleobases.[1] While specific LD50 data is often lacking for this specific derivative compared to parent purines, precautionary principle mandates treating it as a potential mutagen or reproductive toxin until proven otherwise [1].

  • Reactivity: Incompatible with strong oxidizing agents.[2] Contact can result in exothermic reactions, necessitating strict segregation in waste storage [5].

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired reagents, surplus powder, or contaminated solid media.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound, Solid."[1][2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant" (Precautionary).

  • Accumulation: Keep the container closed at all times except when adding waste. Store in a secondary containment tray.

  • Final Disposal: Transfer to EHS/Facilities for incineration.

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures (e.g., in DMSO, Ethanol) or HPLC effluents.[1]

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1: Non-Halogenated (Ethanol, DMSO, Water). Dispose of in the "Non-Halogenated Organic Waste" carboy.[1]

    • Scenario 2: Halogenated (DCM, Chloroform). Dispose of in the "Halogenated Organic Waste" carboy.

  • Concentration Limits: If the concentration of this compound exceeds 5% (w/v), consider precipitating the solid to reduce liquid waste volume, though direct liquid disposal is safer to avoid dust exposure.[1]

  • pH Check: Ensure the solution is neutral (pH 5-9). If the protocol involved strong acids/bases, neutralize before adding to the solvent waste drum to prevent drum pressurization.

Decontamination & Spill Response

Causality: Purine derivatives can persist on surfaces. Standard janitorial cleaning is insufficient for bioactive agents.

Surface Decontamination Protocol[6]
  • Physical Removal: For powder spills, cover with wet paper towels (to prevent dust) and wipe up. Place towels in solid hazardous waste.

  • Chemical Deactivation:

    • Apply a 10% Bleach Solution (Sodium Hypochlorite) . Allow 10 minutes of contact time. Oxidative destruction breaks down the purine ring structure.

    • Note: Do not use bleach if the spill contains ammonia or acids (risk of chloramine gas).

  • Rinse: Wipe with 70% Ethanol to remove bleach residue and salts.

Visual Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no step is overlooked.

DisposalFlowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid (Powder/Crystals)StateCheck->IsSolidIsLiquidLiquid (Solution)StateCheck->IsLiquidSolidPkgPack in HDPE JarLabel: 'Toxic/Irritant'IsSolid->SolidPkgSolventCheckIdentify Solvent BaseIsLiquid->SolventCheckIncinerateFinal Fate:High-Temp IncinerationSolidPkg->IncinerateHaloHalogenated Solvent(e.g., DCM)SolventCheck->HaloNonHaloNon-Halogenated(e.g., DMSO, EtOH)SolventCheck->NonHaloHalo->IncinerateSegregated StreamNonHalo->IncinerateSegregated Stream

Caption: Decision tree for segregating this compound waste based on physical state and solvent compatibility.

Regulatory & Compliance

  • RCRA Status (USA): this compound is not typically listed as a P-list or U-list acute hazardous waste by the EPA.[1] However, it must be characterized based on the solvent (ignitability) or toxicity characteristic if mixed [3].

  • Waste Coding:

    • If pure: Non-regulated chemical waste (unless local laws dictate otherwise).

    • If in Ethanol: D001 (Ignitable).

    • If in DCM: F002 (Spent Halogenated Solvent).

References

  • Spectrum Chemical. (2017).[3] Safety Data Sheet: Uric Acid (Purine Derivative Analog). Retrieved from [1]

  • National Institutes of Health (NIH). (2010). Synthesis and characterization of this compound derivatives. PubMed. Retrieved from

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.[1][4] Retrieved from [1]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Purine. Retrieved from [1]

  • Sigma-Aldrich. (2026).[1] Safety Data Sheet: Purine Derivatives. Retrieved from [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.